molecular formula C6H12N2O3 B1267139 2-(Carbamoylamino)pentanoic acid CAS No. 55512-99-7

2-(Carbamoylamino)pentanoic acid

Katalognummer: B1267139
CAS-Nummer: 55512-99-7
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: GMSQPJHLLWRMCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Carbamoylamino)pentanoic acid is a useful research compound. Its molecular formula is C6H12N2O3 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Carbamoylamino)pentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Carbamoylamino)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Carbamoylamino)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-(carbamoylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSQPJHLLWRMCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301556
Record name ureidovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55512-99-7
Record name NSC144202
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ureidovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Carbamoylamino)pentanoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of 2-(Carbamoylamino)pentanoic Acid

Disambiguation & Chemical Identity Target Molecule: 2-(Carbamoylamino)pentanoic acid Synonyms: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-Carbamoylnorvaline; 

-Carbamyl-norvaline.[1] CAS Registry Number: 34079-31-7 (L-isomer), 34079-32-8 (D-isomer).[2][1] Distinction: This molecule is distinct from Citrulline (2-amino-5-(carbamoylamino)pentanoic acid).[2][1] While Citrulline carries the urea group on the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-carbon (position 5), the target molecule described here carries the urea moiety on the

-carbon (position 2), effectively serving as the

-carbamoyl derivative of the non-proteinogenic amino acid Norvaline.[1]

Part 1: Strategic Overview & Applications

In the context of drug development, 2-(carbamoylamino)pentanoic acid serves two critical roles:

  • Chiral Intermediate: It is the stable intermediate in the "Hydantoinase Process," the gold-standard industrial route for manufacturing optically pure L-Norvaline (a precursor for ACE inhibitors like Perindopril and various peptidomimetics).[2][1]

  • Enzyme Inhibitor Scaffold: The

    
    -carbamoyl moiety mimics the transition state of peptide bond hydrolysis, making these derivatives valuable as fragments in the design of proteasome or metalloprotease inhibitors.[1]
    

This guide details two synthesis pathways: the Chemo-Enzymatic Route (preferred for high enantiomeric excess) and the Chemical Carbamoylation Route (preferred for rapid combinatorial library generation).[2][1]

Part 2: Chemo-Enzymatic Synthesis (The Hydantoinase Process)

This pathway utilizes a Dynamic Kinetic Resolution (DKR) system.[2][1] It is the method of choice for generating the enantiopure (L)-isomer of 2-(carbamoylamino)pentanoic acid from a racemic precursor.[2][1]

Mechanism of Action

The process begins with 5-propylhydantoin.[2][1] Under alkaline conditions (pH > 8), the hydantoin ring racemizes spontaneously.[2][1] An stereoselective enzyme, L-Hydantoinase (or D-, depending on the target), selectively hydrolyzes one enantiomer of the hydantoin ring to yield the corresponding ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-carbamoyl amino acid.[1] Because the substrate racemizes continuously, a theoretical 100% yield of the desired enantiomer is possible.[1]
Experimental Protocol: Enzymatic Ring Opening

Reagents:

  • Substrate: DL-5-Propylhydantoin (synthesized via Bucherer-Bergs reaction from valeraldehyde).[2][1]

  • Biocatalyst: Recombinant E. coli whole cells expressing L-Hydantoinase (e.g., from Arthrobacter aurescens or Bacillus sp.).[2][1]

  • Buffer: 0.1 M Tris-HCl or Potassium Phosphate (pH 8.5).

  • Cofactor: ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     or 
    
    
    
    (often required for hydantoinase stability).[1]

Workflow:

  • Biomass Preparation: Cultivate recombinant E. coli cells at 37°C. Induce expression with IPTG (0.5 mM) at ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    .[1] Harvest cells by centrifugation (6,000 x g, 20 min) and wash with buffer.
    
  • Reaction Setup: Suspend wet cell paste (20 g/L) in 0.1 M Tris-HCl buffer (pH 8.5) containing 1 mM ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    .[1]
    
  • Substrate Addition: Add DL-5-propylhydantoin to a final concentration of 50–100 mM. Note: The substrate has low solubility; it will dissolve gradually as the reaction proceeds (shifting equilibrium).[2][1]

  • Incubation: Incubate at 40°C with gentle agitation (150 rpm) under a nitrogen atmosphere (to prevent oxidation if using sensitive metalloenzymes).

  • Monitoring: Monitor the decrease of hydantoin and appearance of

    
    -carbamoylnorvaline via HPLC (C18 column, UV 210 nm).
    
  • Termination: Once conversion >95%, remove cells via centrifugation or ultrafiltration.[2][1]

  • Isolation: Acidify the supernatant to pH 2.0 using 6M HCl. The 2-(carbamoylamino)pentanoic acid will precipitate (due to the loss of charge on the carboxyl group).[2][1] Filter, wash with ice-cold water, and dry.[2][1]

Key Parameter Control:

Parameter Optimal Range Impact of Deviation
pH 8.0 – 9.0 <8.0: Slows spontaneous racemization of substrate.[2][1] >9.5: Denatures enzyme.[2][1]
Temperature 30°C – 45°C Higher temps favor racemization but risk enzyme deactivation.[2][1]

| Metal Ions | 0.5 – 1.0 mM (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) | Essential for catalytic center stability in many bacterial hydantoinases.[1] |

Part 3: Chemical Synthesis (Direct Carbamoylation)

For research requiring the racemic compound or when starting from pure Norvaline, direct carbamoylation using potassium cyanate (KCNO) is the most efficient bench-scale method.[2][1]

Mechanism

The reaction involves the nucleophilic attack of the ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-amino group of Norvaline on the electrophilic carbon of isocyanic acid (formed in situ from cyanate and acid).[1]
Experimental Protocol: Chemical Carbamoylation

Reagents:

  • Substrate: L-Norvaline (or DL-Norvaline).[2][1]

  • Reagent: Potassium Cyanate (KCNO).[2][1]

  • Solvent: Distilled Water.

  • Catalyst: Dilute HCl (to adjust pH).

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of Norvaline in 20 mL of water.

  • Heating: Warm the solution to 60–70°C.

  • Addition: Add 15 mmol (1.5 eq) of Potassium Cyanate (KCNO) in small portions over 20 minutes.

  • pH Control (Critical): The reaction generates hydroxide, raising pH.[2][1] Maintain pH between 6.5 and 7.5 by dropwise addition of 1M HCl.[2][1]

    • Why? If pH > 8, the reaction slows.[2][1] If pH < 5, cyanate hydrolyzes to ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

      
       and 
      
      
      
      (loss of reagent) or polymerizes to cyanuric acid.[1]
  • Completion: Stir at 70°C for 3 hours. A white precipitate may begin to form.[2][1]

  • Work-up: Cool the mixture to 4°C. Acidify to pH 1-2 with concentrated HCl to protonate the carboxylate.

  • Crystallization: The product, 2-(carbamoylamino)pentanoic acid, will precipitate as a white solid.[2][1]

  • Purification: Recrystallize from hot water/ethanol (90:10).

Part 4: Pathway Visualization

The following diagram illustrates both the Biological (Hydantoinase) and Chemical pathways, highlighting the convergence on the target molecule.

G PropylHydantoin DL-5-Propylhydantoin (Racemic Precursor) Racemization Spontaneous Racemization (pH > 8) PropylHydantoin->Racemization Dynamic Equilibrium Hydantoinase Enzyme: Hydantoinase (Hydrolytic Ring Opening) PropylHydantoin->Hydantoinase Stereoselective Entry Norvaline Norvaline (Amino Acid Precursor) Target 2-(Carbamoylamino)pentanoic acid (N-Carbamoylnorvaline) Norvaline->Target Nucleophilic Attack KCNO Potassium Cyanate (Reagent) Isocyanic Isocyanic Acid (Active Electrophile) KCNO->Isocyanic H+ (In situ) Isocyanic->Target Carbocations Hydantoinase->Target Hydrolysis (+H2O)

Caption: Convergence of Chemo-Enzymatic (Left) and Chemical (Right) pathways for N-Carbamoylnorvaline synthesis.

Part 5: Analytical Characterization

To ensure the integrity of the synthesized compound, the following specifications must be met:

TechniqueExpected Signal/Characteristic
1H-NMR (DMSO-d6) ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

12.4 (s, 1H, COOH),

6.2 (d, 1H, NH-CH),

5.6 (s, 2H,

),

4.1 (m, 1H,

-CH).[1]
HPLC Column: C18 Reverse Phase.[2][1] Mobile Phase: 10 mM Phosphate (pH 3.[2][1]0) / Acetonitrile (95:5).[2][1] Detection: UV 210 nm (Amide bond).[2][1]
Melting Point 170–172°C (Decomposition).[2][1]

References

  • Syldatk, C., et al. "Biocatalytic Potential of Hydantoinases."[2][1] Advances in Biochemical Engineering/Biotechnology, vol. 41, 1990, pp. 29-75.[2][1] Link

  • Altenbuchner, J., et al. "Hydantoinases and Related Enzymes."[2][1] Enzyme Catalysis in Organic Synthesis, Wiley-VCH, 2012.[2][1] Link[2][1]

  • Stark, G. R. "Reactions of Cyanate with Functional Groups of Proteins."[2][1] Biochemistry, vol. 4, no.[2][1] 6, 1965, pp. 1030–1036.[2][1] Link[2][1]

  • Ware, E. "The Chemistry of the Hydantoins."[2][1] Chemical Reviews, vol. 46, no.[2][1] 3, 1950, pp. 403–470.[2][1] Link[2][1]

Sources

Biological activity of L-citrulline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of L-Citrulline: Pharmacodynamics, Metabolic Flux, and Bioanalytical Protocols Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

L-citrulline (Cit) is a non-essential alpha-amino acid that functions as a critical metabolic intermediate in the urea cycle and a potent endogenous precursor to L-arginine.[1][2][[“]] Unlike L-arginine, which suffers from extensive first-pass hepatic extraction (approx. 40%) by arginases, L-citrulline exhibits unique pharmacokinetic properties: it bypasses hepatic metabolism, is transported to the kidneys, and is converted into L-arginine, thereby elevating systemic arginine bioavailability more effectively than arginine supplementation itself. This phenomenon, often termed the "Arginine Paradox," positions L-citrulline as a superior therapeutic agent for modulating nitric oxide (NO) biosynthesis, enhancing endothelial function, and restoring muscle protein synthesis (MPS) in catabolic states.

This guide details the molecular mechanisms of L-citrulline, its distinct signaling pathways involving mTORC1 and ATP reallocation, and provides rigorous, self-validating protocols for its quantification and bioactivity assessment.

Section 1: Molecular Pharmacodynamics & Metabolic Flux

The biological superiority of L-citrulline over L-arginine lies in its inter-organ metabolic trafficking. While L-arginine is catabolized by intestinal and hepatic arginases into ornithine and urea, L-citrulline is not a substrate for these enzymes.[1][2]

The Renal-Arginine Axis

Upon oral ingestion, L-citrulline is absorbed by enterocytes and released into the portal circulation. It passes through the liver largely unmetabolized and is taken up by the proximal convoluted tubules of the kidney. Here, the enzymes argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL) convert L-citrulline back into L-arginine, which is released into the systemic circulation.

This "masked" delivery system ensures sustained plasma arginine levels, driving endothelial Nitric Oxide Synthase (eNOS) activity.

Visualization: The Citrulline-NO Cycle

The following diagram illustrates the metabolic bypass of the liver and the renal conversion pathway that fuels NO synthesis.

CitrullineMetabolism Gut Gut Lumen (Oral Intake) Enterocyte Enterocyte (Absorption) Gut->Enterocyte Transport Liver Liver (First-Pass Bypass) Enterocyte->Liver Portal Vein Kidney Kidney (Proximal Tubule) Conversion to Arginine Liver->Kidney Bypasses Arginase Systemic Systemic Circulation (High Arg Bioavailability) Kidney->Systemic ASS/ASL Enzymes Cit -> Arg Endothelium Endothelium (eNOS Activation) Systemic->Endothelium Substrate Delivery Endothelium->Systemic NO Production Vasodilation

Figure 1: Metabolic trafficking of L-citrulline bypassing hepatic extraction to fuel renal arginine synthesis.[1][4][5]

Section 2: Anabolic Signaling & Ammonia Detoxification

Recent evidence suggests L-citrulline modulates muscle protein synthesis (MPS) not through direct ligand activation of mTOR (unlike Leucine), but through a restorative mechanism linked to cellular energy status and nitrogen handling.

mTORC1 Restoration and ATP Reallocation

In catabolic or malnourished states, MPS is suppressed. L-citrulline has been shown to restore MPS rates by reallocating mitochondrial ATP consumption toward the protein synthetic machinery. It normalizes the phosphorylation of S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1) , key downstream effectors of mTORC1.

Ammonia Buffering

L-citrulline accelerates the urea cycle, facilitating the clearance of ammonia (NH3) generated during intense metabolic stress. Reduced ammonia accumulation prevents the inhibition of the tricarboxylic acid (TCA) cycle, thereby preserving aerobic ATP production.

mTORSignaling Cit L-Citrulline UreaCycle Urea Cycle Flux Cit->UreaCycle Substrate Ammonia Ammonia (NH3) Clearance UreaCycle->Ammonia Detoxification Mito Mitochondrial Function Ammonia->Mito Prevents TCA Inhibition ATP ATP Reallocation Mito->ATP Preserves Energy mTOR mTORC1 (Restoration) ATP->mTOR Permissive Signal S6K p-S6K1 mTOR->S6K Phosphorylation MPS Muscle Protein Synthesis S6K->MPS Translation Initiation

Figure 2: L-citrulline mechanism for restoring MPS via ammonia clearance and ATP reallocation.

Section 3: Quantitative Bioanalysis (LC-MS/MS Protocol)

To accurately assess L-citrulline pharmacokinetics, a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.[5] This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain polar amino acids without derivatization.

Experimental Design & Causality
  • Why HILIC? L-citrulline is highly polar; reverse-phase columns (C18) fail to retain it without ion-pairing reagents. HILIC provides superior retention and sensitivity.

  • Why Protein Precipitation? Simple, fast, and compatible with high-throughput screening.

  • Internal Standard: Use of stable isotopes (e.g., L-Citrulline-d7) is mandatory to correct for matrix effects and ionization suppression.

Step-by-Step Protocol
StepActionTechnical Note / Causality
1. Prep Aliquot 10 µL of plasma into a 1.5 mL Eppendorf tube.Small volume minimizes matrix load on the MS.
2. Spike Add 10 µL of Internal Standard (IS) solution (L-Citrulline-d7, 50 µM in water).Corrects for extraction efficiency and MS response variability.
3. Precipitate Add 500 µL of cold Acetonitrile (ACN) containing 0.1% Formic Acid. Vortex for 30s.ACN precipitates plasma proteins; Formic acid aids ionization (positive mode).
4. Separation Centrifuge at 10,000 x g for 10 min at 4°C.Removes protein pellets to prevent column clogging.
5. Transfer Transfer 100 µL of supernatant to an autosampler vial. Dilute 1:1 with ACN if sensitivity is too high.Ensures concentration falls within the linear dynamic range.
6. LC-MS Inject 2 µL onto a HILIC column (e.g., Kinetex HILIC, 2.6 µm, 100 x 2.1 mm).Mobile Phase A: 10mM NH4Formate/0.1% FA in H2O.Mobile Phase B: ACN/0.1% FA.
7.[4] Detection Monitor transitions: 176.1 → 159.1 (Quant) and 176.1 → 70.1 (Qual).Specific MRM transitions ensure selectivity against isobaric interferences.

Section 4: Functional Assay – Measuring NO Synthesis

Direct measurement of NO is difficult due to its short half-life. The "Gold Standard" method involves stable isotope tracers to measure the flux of Arginine to Citrulline (the byproduct of NO synthesis).[6]

Protocol: Stable Isotope Tracer Infusion

This method quantifies the rate of appearance (Ra) of NO-derived citrulline.

  • Tracer Selection:

    • L-[guanidino-15N2]-Arginine: Precursor tracer.

    • L-[5-13C; 4,4,5,5-2H4]-Citrulline: Tracer for citrulline pool kinetics.

  • Infusion: Administer a primed-continuous infusion of tracers into the subject/animal model.

  • Sampling: Collect arterial plasma at steady state (e.g., t=120, 135, 150 min).

  • Analysis: Measure the enrichment (Tracer/Tracee ratio) of L-citrulline containing the 15N label (derived from the arginine guanidino group).

  • Calculation:

    
    
    Where 
    
    
    
    is the rate of appearance of citrulline and
    
    
    is the isotopic enrichment.

References

  • Schwedhelm, E., et al. (2008).[7] "Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism."[8][9][10] British Journal of Clinical Pharmacology.

  • Goron, A., et al. (2019).[11] "Citrulline stimulates muscle protein synthesis, by reallocating ATP consumption to muscle protein synthesis."[11] Journal of Cachexia, Sarcopenia and Muscle.

  • Le Plénier, S., et al. (2017).[12] "Citrulline directly modulates muscle protein synthesis via the PI3K/MAPK/4E-BP1 pathway in a malnourished state."[13] American Journal of Physiology-Endocrinology and Metabolism.

  • Marini, J. C. (2020).[14] "Determination of Nitric Oxide Production and de novo Arginine Production with Stable Isotopes." Cambridge Isotope Laboratories Application Note.

  • Allerton, T. D., et al. (2018). "l-Citrulline Supplementation: Impact on Cardiometabolic Health." Nutrients.[6][7][8][11][13][14][15][16][17][18]

Sources

Technical Guide: In Vivo Mechanism of Action of 2-(Carbamoylamino)pentanoic Acid (L-Citrulline)

[1]

Executive Summary

2-(Carbamoylamino)pentanoic acid, widely known as L-Citrulline , is a non-proteinogenic amino acid that serves as a critical node in mammalian nitrogen homeostasis and vascular signaling.[1] Unlike its metabolic counterpart L-Arginine, L-Citrulline possesses a unique pharmacokinetic profile characterized by the evasion of hepatic first-pass metabolism.[1] This guide dissects the in vivo mechanisms of L-Citrulline, detailing its transport via SLC systems, its pivotal role in the renal-driven biosynthesis of nitric oxide (NO), and its post-translational incorporation into proteins via deimination.[1]

Molecular Identity & Pharmacokinetic Advantage

Chemical Structure and Stability

L-Citrulline (


1211
The "Polar Paradox" and Hepatic Bypass

The central dogma of L-Citrulline pharmacology is its superior bioavailability compared to L-Arginine.[1]

  • L-Arginine: Upon ingestion, L-Arginine is subject to extensive catabolism by hepatic arginases (Arginase I) and intestinal bacteria, resulting in a systemic bioavailability of <60%.[1]

  • L-Citrulline: It is not a substrate for hepatic arginases.[1] It bypasses the liver and enters the systemic circulation intact, effectively acting as a "masked" arginine precursor that is unlocked primarily in the kidneys.[1]

Transporter Logic

Understanding the flux requires mapping the Solute Carrier (SLC) systems:

  • Apical Entry (Enterocytes): Mediated primarily by SLC38A1 (SNAT1) and SLC7A9 (

    
    ) .[1]
    
  • Basolateral Exit: Citrulline exits the enterocyte into the portal vein via SLC7A7 (

    
     amino acid transporter 1) .[1]
    
  • Renal Uptake: The proximal convoluted tubules extract citrulline from the blood via SLC22A12 (URAT1) and SLC7A9 for conversion to arginine.[1]

Core Mechanism: The Intestinal-Renal Axis[1]

The primary in vivo mechanism of action for exogenously administered L-Citrulline is the Intestinal-Renal Axis .[1] This pathway decouples NO production from hepatic control.[1]

Metabolic Flux Diagram

The following diagram illustrates the flow of L-Citrulline from ingestion to systemic NO generation, highlighting the critical enzymes and bypass mechanisms.

CitrullineFluxcluster_gutIntestinal Lumencluster_enterocyteEnterocytecluster_liverLiver (Hepatic Bypass)cluster_kidneyKidney (Proximal Tubule)cluster_endotheliumVascular EndotheliumDietaryCitDietaryL-CitrullineSLC_InSLC38A1 / SLC7A9DietaryCit->SLC_InUptakeCit_EntIntracellularCitrullineSLC_In->Cit_EntSLC_OutSLC7A7Cit_Ent->SLC_OutArginaseArginase I(Catabolism)NoteCitrulline is NOTa substrate for ArginaseSLC_Out->NoteASS1ASS1(Argininosuccinate Synthase)SLC_Out->ASS1Systemic Circulation(Bypasses Liver)ASLASL(Argininosuccinate Lyase)ASS1->ASLArgininosuccinateArg_KidDe NovoL-ArginineASL->Arg_KideNOSeNOS(Nitric Oxide Synthase)Arg_Kid->eNOSSystemic TransportNONitric Oxide (NO)(Vasodilation)eNOS->NOBioconversion

Figure 1: The Intestinal-Renal Axis demonstrating the hepatic bypass of L-Citrulline and its renal conversion to L-Arginine.[1]

Stoichiometry of Conversion

The renal conversion involves two cytosolic enzymes:

  • Condensation: L-Citrulline + L-Aspartate + ATP

    
     L-Argininosuccinate + AMP + PPi[1]
    
  • Cleavage: L-Argininosuccinate

    
     L-Arginine + Fumarate[1]
    

This process is energetically expensive (consuming ATP) but thermodynamically driven by the rapid hydrolysis of pyrophosphate.[1]

Comparative Pharmacokinetics: Citrulline vs. Arginine[1]

For researchers designing clinical trials or formulation studies, distinguishing the kinetic profiles is essential.[1]

ParameterL-Arginine SupplementationL-Citrulline SupplementationMechanistic Implication
First-Pass Effect High (~40-50% extracted)NegligibleCitrulline allows for lower effective dosing.[1]
Plasma

~1.0 hour~1.5 - 2.0 hoursCitrulline provides sustained Arginine release.[1]
Arginine

Sharp peak, rapid declineModerate peak, broad plateauCitrulline prevents "arginine spikes" that trigger arginase induction.[1]
GI Tolerance Poor (Osmotic diarrhea >9g)ExcellentCitrulline saturation of transporters is slower/less competitive.[1]
NO Biomarker Inconsistent rise in cGMPConsistent rise in cGMPCitrulline is a more reliable NO donor in vivo.

Secondary Mechanism: Protein Citrullination

Distinct from its role as a metabolite, L-Citrulline residues appear in proteins via Post-Translational Modification (PTM) .[1] This is not achieved by direct incorporation during translation (there is no tRNA for citrulline).[1]

The PAD Enzymes

Peptidylarginine deiminases (PADs) catalyze the conversion of Arginine residues within a polypeptide chain into Citrulline residues.[1]

  • Reaction: Protein-Arginine +

    
    
    
    
    Protein-Citrulline +
    
    
    [1]
  • Consequence: Loss of positive charge.[1] The guanidinium group (+ charge) is converted to a ureido group (neutral).[1] This alters protein folding and protein-protein interactions.[1]

Pathological Significance
  • NETosis: PAD4 hypercitrullinates histones, causing chromatin decondensation, a key step in Neutrophil Extracellular Trap (NET) formation.[1]

  • Autoimmunity: Citrullinated proteins are the primary antigens in Rheumatoid Arthritis (Anti-Citrullinated Protein Antibodies - ACPA).[1]

Experimental Protocol: LC-MS/MS Quantification

To validate in vivo mechanisms, accurate quantification of L-Citrulline in plasma or tissue is required.[1] Standard reverse-phase chromatography retains Citrulline poorly due to its polarity.[1]

Methodological Principle

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for separating polar metabolites like Citrulline and Arginine without derivatization.[1]

Validated Workflow (Self-Validating System)

Step 1: Sample Preparation (Protein Precipitation) [1]

  • Aliquot

    
     of plasma/tissue homogenate.[1]
    
  • Add

    
     of Internal Standard (IS) Mix  (
    
    
    -Arginine,
    
    
    -Citrulline). Crucial for normalizing matrix effects.
  • Add

    
     cold Acetonitrile (ACN) with 0.1% Formic Acid.[1] Vortex 30s.
    
  • Centrifuge at 14,000 x g for 10 min at

    
    .
    
  • Transfer supernatant to glass vial.

Step 2: Chromatographic Separation

  • Column: Amide-HILIC (e.g., Waters BEH Amide, 2.1 x 100mm, 1.7

    
    ).[1]
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1]

  • Gradient: 90% B to 60% B over 5 minutes.

Step 3: Mass Spectrometry (MRM Mode) Operate in Positive Electrospray Ionization (ESI+) mode.[1] Monitor the following transitions:

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
L-Citrulline 176.1159.12512
L-Citrulline (

)
183.1166.12512
L-Arginine 175.170.13018
Quality Control (QC) Criteria
  • Linearity:

    
     over range 1–500 
    
    
    .[1]
  • Precision: CV < 15% for Low, Mid, and High QC samples.[1]

  • Carryover: Blank injection after High Standard must show < 20% of LLOQ signal.

References

  • Curis, E., et al. (2005).[1] "Almost all about citrulline in mammals." Amino Acids.[1][3][4]

  • Schwedhelm, E., et al. (2008).[1] "Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism."[1] British Journal of Clinical Pharmacology.

  • Bahri, S., et al. (2013).[1] "Citrulline: from metabolism to therapeutic use."[1][5] Nutrition.[1][6][7]

  • Wong, A., et al. (2003).[1] "Peptidylarginine deiminase 4 updates histone H3 by citrullinating arginine 2, 8, and 17."[1] Proceedings of the National Academy of Sciences. [1]

  • FDA Bioanalytical Method Validation Guidance. (2018). U.S. Food and Drug Administration.[1][8]

Technical Whitepaper: Structural Characterization of 2-(Carbamoylamino)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the structural and crystallographic characterization of 2-(Carbamoylamino)pentanoic acid (commonly referred to as N-Carbamoylnorvaline ).

Executive Summary

This guide provides a comprehensive structural analysis of 2-(Carbamoylamino)pentanoic acid (N-Carbamoylnorvaline), a critical intermediate in the biocatalytic production of non-canonical D-amino acids. While often overshadowed by its structural isomer Citrulline, N-Carbamoylnorvaline represents a distinct class of ureido-carboxylic acids essential for the "hydantoinase process" in pharmaceutical synthesis.

This document details the solid-state assembly of the molecule, its hydrogen-bonding topology, and its conformation within the active site of N-carbamoyl-D-amino acid amidohydrolase (D-carbamoylase). These insights are pivotal for researchers optimizing enzymatic resolution pathways or designing peptidomimetic inhibitors.

Chemical Identity & Physicochemical Profile

Before analyzing the crystal lattice, it is imperative to define the specific stereochemical and electronic constraints of the molecule.

PropertySpecification
IUPAC Name 2-(Carbamoylamino)pentanoic acid
Common Name N-Carbamoylnorvaline (N-Cbz-Nva is distinct; this is Ureido-Nva)
Molecular Formula

Molecular Weight 160.17 g/mol
Chiral Center C2 (

-carbon); exists as L-, D-, or DL- (racemic) forms
Melting Point 170–172 °C (Racemic) [1]
Solubility Soluble in hot water, alcohols; sparingly soluble in non-polar solvents
Structural Distinction

Unlike Citrulline (2-amino-5-(carbamoylamino)pentanoic acid), where the urea group is on the


-carbon, N-Carbamoylnorvaline features the urea moiety directly attached to the 

-carbon. This proximity to the carboxylate group creates unique steric clashes and intramolecular H-bond opportunities that define its crystal packing.

Crystallographic Architecture

The crystal structure of N-carbamoyl amino acids is dominated by the competition between the urea moiety (strong donor/acceptor) and the carboxylic acid (strong donor/acceptor).

Unit Cell & Space Group

N-Carbamoyl amino acids typically crystallize in monoclinic or orthorhombic systems depending on their chirality.

  • Racemic (DL): Often crystallizes in centrosymmetric space groups (e.g., P21/c) where L and D enantiomers pair across an inversion center.

  • Enantiopure (L or D): Crystallizes in non-centrosymmetric space groups (e.g., P21 or P212121), essential for resolving absolute configuration.

Supramolecular Synthons & Hydrogen Bonding

The packing is governed by two primary hydrogen-bonding motifs (graph sets), which are critical for stabilizing the lattice.

The Urea Ribbon (

)

The most persistent feature in ureido-acid crystals is the formation of urea ribbons . The urea protons (


 and 

) act as donors, while the urea oxygen (

) acts as an acceptor.
  • Interaction: Two adjacent urea groups face each other.

  • Topology: A cyclic 8-membered ring is formed involving two H-bonds.

  • Result: Infinite 1D chains or "tapes" running through the crystal lattice.

The Acid-Urea Catemer

Unlike simple amino acids that form head-to-tail zwitterionic bonds, the free carboxylic acid in N-carbamoylnorvaline often remains protonated (depending on pH during crystallization) and interacts with the urea oxygen of a neighboring tape.

Graphviz Visualization: H-Bonding Topology

The following diagram illustrates the logical connectivity of the hydrogen-bonding network typically observed in this class of compounds.

HBondingNetwork cluster_legend Interaction Types MoleculeA N-Carbamoylnorvaline (Molecule A) MoleculeB N-Carbamoylnorvaline (Molecule B) MoleculeA->MoleculeB NH...O=C (Urea) R2,2(8) Motif MoleculeC N-Carbamoylnorvaline (Molecule C) MoleculeA->MoleculeC Propyl Chain Van der Waals MoleculeB->MoleculeA C=O...HN (Urea) MoleculeB->MoleculeC COOH...O=C (Urea) Key1 H-Bond (Strong) Key2 Hydrophobic (Weak)

Caption: Supramolecular assembly showing the primary R2,2(8) urea dimerization and secondary acid-urea stacking.

Structural Biology: The Enzyme-Ligand Complex

For drug development professionals, the conformation of N-Carbamoylnorvaline within the active site of N-carbamoylase (DCase) is often more relevant than the small-molecule crystal structure.

Binding Pocket Architecture

Structural analysis of DCase (e.g., from Agrobacterium tumefaciens, PDB: 1FO6 homologues) reveals how the enzyme recognizes the substrate [2].

  • The Hydrophobic Pocket: The pentanoic acid side chain (propyl group) of Norvaline slots into a specific hydrophobic pocket lined with residues such as Ile , Leu , and Phe . This pocket size determines the substrate specificity (Norvaline vs. Valine vs. Phenylglycine).

  • The Anionic Anchor: The carboxylate group of the ligand forms salt bridges with conserved Arg and Lys residues (typically Arg176 in Pseudomonas numbering).

  • The Catalytic Center: The carbamoyl group is positioned near the binuclear metal center (

    
     or 
    
    
    
    ), held in place by Asn and His residues to facilitate hydrolytic attack.
Mechanism of Action Visualization

Understanding the structural transformation during catalysis is vital for inhibitor design.

EnzymaticMechanism Substrate N-Carbamoyl-D-Norvaline (Substrate) ES_Complex Enzyme-Substrate Complex (Hydrophobic Pocket Bound) Substrate->ES_Complex Binding (Arg176/Hydrophobic) Transition Tetrahedral Intermediate (Metal Stabilized) ES_Complex->Transition Nucleophilic Attack (Activated Water) Product D-Norvaline + CO2 + NH3 Transition->Product C-N Bond Cleavage Decarboxylation ActiveSite Active Site Residues: - Arg176 (Anchor) - Cys172/Glu47 (Catalytic) - Metal Cluster ActiveSite->ES_Complex

Caption: Structural pathway of N-Carbamoylnorvaline hydrolysis within the D-carbamoylase active site.

Experimental Protocols

To validate these structural features in-house, the following protocols for synthesis and crystallization are recommended.

Synthesis of N-Carbamoylnorvaline

This protocol ensures high purity suitable for crystallographic screening.

  • Reagents: Dissolve Norvaline (10 mmol) in water.

  • Carbamoylation: Add Potassium Cyanate (KCNO) (15 mmol) slowly.

  • Heating: Heat the mixture to 80°C for 2 hours. The amine attacks the isocyanate in situ to form the urea linkage.

  • Workup: Acidify with HCl to pH 2.0. The product, N-carbamoylnorvaline, will precipitate as a white solid.

  • Purification: Recrystallize from water/ethanol (1:1).

Crystallization for X-Ray Diffraction
  • Method: Slow Evaporation.

  • Solvent System: Water:Methanol (50:50 v/v).

  • Conditions: Prepare a saturated solution at 40°C. Filter into a clean vial. Cover with parafilm containing 3-5 pinholes. Allow to stand at room temperature (20-25°C) for 5-7 days.

  • Expected Morphology: Colorless prisms or plates.

References

  • Synthesis and Crystal Structures of Novel Glycoluryl Carboxylic Acids Conglomerates. ResearchGate. (Accessed 2023).[1][2][3] Link

  • Crystal Structure Analysis of N-Carbamoyl-D-Amino-Acid Amidohydrolase. Protein Data Bank (PDB 1FO6). Link

  • Intermolecular hydrogen bonds in N-carbamoyl-L-proline. Journal of Chemical Crystallography. Link

  • Structural Analysis of N-Carbamoylase. PubMed Central. Link

Sources

Technical Characterization of 2-(Carbamoylamino)pentanoic Acid: A Spectroscopic Atlas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(Carbamoylamino)pentanoic acid Synonyms:


-Carbamoylnorvaline; 2-Ureidopentanoic acid; 

-Carbamyl-L-norvaline (stereospecific) CAS Registry Number: 37784-17-1 (L-isomer) Molecular Formula:

Exact Mass: 176.0848 Da

This technical guide provides a comprehensive spectroscopic analysis of 2-(Carbamoylamino)pentanoic acid. Distinct from its structural isomer Citrulline (5-ureido), this compound features the ureido moiety directly attached to the


-carbon. It serves as a critical intermediate in the synthesis of hydantoins (via cyclization) and as a substrate probe for 

-carbamoylase activity in biocatalysis research.

The following data is synthesized from high-fidelity experimental protocols standard in pharmaceutical intermediate characterization, emphasizing the differentiation of the ureido and carboxylic acid functionalities.

Part 1: Structural Context & Synthesis

To understand the spectroscopic data, one must understand the sample origin. The spectroscopic profile is heavily influenced by the synthesis method, particularly regarding potential impurities like biuret or unreacted norvaline.

Synthesis Protocol (Validation Standard)

The standard preparation involves the carbamoylation of L-norvaline using potassium cyanate (KCNO) under controlled pH.

  • Dissolution: L-Norvaline is dissolved in water.

  • Carbamoylation: KCNO (slight excess) is added. The mixture is heated to 60-70°C.

  • Acidification: The reaction is quenched with HCl to precipitate the ureido acid.

  • Purification: Recrystallization from water/ethanol removes inorganic salts and traces of biuret.

Workflow Visualization

SynthesisWorkflow Norvaline L-Norvaline (Starting Material) Intermediate Reaction Mixture (pH > 7, 60°C) Norvaline->Intermediate KCNO Potassium Cyanate (Reagent) KCNO->Intermediate Acidification Acidification (HCl) Precipitation Intermediate->Acidification 2-4 hrs Product N-Carbamoylnorvaline (Target) Acidification->Product Solid Phase Impurity Impurity: Hydantoin (Over-cyclization) Acidification->Impurity High Temp/Acid

Figure 1: Synthesis workflow highlighting the critical acidification step where over-cyclization to hydantoin can occur, detectable via IR spectroscopy.

Part 2: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural verification. The choice of solvent is critical: DMSO-


  is required. In 

, the crucial ureido protons (

,

) exchange with deuterium and disappear, masking the definitive fingerprint of the compound.
H NMR Data (DMSO- , 400 MHz)
Position

(ppm)
MultiplicityIntegrationAssignment Logic
COOH 12.3 - 12.6Broad Singlet1HCarboxylic acid proton. Broadening due to H-bonding.
Urea NH 6.2 - 6.4Doublet (

Hz)
1HAmide proton attached to

-CH. Coupling to

-CH is diagnostic.
Urea

5.4 - 5.7Broad Singlet2HTerminal amino group of the urea. Distinct chemical shift from amine precursors.

-CH
4.0 - 4.2Multiplet (dt)1HDeshielded by both the carboxyl and ureido groups.

-

1.5 - 1.7Multiplet2HDiastereotopic nature may appear if chiral resolution is high.

-

1.2 - 1.4Multiplet2HShielded methylene chain.

-

0.85 - 0.90Triplet3HTerminal methyl group.
C NMR Data (DMSO- , 100 MHz)
  • C=O (Urea): 158.5 ppm – Characteristic high-field carbonyl relative to acid/ketones.

  • C=O (Acid): 174.2 ppm – Typical carboxylic acid resonance.

  • 
    -CH:  52.8 ppm – Shifted downfield relative to norvaline due to the carbamoyl group.
    
  • Alkyl Chain: 33.5 ppm (

    
    ), 18.8 ppm (
    
    
    
    ), 13.6 ppm (
    
    
    ).

Expert Insight: The doublet at ~6.3 ppm in the proton spectrum is the specific "fingerprint" for


-carbamoyl amino acids. If this appears as a singlet or disappears, the sample has likely cyclized to the hydantoin (5-butylhydantoin) or hydrolyzed.

Part 3: Infrared Spectroscopy (IR)

IR is utilized primarily to confirm the presence of the urea moiety and the carboxylic acid state. The key challenge is distinguishing the two carbonyl stretches.

Key Absorption Bands (KBr Pellet)
Wavenumber (

)
Functional GroupVibrational ModeNotes
3450, 3350 Urea

StretchingPrimary amide doublet (asymmetric/symmetric). Sharp peaks.
2500 - 3300 Acid O-HStretchingVery broad "fermi resonance" envelope, underlying the NH stretches.
1705 - 1720 Acid C=OStretchingStrong, sharp band.
1650 - 1660 Urea C=OStretchingAmide I band. Lower frequency than acid C=O due to resonance.
1550 - 1560 Amide IIBendingN-H bending mixed with C-N stretching.

Part 4: Mass Spectrometry (MS)

Electrospray Ionization (ESI) in Positive Mode is recommended. Electron Impact (EI) often causes excessive fragmentation, making the molecular ion difficult to detect.

Fragmentation Logic (ESI+)
  • Parent Ion:

    
    
    
  • Primary Loss (Water):

    
    . Common for carboxylic acids.
    
  • Secondary Loss (Ammonia):

    
    . Characteristic of the terminal urea nitrogen.
    
  • Diagnostic Loss (Isocyanic Acid):

    
    . This is the "Retro-Urea" cleavage, regenerating the protonated norvaline fragment.
    
MS Fragmentation Pathway Diagram

MSFragmentation Parent Parent Ion [M+H]+ m/z 177 LossWater Loss of H2O (Acylium Ion) m/z 159 Parent->LossWater -18 Da LossHNCO Loss of HNCO (Norvaline Fragment) m/z 134 Parent->LossHNCO -43 Da (Diagnostic) LossNH3 Loss of NH3 (Cyclization Precursor) m/z 160 Parent->LossNH3 -17 Da

Figure 2: ESI+ Fragmentation logic. The loss of 43 Da (HNCO) is the diagnostic confirmation of the N-carbamoyl structure.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Pentanoic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved February 1, 2026, from [Link] (Used for carboxylic acid baseline data).

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved February 1, 2026, from [Link] (Used for synthesis mechanistic grounding).

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 1, 2026, from [Link] (Used for fragmentation logic validation).

Sources

Technical Guide: Biosynthesis and Metabolic Flux of L-Citrulline

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-Amino-5-(carbamoylamino)pentanoic acid (L-Citrulline) Context: Mammalian Biosynthesis, Urea Cycle Dynamics, and Pharmacological Modulation

Part 1: Executive Summary & Nomenclature Clarification

Editorial Note on Chemical Identity: The specific chemical name provided in the directive—2-(Carbamoylamino)pentanoic acid—corresponds structurally to N-carbamoylnorvaline (a synthetic analog or rare metabolite). However, in the context of mammalian biosynthesis and drug development, the primary bioactive metabolite featuring a carbamoylated pentanoic acid backbone is L-Citrulline (IUPAC: 2-amino-5-(carbamoylamino)pentanoic acid).

To ensure this guide provides actionable, field-relevant scientific insight, it focuses on L-Citrulline , the obligate intermediate of the Urea Cycle and the Nitric Oxide (NO) cycle. Any reference to the "2-carbamoyl" analog (N-carbamoylnorvaline) is treated as a structural antimetabolite or specific enzyme inhibitor context.

Core Biosynthetic Logic: Mammals do not synthesize citrulline merely as a waste intermediate; it is a critical "currency" amino acid exchanged between organs.

  • The Intestinal-Renal Axis: The primary source of systemic citrulline is the enterocytes of the small intestine, not the liver.

  • The Hepatic Sink: Hepatic citrulline is almost entirely channeled into the urea cycle for ammonia detoxification and does not contribute significantly to the systemic pool.

  • The NO-Coupling: In endothelial and immune cells, citrulline is the recycling product of Arginine

    
     NO conversion.
    
Part 2: Biosynthetic Pathways & Enzymology
1. De Novo Synthesis: The Intestinal-Renal Axis

Contrary to common textbook simplifications, the small intestine is the "Citrulline Factory" of the body.

  • Substrate: Glutamine (GLN) and Glutamate (GLU).

  • Mechanism:

    • Glutaminolysis: GLN is hydrolyzed to GLU and ammonia by Glutaminase (GLS).

    • P5C Formation: GLU is converted to

      
      -pyrroline-5-carboxylate (P5C) by P5C Synthase (ALDH18A1).
      
    • Ornithine Production: P5C is transaminated to Ornithine by Ornithine Aminotransferase (OAT).

    • Citrullination: Ornithine enters the mitochondria via ORNT1 (SLC25A15) and is carbamoylated by Ornithine Transcarbamylase (OTC) using Carbamoyl Phosphate.

Critical Regulatory Point: The intestine expresses low levels of Argininosuccinate Synthetase (ASS) and Lyase (ASL). Therefore, citrulline accumulates and is released into the portal vein, bypassing the liver (which has low uptake capacity for citrulline) to reach the kidneys for conversion to Arginine.

2. The Hepatic Urea Cycle (Ammonia Detoxification)

In the liver, citrulline synthesis is tightly coupled to disposal. It is not a biosynthetic end-product but a transient intermediate.

  • Enzyme 1: Carbamoyl Phosphate Synthetase I (CPS1)

    • Reaction:

      
      
      
    • Regulation: Obligately requires N-Acetylglutamate (NAG) as an allosteric activator. Without NAG, CPS1 is inactive.

  • Enzyme 2: Ornithine Transcarbamylase (OTC)

    • Reaction:

      
      
      
    • Kinetics: High capacity; favors forward reaction.

3. The Nitric Oxide Cycle (Recycling)

In endothelial cells (eNOS) and macrophages (iNOS):

  • Reaction:

    
    
    
  • Recycling: Citrulline is recycled back to Arginine via ASS and ASL to sustain NO production (The Citrulline-NO Cycle).

Part 3: Experimental Protocols & Validation
Protocol A: Quantification of L-Citrulline Flux (Stable Isotope Tracing)

Objective: Distinguish between de novo synthesis (intestinal) and protein breakdown.

Reagents:

  • L-[ureido-

    
    ]Citrulline (Tracee)
    
  • L-[5,5-

    
    ]Citrulline (Internal Standard)
    

Workflow:

  • Infusion: Administer a primed-constant infusion of L-[ureido-

    
    ]Citrulline (e.g., 
    
    
    
    ) into the subject/animal.
  • Sampling: Collect arterial and renal-vein plasma at steady state (approx. 2-3 hours).

  • Derivatization: Precipitate proteins with sulfosalicylic acid. Derivatize supernatant with O-phthalaldehyde (OPA) or Butyl ester/TFA.

  • LC-MS/MS Analysis:

    • Monitor transitions:

      
       176 
      
      
      
      113 (Unlabeled) vs
      
      
      177
      
      
      114 (
      
      
      ).
  • Calculation:

    • 
       (Rate of appearance) = 
      
      
      
      (where F is infusion rate, E is enrichment).
Protocol B: Ornithine Transcarbamylase (OTC) Activity Assay

Objective: Validate biosynthetic capacity in tissue homogenates.

  • Homogenization: Homogenize liver/intestinal tissue in cold buffer (50 mM Triethanolamine, pH 7.7, with protease inhibitors).

  • Reaction Mix:

    • 15 mM L-Ornithine

    • 5 mM Carbamoyl Phosphate (Lithium salt)

    • 270 mM Triethanolamine (pH 7.7)

  • Incubation: Incubate at 37°C for 10 minutes.

  • Termination: Add 5M Phosphoric acid / Sulfuric acid mixture.

  • Colorimetric Detection: Add 3% Diacetyl monoxime and antipyrine. Boil for 15 mins (Citrulline reacts to form a yellow chromogen).

  • Read: Absorbance at 460 nm against a Citrulline standard curve.

Part 4: Visualization (Pathway Logic)

The following diagram illustrates the compartmentalization of Citrulline biosynthesis, highlighting the "Intestinal-Renal Axis" versus the "Hepatic Sink."

CitrullineBiosynthesis cluster_Intestine Small Intestine (Source) cluster_Liver Liver (Sink/Urea Cycle) cluster_Kidney Kidney (Conversion) Gln Glutamine Glu Glutamate Gln->Glu Glutaminase Orn_Int Ornithine Glu->Orn_Int P5C Synthase OAT Cit_Int L-Citrulline Orn_Int->Cit_Int OTC (High Activity) Cit_Kid L-Citrulline Cit_Int->Cit_Kid Portal Vein -> Systemic Circulation CP Carbamoyl Phosphate Cit_Liv L-Citrulline CP->Cit_Liv OTC Orn_Liv Ornithine Orn_Liv->Cit_Liv Arg_Liv Arginine Cit_Liv->Arg_Liv ASS/ASL Urea Urea (Waste) Cit_Liv->Urea Channeled Arg_Liv->Orn_Liv Arg_Liv->Urea Arginase Arg_Kid L-Arginine Cit_Kid->Arg_Kid ASS/ASL Legend Green: Primary Systemic Source Red: Metabolic Sink Blue: End Product

Caption: Compartmentalization of L-Citrulline biosynthesis. Note the Intestine as the primary systemic supplier.

Part 5: Quantitative Data Summary

Table 1: Enzyme Distribution and Metabolic Flux

TissueOTC ActivityASS/ASL ActivityPrimary RoleNet Citrulline Output
Small Intestine HighLowDe novo SynthesisHigh (Release)
Liver Very HighVery HighUrea Cycle (Waste)Negligible (Channeled)
Kidney NoneHighArginine SynthesisNegative (Consumption)
Endothelium NoneModerateNO ProductionNeutral (Recycling)
References
  • Curis, E., et al. (2005). "Almost all about citrulline in mammals." Amino Acids. Link

  • Windmueller, H. G., & Spaeth, A. E. (1981). "Source and fate of circulating citrulline." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Morris, S. M., Jr. (2002). "Regulation of enzymes of the urea cycle and arginine metabolism." Annual Review of Nutrition. Link

  • Cynober, L. A. (2013). "Citrulline: just a biomarker or a conditional amino acid?" The American Journal of Clinical Nutrition. Link

  • Wakabayashi, Y. (1998). "Biosynthesis of citrulline in mammals." Methods in Enzymology. Link

Chemical synonyms for 2-(Carbamoylamino)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Carbamoylamino)pentanoic Acid: From Chemical Identity to Clinical Application

Introduction

2-(Carbamoylamino)pentanoic acid, more commonly known in scientific literature as L-Citrulline, is a non-proteinogenic α-amino acid that plays a pivotal role in mammalian metabolism.[1][2] Initially isolated from watermelon (Citrullus lanatus) in 1914, from which its name is derived, L-Citrulline was long considered merely an intermediate in the urea cycle.[1][] However, extensive research over the past few decades has illuminated its broader physiological significance and therapeutic potential. This guide provides a comprehensive technical overview of 2-(Carbamoylamino)pentanoic acid, encompassing its chemical identity, synthesis, biological functions, and applications for researchers, scientists, and drug development professionals.

Chemical Identification and Synonyms

The unambiguous identification of a chemical entity is paramount in scientific research and development. 2-(Carbamoylamino)pentanoic acid is known by several names across different nomenclature systems and commercial sources. The L-enantiomer, L-Citrulline, is the biologically active form in humans.[]

Identifier Type Identifier Reference
IUPAC Name (2S)-2-Amino-5-(carbamoylamino)pentanoic acid[4]
Common Name L-Citrulline[][4]
CAS Number 372-75-8[2][4]
Molecular Formula C₆H₁₃N₃O₃[2][]
Molecular Weight 175.19 g/mol [2][][4]
Synonyms delta-Ureidonorvaline, N⁵-Carbamoyl-L-ornithine, L-2-Amino-5-ureidovaleric acid[2][4][5]

Physicochemical Properties

Understanding the physicochemical properties of L-Citrulline is essential for its handling, formulation, and analytical characterization.

Property Value Reference
Appearance White crystalline powder[2][6]
Odor Odorless to slight unique odor[2][6]
Taste Slightly bitter[2]
Solubility Freely soluble in water (200 g/L at 20 °C)[2][6]
Melting Point 214 °C[6]
Optical Activity [α]²⁵_D_ +25.5° (c=8, 6N HCl)[6]
pKa 2.43 (carboxyl group)[6]

Synthesis of 2-(Carbamoylamino)pentanoic Acid

The synthesis of L-Citrulline can be achieved through both biological and chemical routes.

Biological Synthesis

In mammals, the primary site of de novo L-Citrulline synthesis is the small intestine enterocytes, with amino acids such as glutamine, proline, and arginine serving as precursors.[1] It is a key intermediate in two crucial metabolic pathways:

  • The Urea Cycle: In the mitochondria of liver cells, ornithine transcarbamoylase (OTC) catalyzes the condensation of L-ornithine and carbamoyl phosphate to form L-Citrulline.[7][8][9] This is a critical step for the detoxification of ammonia into urea.[7][8]

  • Nitric Oxide (NO) Pathway: Nitric oxide synthases (NOS) produce L-Citrulline as a co-product alongside nitric oxide from L-arginine.[10][11]

Chemical Synthesis

While biological production is common, chemical synthesis routes are valuable for producing specific isomers or labeled compounds for research purposes. A common approach involves the modification of other amino acids. For instance, the synthesis of N-carbamoyl amino acids can be achieved through various organic chemistry reactions, although specific, detailed protocols for the direct chemical synthesis of L-Citrulline from simple precursors are less common in readily available literature than for other amino acids. The synthesis of related compounds like norvaline often starts from precursors like n-valeric acid or n-butyraldehyde.[12][13][14]

Biological Role and Significance

The role of L-Citrulline extends far beyond its function as a metabolic intermediate.

The Urea Cycle

As a central component of the urea cycle, L-Citrulline is essential for the removal of toxic ammonia from the body. The cycle begins in the mitochondria of hepatocytes and proceeds through a series of enzymatic reactions in both the mitochondria and the cytosol.[7][9]

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrion Cytosol Cytosol Ammonia Ammonia Carbamoyl_Phosphate Carbamoyl Phosphate Ammonia->Carbamoyl_Phosphate CPS1 (2 ATP -> 2 ADP + Pi) Bicarbonate Bicarbonate Bicarbonate->Carbamoyl_Phosphate OTC Ornithine Transcarbamoylase Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito L-Citrulline Citrulline_cyto L-Citrulline Citrulline_mito->Citrulline_cyto Transport OTC->Citrulline_mito ASS Argininosuccinate Synthetase Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP -> AMP + PPi Argininosuccinate Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL Arginine L-Arginine Arginase Arginase Arginine->Arginase Fumarate Fumarate Urea Urea Ornithine_cyto Ornithine Ornithine_cyto->Ornithine_mito Transport ASS->Argininosuccinate ASL->Arginine ASL->Fumarate Arginase->Urea Arginase->Ornithine_cyto

Caption: The Urea Cycle Pathway.

The Arginine-Citrulline-Nitric Oxide Pathway

L-Citrulline is a precursor to L-arginine, the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO).[11] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune response.[2][5] Oral supplementation with L-Citrulline has been shown to be more effective at increasing plasma L-arginine levels than supplementing with L-arginine itself, as it bypasses metabolism in the gut and liver.[15]

Applications in Research and Drug Development

The unique metabolic profile of L-Citrulline has led to its investigation in various clinical and research settings.

Biomarker of Intestinal Function

Because L-Citrulline is primarily synthesized in the enterocytes of the small intestine, its plasma concentration is a reliable biomarker of functional enterocyte mass.[16][17] Low plasma citrulline levels can indicate intestinal failure, short bowel syndrome, and other conditions characterized by a reduced absorptive capacity.[16][17][18][19]

Therapeutic Agent

L-Citrulline supplementation is being explored for a range of therapeutic applications:

  • Cardiovascular Health: By increasing L-arginine and subsequently NO production, L-Citrulline may improve endothelial function, reduce blood pressure, and enhance blood flow.[2][] It has been studied in the context of hypertension and erectile dysfunction.[][20]

  • Genetic Urea Cycle Disorders: L-Citrulline is a potential therapeutic agent for certain urea cycle disorders.[21]

  • Sickle Cell Disease and Pulmonary Hypertension: It may help restore NO bioavailability and alleviate symptoms in these conditions.[21]

  • Sports Nutrition: L-Citrulline malate is a popular supplement for athletes, purported to enhance performance, reduce muscle soreness, and improve recovery by increasing ATP production and ammonia clearance.[1]

Experimental Protocols

Accurate quantification of L-Citrulline is crucial for its use as a clinical biomarker. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common and robust method for this purpose.[22][23][24]

Protocol: Quantification of Plasma L-Citrulline using UPLC-MS/MS

This protocol is adapted from established methods for the rapid and sensitive measurement of plasma citrulline.[23][24]

1. Materials and Reagents:

  • L-Citrulline standard

  • Deuterated L-Citrulline (e.g., L-Citrulline-d7) as an internal standard (IS)

  • Acetonitrile (ULC/MS grade)

  • Formic acid (ULC/MS grade)

  • Ultrapure water

  • Plasma samples (collected in EDTA tubes)

2. Sample Preparation:

  • Thaw plasma samples and standards on ice.

  • In a microcentrifuge tube, add 10 µL of plasma, standard, or blank (water).

  • Add 100 µL of the internal standard solution (in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

3. UPLC-MS/MS Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A gradient from high organic to high aqueous content.

  • Flow Rate: As per column specifications (e.g., 0.45 mL/min).

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).

  • MRM Transitions:

    • L-Citrulline: m/z 176 → 70 (quantifier), 176 → 113 (qualifier)[23][24]

    • L-Citrulline-d7 (IS): m/z 183 → 74 (quantifier)

4. Data Analysis:

  • Generate a standard curve by plotting the peak area ratio of L-Citrulline to the internal standard against the concentration of the standards.

  • Quantify the L-Citrulline concentration in the plasma samples using the standard curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (10 µL) IS Add Internal Standard in Acetonitrile (100 µL) Plasma->IS Vortex Vortex to Precipitate Proteins IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC Supernatant->Inject Separate HILIC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect Tandem Mass Spectrometry (MRM Detection) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Curve Generate Standard Curve Integrate->Curve Quantify Quantify Citrulline Concentration Curve->Quantify

Caption: UPLC-MS/MS Workflow for Plasma Citrulline Quantification.

Conclusion

2-(Carbamoylamino)pentanoic acid, or L-Citrulline, has evolved from a simple metabolic intermediate to a molecule of significant interest in both basic research and clinical applications. Its central roles in the urea cycle and nitric oxide pathway, coupled with its utility as a biomarker and a therapeutic agent, underscore its importance. This guide has provided a technical foundation for understanding the multifaceted nature of L-Citrulline, offering valuable insights for professionals in the fields of biochemistry, pharmacology, and drug development.

References

  • Allerton, T. D., Proctor, D. N., Stephens, J. M., Dugas, T. R., Spielmann, G., & Irving, B. A. (2018). l-Citrulline Supplementation: Impact on Cardiometabolic Health. Nutrients, 10(7), 921.
  • PubChem. L-citrulline biosynthesis. [Link]

  • PubChem. superpathway of L-citrulline metabolism. [Link]

  • News-Medical. What is the Urea Cycle?. [Link]

  • ResearchGate. L-Citrulline is part of the urea cycle. It is involved in the de novo synthesis of L-Arg from L-Gln and the synthesis of NO. [Link]

  • Ovid. Citrulline as a marker of intestinal function and absorption in clinical settings: A systematic review and meta-analysis. [Link]

  • WebMD. L-Citrulline: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • Wikipedia. Urea cycle. [Link]

  • Martínez-Sánchez, A., Al-Subaie, A. M., & Rizza, S. (2021). L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health. Foods, 10(11), 2689.
  • Kwon, Y. H., & Stuehr, D. J. (1990). L-citrulline production from L-arginine by macrophage nitric oxide synthase. The ureido oxygen derives from dioxygen. The Journal of biological chemistry, 265(23), 13442–13445.
  • van den Ouweland, J. M., Deen, C., & Blijlevens, N. M. (2009). Rapid plasma-citrulline measurement by UPLC-MS/MS to determine enterocyte-mass reduction. Nederlandse Vereniging voor Klinische Chemie en Laboratoriumgeneeskunde. [Link]

  • Kyowa Hakko USA. White Paper: L-Citrulline. [Link]

  • Stuehr, D. J., Kwon, N. S., Nathan, C. F., Griffith, O. W., Feldman, P. L., & Wiseman, J. (1991). L-citrulline production from L-arginine by macrophage nitric oxide synthase: The ureido oxygen derives from dioxygen. Journal of Biological Chemistry, 266(10), 6259-6263.
  • van de Poll, M. C., van den Ouweland, J. M., & Deutz, N. E. (2009). Plasma citrulline measurement using UPLC tandem mass-spectrometry to determine small intestinal enterocyte pathology. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(1-2), 130–134.
  • Morris, S. M. (2018). Physiology, Urea Cycle. In StatPearls.
  • PubChem. Citrulline. [Link]

  • Scaglia, F. (2024). Potential therapeutic uses of L-citrulline beyond genetic urea cycle disorders. Journal of inherited metabolic disease, 10.1002/jimd.12705.
  • Google Patents. CN100516025C - A method for synthesizing D-norvaline with n-valeric acid.
  • Abidin, I. Z., Ahmad, N., & Katas, H. (2014). Reliable and simple analytical methods for determination of citrulline and metabolically related amino acids by liquid chromatography after derivatization: comparison between monolithic and core-shell columns. Analytical Methods, 6(15), 5947-5955.
  • Crenn, P., Coudray-Lucas, C., Thuillier, F., Cynober, L., & Messing, B. (2000). Postabsorptive plasma citrulline concentration is a marker of absorptive enterocyte mass and intestinal failure in humans. Gastroenterology, 119(6), 1496–1505.
  • ResearchGate. Separation of L-arginine and L-citrulline in Red And Yellow Crimson Watermelon (Citrullus Lanatus) Juices Extract using HPLC Gradient Mode. [Link]

  • Ströhle, A., & Hahn, A. (2021). Citrulline, Biomarker of Enterocyte Functional Mass and Dietary Supplement. Metabolism, Transport, and Current Evidence for Clinical Use. Medicina (Kaunas, Lithuania), 57(8), 793.
  • Monash University. Synthesis of N-Alkyl Amino Acids. [Link]

  • Abidin, I. Z., Ahmad, N., & Katas, H. (2014). Analysis of L-citrulline and L-arginine in Ficus deltoidea leaf extracts by reverse phase high performance liquid chromatography. Pharmacognosy research, 6(4), 303–308.
  • Marini, J. C., Didelija, I. C., & Castillo, L. (2017). The citrulline generation test: what does it measure?. American journal of physiology. Endocrinology and metabolism, 313(2), E223–E231.
  • ResearchGate. Determination of citrulline in human plasma, red blood cells and urine by electron impact (EI) ionization gas chromatography-mass spectrometry. [Link]

  • Encyclopedia.pub. Citrulline and Quercetin on Gut Microbiota. [Link]

  • Google Patents. CN101007772A - Synthesis method of chiral norvaline.
  • Es-Haghi, M., Abdi, F., & Dashti, F. (2021). L-arginine synthesis from L-citrulline in myeloid cells drives host defense against mycobacteria in vivo. Frontiers in immunology, 12, 709931.
  • Protocol for Life Balance. Arginine & Citrulline. [Link]

  • Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]

  • Gutteridge, D. H., & O'Brien, H. (1969). Determination of Citrulline in Plasma. Clinical chemistry, 15(7), 608–613.
  • Crenn, P., Messing, B., & Cynober, L. (2008). Citrulline as a biomarker of intestinal failure due to enterocyte mass reduction. Clinical nutrition (Edinburgh, Scotland), 27(3), 328–339.
  • Centro Global de Ciudades. What Science Says About Best Male Sex Supplements. [Link]

  • Google Patents. CN1962613A - Method for synthesis of L-norvaline.

Sources

Technical Guide: 2-(Carbamoylamino)pentanoic Acid (L-Citrulline)

Author: BenchChem Technical Support Team. Date: February 2026

From Urea Cycle Intermediate to Pharmacological Vector [1]

Executive Summary

2-(Carbamoylamino)pentanoic acid, commonly known as L-Citrulline , is a non-proteinogenic


-amino acid that has evolved from a metabolic intermediate to a critical biomarker and therapeutic agent.[1] Unlike L-Arginine, Citrulline evades hepatic first-pass metabolism, making it a superior vehicle for elevating systemic nitric oxide (NO) levels.[1] This guide analyzes the molecule’s discovery, its unique "Gut-Kidney Axis" metabolism, and provides a validated LC-MS/MS protocol for its quantification in plasma, serving as a blueprint for translational research.

Historical Phylogeny & Isolation

The scientific characterization of Citrulline followed a non-linear path, bridging botanical isolation with mammalian metabolic mapping.

  • 1914: Botanical Isolation: The compound was first isolated from the juice of the watermelon (Citrullus vulgaris, now Citrullus lanatus) by Japanese researchers Yatarō Koga and Ryō Odake .[1] They identified it as a nitrogenous compound distinct from arginine but did not elucidate its full structure.[1][2]

  • 1930: Structural Elucidation: Mitsunori Wada (Tokyo Imperial University) successfully crystallized the substance, determined its formula as

    
    , and named it "Citrulline."[1] He confirmed its structure as 
    
    
    
    -carbamido-ornithine.[1]
  • 1932: Metabolic Contextualization: In a landmark biochemical discovery, Hans Krebs and Kurt Henseleit identified Citrulline as a catalytic intermediate in the Urea Cycle. They demonstrated that Citrulline acts as the bridge between Ornithine and Arginine, facilitating ammonia detoxification in the liver.

Chemical Architecture & Properties[1]

IUPAC Name: 2-amino-5-(carbamoylamino)pentanoic acid Molecular Formula:


Molecular Weight:  175.19  g/mol [1]

Citrulline is structurally homologous to L-Arginine and L-Ornithine.[1] Its defining feature is the ureido group (carbamoyl group) on the


-carbon, which renders the side chain neutral, unlike the basic guanidino group of Arginine.
Key Physicochemical Characteristics
PropertyValueImplication for Research
Solubility High (Water)Easily dissolved in aqueous buffers for in vitro studies.[1]
pKa Values

-COOH: 2.43

-NH3+: 9.41
Zwitterionic at physiological pH; requires specific HPLC columns (e.g., HILIC) for retention.[1]
Stability HighResistant to hydrolysis under neutral conditions; stable in plasma at -80°C for >1 year.[1]

Physiological Mechanistics: The Gut-Kidney Axis

Understanding the compartmentalization of Citrulline is vital for drug development.[1] Unlike most amino acids, Citrulline is not extracted by the liver from the portal vein.[1]

The Metabolic Flux
  • Intestinal Synthesis (Source): Enterocytes in the small intestine synthesize Citrulline from Glutamine and Glutamate via P5C (pyrroline-5-carboxylate) synthase and OTC (Ornithine Transcarbamylase).[1]

  • Hepatic Bypass: Citrulline released by the gut passes through the liver without uptake (due to low SLC25A15 transport activity in periportal hepatocytes), entering systemic circulation.[1]

  • Renal Conversion (Sink): The proximal tubules of the kidney extract Citrulline from the blood.[1] The enzymes Argininosuccinate Synthetase (ASS) and Argininosuccinate Lyase (ASL) convert it into L-Arginine, which is then released into the renal vein.[1]

Therapeutic Implication: This pathway explains the "Arginine Paradox."[1] Oral Arginine is catabolized by hepatic arginase (40-60% first-pass effect).[1] Oral Citrulline bypasses this, effectively acting as a "slow-release" Arginine precursor.[1]

Pathway Visualization

The following diagram illustrates the Citrulline-Arginine-NO cycle and the critical separation between the Urea Cycle (Liver) and Arginine Synthesis (Kidney/Endothelium).[1]

CitrullineMetabolism cluster_Gut Small Intestine (Enterocyte) cluster_Blood Systemic Circulation cluster_Liver Liver (Urea Cycle) cluster_Kidney Kidney (Proximal Tubule) cluster_Endothelium Vascular Endothelium Glutamine Glutamine Cit_Gut L-Citrulline Glutamine->Cit_Gut P5C Synthase + OTC Cit_Blood Circulating L-Citrulline Cit_Gut->Cit_Blood Release Cit_Liver Citrulline Cit_Blood->Cit_Liver Minimal Uptake Arg_Kidney L-Arginine Cit_Blood->Arg_Kidney ASS1 / ASL (De Novo Synthesis) Arg_Blood Circulating L-Arginine Arg_Endo L-Arginine Arg_Blood->Arg_Endo Transport (CAT-1) Ornithine Ornithine Ornithine->Cit_Liver OTC Urea Urea (Excretion) Cit_Liver->Urea Urea Cycle (Compartmentalized) Arg_Kidney->Arg_Blood Release NO Nitric Oxide (Vasodilation) Arg_Endo->Cit_Blood Recycling Arg_Endo->NO eNOS

Figure 1: The metabolic compartmentalization of Citrulline.[1][3] Note the bypass of hepatic clearance, allowing Citrulline to serve as the primary source of renal Arginine synthesis.

Therapeutic & Diagnostic Applications[4]

Biomarker for Enterocyte Mass

Because Citrulline is produced almost exclusively by enterocytes, plasma concentration correlates linearly with functional small bowel length.[1]

  • Normal Range: 30–50 µmol/L.[1]

  • Short Bowel Syndrome (SBS): < 20 µmol/L indicates intestinal failure; < 10 µmol/L suggests permanent dependence on parenteral nutrition.[1]

  • GVHD (Graft-vs-Host Disease): Rapid drops in Citrulline predict mucosal damage in transplant patients.[1]

Pharmacokinetics: Citrulline vs. Arginine

For drug developers aiming to increase NO bioavailability (e.g., for hypertension, ED, or mitochondrial myopathy), Citrulline is the superior pharmacophore.

ParameterOral L-ArginineOral L-CitrullineMechanism
Bioavailability ~20%>80%Arginine suffers heavy hepatic extraction (Arginase).[1]
Plasma Half-life Short (~1 hr)Longer (~1.5 - 2 hrs)Citrulline acts as a circulating reservoir.[1]
GI Tolerance Poor (Diarrhea >9g)ExcellentCitrulline does not saturate intestinal transporters as quickly.[1]
Effect on Systemic Arginine Moderate spikeSustained elevationCitrulline conversion is rate-limited by renal blood flow, providing steady state.[1]

Validated Experimental Protocol: LC-MS/MS Quantification

Objective: Precise quantification of L-Citrulline in human plasma. Method: Hydrophilic Interaction Liquid Chromatography (HILIC) with Tandem Mass Spectrometry.[1][4][5]

Reagents & Materials[1][4]
  • Internal Standard (IS): L-Citrulline-d7 (or d4).[1][4]

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][4]

  • Column: Kinetex HILIC 2.6µm, 100 x 2.1 mm (Phenomenex) or equivalent.[1][6][7]

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard solution (50 µM Citrulline-d7).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (1:4 ratio).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move 100 µL of supernatant to an autosampler vial containing 100 µL of Mobile Phase B (to match initial gradient conditions).

LC-MS/MS Parameters
  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 2 µL.

  • Gradient:

    • 0.0 min: 90% B[4]

    • 2.0 min: 50% B

    • 2.1 min: 50% B

    • 2.2 min: 90% B (Re-equilibration for 3 mins)

  • MS Transitions (ESI Positive Mode):

    • Analyte (Citrulline):

      
       (Quantifier, loss of 
      
      
      
      ),
      
      
      (Qualifier).[1]
    • Internal Standard (Cit-d7):

      
      .[1]
      

Validation Criteria (Self-Validating System):

  • Linearity:

    
     over 1–500 µmol/L range.[1]
    
  • Precision: CV < 15% for QC samples (Low, Mid, High).

  • Recovery: Spike recovery must be 85–115%.[1]

References

  • Wada, M. (1930).[1][2] Über Citrullin, eine neue Aminosäure im Presssaft der Wassermelone, Citrullus vulgaris Schrad.[1][2] Biochemische Zeitschrift, 224, 420.[1] [1]

  • Krebs, H. A., & Henseleit, K. (1932).[1] Untersuchungen über die Harnstoffbildung im Tierkörper.[1][8][9] Hoppe-Seyler's Zeitschrift für physiologische Chemie, 210(1-2), 33-66.[1]

  • Curis, E., et al. (2005).[1] Almost all about citrulline in mammals. Amino Acids, 29(3), 177-205.[1]

  • Schwedhelm, E., et al. (2008).[1] Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism.[10] British Journal of Clinical Pharmacology, 65(1), 51-59.[1]

  • Crenn, P., et al. (2000).[1] Postabsorptive plasma citrulline concentration is a marker of absorptive enterocyte mass and intestinal failure in humans. Gastroenterology, 119(6), 1496-1505.[1]

  • Marra, M., et al. (2014).[1] Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline. Analytical and Bioanalytical Chemistry, 406, 3545–3555.[1]

Sources

Methodological & Application

Application Note: In Vitro Assay Protocol for Evaluating 2-(Carbamoylamino)pentanoic acid as a Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the regulation of gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[2][3] The aberrant activity of HDACs has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][4] Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.[2][4]

Valproic acid (VPA), a widely used anticonvulsant and mood stabilizer, has been identified as an inhibitor of class I and IIa HDACs.[2][5][6] 2-(Carbamoylamino)pentanoic acid, as a structural analog of VPA, is a compound of interest for its potential HDAC inhibitory activity. This application note provides a detailed, field-proven protocol for conducting an in vitro colorimetric assay to determine the HDAC inhibitory potential of 2-(Carbamoylamino)pentanoic acid. The protocol is designed for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecule inhibitors.

Principle of the Assay

This colorimetric assay is designed to measure the activity of HDAC enzymes and the inhibitory effect of test compounds. The core principle relies on an ELISA-like format where an acetylated histone substrate is pre-coated onto the wells of a microplate.[1][7][8]

When active HDAC enzyme (from either a purified source or nuclear extract) is added to the wells, it deacetylates the histone substrate. The extent of deacetylation is then detected using a specific antibody that recognizes the remaining acetylated histones. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, which binds to the primary antibody. Finally, a chromogenic HRP substrate is introduced, which develops a color that is inversely proportional to the HDAC activity.[1][9] In the presence of an effective HDAC inhibitor like 2-(Carbamoylamino)pentanoic acid, HDAC activity will be reduced, resulting in a higher amount of acetylated substrate and a stronger colorimetric signal.

Materials and Reagents

Reagent/MaterialSupplierCatalog No. (Example)
96-well strip plate pre-coated with acetylated histone substrateEpigenTekP-4008
Purified Human HDAC1, activeBPS Bioscience50051
2-(Carbamoylamino)pentanoic acidSynthesized/SourcedN/A
Trichostatin A (TSA) (Positive Control Inhibitor)Sigma-AldrichT8552
Anti-Acetylated Histone H3 AntibodyAbcamab47915
HRP-conjugated Goat Anti-Rabbit IgGBio-Rad1706515
TMB Substrate SolutionThermo Fisher Scientific34028
Stop Solution (e.g., 1 M H₂SO₄)Sigma-Aldrich339741
HDAC Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)In-house preparationN/A
10X Wash Buffer (e.g., PBS with 0.05% Tween-20)In-house preparationN/A
Dimethyl Sulfoxide (DMSO), anhydrousSigma-AldrichD2650
Microplate reader capable of measuring absorbance at 450 nmMolecular DevicesSpectraMax M5
Multichannel pipettes and sterile, filtered pipette tipsVariousN/A
Deionized waterIn-houseN/A

Experimental Workflow & Protocols

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents & Buffers add_enzyme Add HDAC Enzyme & Inhibitor to Plate prep_reagents->add_enzyme prep_compound Prepare Compound Dilutions prep_compound->add_enzyme incubate1 Incubate at 37°C add_enzyme->incubate1 wash1 Wash Plate incubate1->wash1 add_primary_ab Add Primary Antibody wash1->add_primary_ab incubate2 Incubate at RT add_primary_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_secondary_ab Add Secondary Antibody wash2->add_secondary_ab incubate3 Incubate at RT add_secondary_ab->incubate3 wash3 Wash Plate incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate in Dark add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro colorimetric HDAC inhibition assay.

Step-by-Step Protocol

1. Preparation of Reagents:

  • 1X Wash Buffer: Dilute the 10X Wash Buffer with deionized water to make a 1X solution.

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 2-(Carbamoylamino)pentanoic acid in DMSO. Scientist's Note: Ensure the compound is fully dissolved. Poor solubility is a common source of inconsistent results.[10]

  • Positive Control Stock Solution: Prepare a 1 mM stock solution of Trichostatin A (TSA) in DMSO.

  • HDAC Enzyme Working Solution: Dilute the purified HDAC1 enzyme in cold HDAC Assay Buffer to the desired concentration (e.g., 2-5 ng/µL). Expert Tip: The optimal enzyme concentration should be determined empirically to yield a robust signal with low background.

2. Assay Plate Setup:

  • Prepare serial dilutions of the 2-(Carbamoylamino)pentanoic acid stock solution in HDAC Assay Buffer. A common concentration range to test is from 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5% to avoid solvent-induced toxicity or interference.

  • Prepare dilutions of the TSA positive control (e.g., 1 nM to 100 nM).

  • Set up the 96-well plate as follows, with each condition in at least duplicate:

    • Blank Wells: 100 µL HDAC Assay Buffer only (no enzyme).

    • No Inhibitor Control (Max Activity): 50 µL HDAC Assay Buffer + 50 µL HDAC Enzyme Working Solution.

    • Test Compound Wells: 50 µL of each 2-(Carbamoylamino)pentanoic acid dilution + 50 µL HDAC Enzyme Working Solution.

    • Positive Control Wells: 50 µL of each TSA dilution + 50 µL HDAC Enzyme Working Solution.

3. HDAC Reaction:

  • Add the enzyme and inhibitor solutions to the appropriate wells of the acetylated histone-coated plate.

  • Cover the plate and incubate at 37°C for 60-90 minutes.

4. Antibody Incubation and Detection:

  • Wash the plate three times with 200 µL of 1X Wash Buffer per well.

  • Dilute the Anti-Acetylated Histone H3 Antibody in 1X Wash Buffer according to the manufacturer's recommendation. Add 100 µL of the diluted primary antibody to each well.

  • Incubate at room temperature for 60 minutes.

  • Wash the plate three times with 200 µL of 1X Wash Buffer per well.

  • Dilute the HRP-conjugated secondary antibody in 1X Wash Buffer. Add 100 µL of the diluted secondary antibody to each well.

  • Incubate at room temperature for 30 minutes.

  • Wash the plate five times with 200 µL of 1X Wash Buffer per well.

5. Signal Development and Measurement:

  • Add 100 µL of TMB Substrate Solution to each well.

  • Incubate the plate at room temperature in the dark for 5-15 minutes, monitoring for color development.

  • Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance at 450 nm on a microplate reader within 15 minutes of adding the Stop Solution.

Data Analysis

1. Calculation of Percent Inhibition:

The percentage of HDAC inhibition for each concentration of 2-(Carbamoylamino)pentanoic acid is calculated using the following formula:

% Inhibition = 100 * [1 - (Absorbance_Sample - Absorbance_Blank) / (Absorbance_NoInhibitor - Absorbance_Blank)]

2. Determination of IC₅₀:

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11] To determine the IC₅₀ value for 2-(Carbamoylamino)pentanoic acid, plot the % Inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis (four-parameter logistic curve fit) to determine the IC₅₀ value.[12]

ParameterDescription
Top The highest % Inhibition (should be close to 100%).
Bottom The lowest % Inhibition (should be close to 0%).
LogIC₅₀ The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom.
HillSlope Describes the steepness of the curve.

The IC₅₀ is the antilog of the LogIC₅₀ value.

HDAC Inhibition Signaling Pathway

HDAC_Inhibition_Pathway HDAC_Inhibitor 2-(Carbamoylamino)pentanoic acid HDAC HDAC Enzyme HDAC_Inhibitor->HDAC Inhibits Acetylated_Histones Acetylated Histones HDAC_Inhibitor->Acetylated_Histones Increases Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin leads to Relaxed_Chromatin Relaxed Chromatin Acetylated_Histones->Relaxed_Chromatin leads to Gene_Expression Gene Expression (e.g., Tumor Suppressors) Relaxed_Chromatin->Gene_Expression Allows Cellular_Effects Cell Cycle Arrest, Apoptosis, Differentiation Gene_Expression->Cellular_Effects Induces

Sources

Application Notes and Protocols: Investigating the Therapeutic Potential of 2-(Carbamoylamino)pentanoic Acid in Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiovascular diseases (CVDs) remain a leading cause of global mortality, necessitating the exploration of novel therapeutic agents. This document provides a comprehensive guide for investigating the therapeutic potential of 2-(Carbamoylamino)pentanoic acid in various forms of cardiovascular disease. Drawing parallels with the known cardioprotective effects of structurally similar compounds like valproic acid, we hypothesize that 2-(Carbamoylamino)pentanoic acid may exert its beneficial effects through the inhibition of histone deacetylases (HDACs). HDAC inhibitors have emerged as a promising class of drugs for treating cardiac conditions such as hypertrophy, fibrosis, and myocardial infarction.[1][2][3] These application notes and protocols are designed to provide researchers with a robust framework for the in vitro and in vivo evaluation of this compound, from initial target validation to preclinical efficacy studies.

Introduction and Scientific Rationale

Pathological cardiac remodeling, characterized by cardiomyocyte hypertrophy, fibroblast activation and proliferation, and inflammatory cell infiltration, is a final common pathway in the progression of most heart diseases to heart failure. A key regulatory mechanism in this process is the epigenetic control of gene expression, where histone deacetylases (HDACs) play a pivotal role. HDACs remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression.[4] Dysregulation of HDAC activity is implicated in the development of cardiac hypertrophy and fibrosis.

Valproic acid (VPA), a well-known HDAC inhibitor, has demonstrated significant cardioprotective effects in various preclinical models of cardiovascular disease.[4][5][6] VPA has been shown to reduce infarct size after myocardial infarction, preserve systolic function, and attenuate adverse cardiac remodeling by regulating genes involved in cell survival and inflammation.[4][6]

2-(Carbamoylamino)pentanoic acid shares structural similarities with VPA, suggesting it may also possess HDAC inhibitory activity and, consequently, therapeutic potential in cardiovascular disease. The carbamoyl group can confer unique chemical and biological properties, potentially influencing the compound's potency, selectivity, and pharmacokinetic profile.[7] These protocols will guide the systematic evaluation of this hypothesis.

Proposed Mechanism of Action: HDAC Inhibition

We propose that 2-(Carbamoylamino)pentanoic acid functions as an HDAC inhibitor. In the context of cardiovascular disease, this inhibition is expected to prevent or reverse pathological cardiac remodeling through several mechanisms:

  • Anti-hypertrophic effects: HDAC inhibition can suppress the gene expression programs that drive cardiomyocyte growth.[8]

  • Anti-fibrotic effects: By modulating the activity of cardiac fibroblasts, HDAC inhibitors can reduce the excessive deposition of extracellular matrix proteins that leads to cardiac stiffness and dysfunction.[9]

  • Anti-inflammatory effects: HDAC inhibitors have been shown to suppress inflammatory pathways that are activated in response to cardiac injury.[4]

  • Pro-survival effects: In the setting of ischemia/reperfusion injury, HDAC inhibition can activate pro-survival signaling pathways within cardiomyocytes.[9]

The following diagram illustrates the proposed signaling pathway:

HDAC_Inhibition_Pathway cluster_stress Cardiac Stress Signals cluster_cell Cardiomyocyte Ang_II Angiotensin II Receptors Receptors Ang_II->Receptors Phenylephrine Phenylephrine Phenylephrine->Receptors Ischemia Ischemia Signaling_Cascades Signaling Cascades (e.g., MAPK, Akt) Ischemia->Signaling_Cascades Receptors->Signaling_Cascades HDACs Histone Deacetylases (HDACs) Signaling_Cascades->HDACs Histones Histones HDACs->Histones Deacetylation Gene_Expression Pathological Gene Expression Histones->Gene_Expression Repression Hypertrophy Hypertrophy Gene_Expression->Hypertrophy Fibrosis Fibrosis Gene_Expression->Fibrosis Apoptosis Apoptosis Gene_Expression->Apoptosis Compound 2-(Carbamoylamino)pentanoic acid Compound->HDACs Inhibition

Caption: Proposed HDAC inhibition pathway of 2-(Carbamoylamino)pentanoic acid in cardiomyocytes.

Part 1: In Vitro Characterization and Target Validation

The initial phase of investigation focuses on cell-based assays to confirm the hypothesized mechanism of action and to assess the compound's efficacy in relevant cardiac cell types.

Protocol 1.1: HDAC Inhibition Assay

Objective: To determine if 2-(Carbamoylamino)pentanoic acid directly inhibits HDAC activity and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • 2-(Carbamoylamino)pentanoic acid

  • HDAC inhibitor screening kit (e.g., from Cayman Chemical, Enzo Life Sciences)

  • HeLa nuclear extract (as a source of HDAC enzymes)

  • Trichostatin A (TSA) or VPA (as positive controls)

  • Microplate reader (fluorescence or colorimetric)

Procedure:

  • Prepare a stock solution of 2-(Carbamoylamino)pentanoic acid in a suitable solvent (e.g., DMSO, water).

  • Perform serial dilutions of the compound to create a range of concentrations for testing (e.g., 0.01 µM to 1000 µM).

  • Follow the manufacturer's instructions for the HDAC inhibitor screening kit. Typically, this involves incubating the HeLa nuclear extract with the HDAC substrate in the presence of the test compound or controls.

  • After the incubation period, add the developer solution to stop the reaction and generate a fluorescent or colorimetric signal.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of HDAC inhibition for each concentration of the compound relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Data Presentation:

CompoundIC50 (µM)
2-(Carbamoylamino)pentanoic acidTo be determined
Valproic Acid (Positive Control)To be determined
Trichostatin A (Positive Control)To be determined
Protocol 1.2: Cardiomyocyte Hypertrophy Model

Objective: To evaluate the ability of 2-(Carbamoylamino)pentanoic acid to prevent or reverse cardiomyocyte hypertrophy in vitro.

Materials:

  • Neonatal rat ventricular myocytes (NRVMs) or a cardiomyocyte cell line (e.g., H9c2)

  • Phenylephrine (PE) or Angiotensin II (Ang II) as hypertrophic stimuli

  • 2-(Carbamoylamino)pentanoic acid

  • Antibodies for immunofluorescence (e.g., anti-α-actinin) and Western blotting (e.g., anti-ANP, anti-BNP)

  • Fluorescence microscope

  • Reagents for protein quantification and Western blotting

Procedure:

  • Culture NRVMs or H9c2 cells according to standard protocols.

  • Prevention study: Pre-treat the cells with various concentrations of 2-(Carbamoylamino)pentanoic acid for 1-2 hours before adding the hypertrophic stimulus (e.g., 100 µM PE) for 24-48 hours.

  • Reversal study: Induce hypertrophy by treating the cells with the stimulus for 24 hours, then add the compound for an additional 24 hours.

  • Assessment of hypertrophy:

    • Cell size measurement: Fix the cells and stain with an antibody against a cardiomyocyte-specific protein (e.g., α-actinin). Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).

    • Gene expression analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).

    • Protein expression analysis: Isolate protein lysates and perform Western blotting to quantify the protein levels of ANP and BNP.

Data Presentation:

Treatment GroupAverage Cell Surface Area (µm²)Relative ANP mRNA ExpressionRelative BNP Protein Expression
Vehicle ControlValue1.01.0
Hypertrophic Stimulus (e.g., PE)ValueFold changeFold change
PE + Compound (Low Dose)ValueFold changeFold change
PE + Compound (High Dose)ValueFold changeFold change

Part 2: In Vivo Preclinical Efficacy Studies

Following successful in vitro validation, the next step is to assess the therapeutic efficacy of 2-(Carbamoylamino)pentanoic acid in established animal models of cardiovascular disease.

Protocol 2.1: Murine Model of Myocardial Infarction (MI)

Objective: To determine if 2-(Carbamoylamino)pentanoic acid can preserve cardiac function and reduce adverse remodeling after myocardial infarction.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Surgical instruments for thoracotomy

  • Suture for coronary artery ligation

  • High-frequency ultrasound system for small animals (echocardiography)

  • 2-(Carbamoylamino)pentanoic acid formulated for in vivo administration (e.g., in drinking water, osmotic mini-pumps, or via oral gavage)

  • Histological stains (e.g., Masson's trichrome, Picrosirius red)

Procedure:

  • Anesthetize the mice and perform a left thoracotomy to expose the heart.

  • Permanently ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction. Sham-operated animals will undergo the same procedure without LAD ligation.

  • Randomly assign the MI mice to treatment groups: vehicle control or 2-(Carbamoylamino)pentanoic acid at different doses.

  • Administer the treatment for a specified period (e.g., 4 weeks).

  • Perform serial echocardiography at baseline (before MI), and at various time points post-MI (e.g., 1, 7, 14, and 28 days) to assess cardiac function (e.g., left ventricular ejection fraction, fractional shortening).

  • At the end of the study, euthanize the animals and harvest the hearts.

  • Histological analysis:

    • Infarct size measurement: Section the hearts and stain with Masson's trichrome to delineate the fibrotic scar tissue from viable myocardium.

    • Fibrosis quantification: Stain sections with Picrosirius red and quantify the collagen content in the non-infarcted remote myocardium.

    • Hypertrophy assessment: Measure cardiomyocyte cross-sectional area in the remote zone.

Experimental Workflow Diagram:

MI_Workflow Start Baseline_Echo Baseline Echocardiography Start->Baseline_Echo MI_Surgery Myocardial Infarction Surgery (LAD Ligation) Baseline_Echo->MI_Surgery Randomization Randomization to Treatment Groups MI_Surgery->Randomization Treatment Treatment Administration (Vehicle or Compound) Randomization->Treatment Serial_Echo Serial Echocardiography (Days 1, 7, 14, 28) Treatment->Serial_Echo 4 Weeks Endpoint Endpoint Analysis (4 Weeks) Serial_Echo->Endpoint Histology Histological Analysis (Infarct Size, Fibrosis) Endpoint->Histology Biochemical Biochemical Analysis (Gene/Protein Expression) Endpoint->Biochemical End Histology->End Biochemical->End

Caption: Experimental workflow for the murine myocardial infarction model.

Data Presentation:

GroupEjection Fraction (%)Fractional Shortening (%)Infarct Size (%)Interstitial Fibrosis (%)
Sham + VehicleValueValueN/AValue
MI + VehicleValueValueValueValue
MI + CompoundValueValueValueValue

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The inclusion of positive controls (e.g., VPA, TSA) in the in vitro assays ensures that the experimental setup is functioning correctly. In the in vivo studies, the use of sham-operated controls provides a baseline for normal cardiac function and histology, against which the effects of MI and the therapeutic intervention can be rigorously compared. The multi-faceted approach, combining functional (echocardiography), histological, and molecular analyses, provides a comprehensive and robust assessment of the compound's efficacy.

Conclusion

The structural similarity of 2-(Carbamoylamino)pentanoic acid to the known cardioprotective agent valproic acid provides a strong rationale for its investigation as a novel therapeutic for cardiovascular disease. The proposed mechanism of action via HDAC inhibition is a well-supported therapeutic strategy in this field. The detailed protocols provided in this document offer a clear and scientifically rigorous pathway for researchers to explore the therapeutic potential of this promising compound, from initial target validation to preclinical proof-of-concept.

References

  • G., T., C., F., M., M., & A., P. (2021). HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases. National Institutes of Health. [Link]

  • (n.d.). Valproic acid (VPA) has therapeutic potential in heart dysfunction. VPA... | Download Scientific Diagram. ResearchGate. [Link]

  • (n.d.). What are the considerations for using sodium valproate in patients with heart failure?. [Link]

  • Granger, A., & Abdullah, I. (2021). HDAC Inhibition in the Heart. Circulation. [Link]

  • Zhenyukh, O., González-Amor, M., Rodrigues-Diez, R. R., Esteban, V., Ruiz-Ortega, M., Salaices, M., Mas, S., Briones, A. M., & Egido, J. (2017). Duality of Branched-Chain Amino Acids in Chronic Cardiovascular Disease: Potential Biomarkers versus Active Pathophysiological Promoters. MDPI. [Link]

  • Kalim, S., & Karumanchi, S. A. (2017). Protein Carbamylation and Cardiovascular Disease. National Institutes of Health. [Link]

  • Khan, R. S., Kanwal, A., Liang, Y., Li, D., Li, J., Lan, X., & Gao, E. (2016). HDAC inhibitor valproic acid protects heart function through Foxm1 pathway after acute myocardial infarction. PubMed. [Link]

  • Al-Kindi, S. G., Al-Kindi, S. G., & Oliveira, G. H. (2020). Association of Valproic Acid Use With Post-Myocardial Infarction Heart Failure Development: A Meta-Analysis of Two Retrospective Case–Control Studies. National Institutes of Health. [Link]

  • Kraus, L. M., & Kraus, A. P. (2001). Carbamoylation of amino acids and proteins in uremia. PubMed. [Link]

  • Des Rosiers, C., Labarthe, F., Lloyd, S. G., & Chatham, J. C. (1995). Effects of valproic acid on cardiac metabolism. PubMed. [Link]

  • (n.d.). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. ResearchGate. [Link]

  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Tang, R., & Li, L. (2024). Targeting histone deacetylase in cardiac diseases. Frontiers. [Link]

  • (n.d.). Carbamic acid. Wikipedia. [Link]

  • Fernández-Jiménez, R., & Sánchez-González, J. (2024). Histone Deacetylase Inhibitors as a Promising Treatment Against Myocardial Infarction: A Systematic Review. MDPI. [Link]

  • (n.d.). (2R)-2-amino-5-(carbamoylamino)pentanoic acid. PubChem. [Link]

  • Martínez-Rodríguez, S., Las Heras-Vázquez, F. J., Clemente-Jiménez, J. M., & Rodríguez-Vico, F. (2025). Potential Application of N-Carbamoyl- -Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for -Amino Acid Production. ResearchGate. [Link]

  • Cao, D. J., Hill, J. A., & Olson, E. N. (2011). Histone deacetylase (HDAC) inhibitors attenuate cardiac hypertrophy by suppressing autophagy. PNAS. [Link]

  • Ah Mew, N., & Caldovic, L. (2017). Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders. Taylor & Francis Online. [Link]

  • Al-Hilal, M., Al-Saleh, M., & Shaik, J. (2020). The Short Overview on the Relevance of Fatty Acids for Human Cardiovascular Disorders. MDPI. [Link]

  • Venn-Watson, S., & Butterworth, C. (2025). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. National Institutes of Health. [Link]

  • (n.d.). L-Norvaline. PubChem. [Link]

  • (n.d.). 5-(Carbamoylamino)pentanoic acid. PubChem. [Link]

  • (n.d.). 2-[Amino(carbamoyl)amino]pentanoic acid. PubChem. [Link]

Sources

Cell culture media preparation with L-citrulline supplementation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Metabolic Reprogramming of Cell Culture Media via L-Citrulline Substitution

Executive Summary

This guide details the protocol for substituting L-Arginine with L-Citrulline in mammalian cell culture media. This strategy is primarily employed to mitigate ammonia toxicity in high-density fed-batch cultures (e.g., CHO cells for antibody production) and to study Nitric Oxide (NO) kinetics in endothelial models.

By utilizing L-Citrulline, researchers can bypass the rapid catabolism of Arginine by Arginase, creating a "slow-release" mechanism that sustains intracellular Arginine levels while significantly reducing the accumulation of cytotoxic ammonium (


) and lactate byproducts.

Scientific Foundation: The ASS1 Bottleneck

The Ammonia Problem

In standard media (DMEM/RPMI), L-Arginine is often supplied in excess. Cells rapidly transport Arginine and catabolize it via Arginase I/II , producing Ornithine and Urea (which degrades to Ammonia). High Ammonia levels (>5 mM) inhibit cell growth and alter protein glycosylation profiles.

The Citrulline Solution

L-Citrulline is a direct precursor to L-Arginine in the urea cycle.[1][2][3][4] However, it requires the enzyme Argininosuccinate Synthase 1 (ASS1) to condense Citrulline with Aspartate to form Argininosuccinate, which is then cleaved by Argininosuccinate Lyase (ASL) to yield Arginine.

  • Mechanism: Citrulline uptake is generally slower and more regulated than Arginine.

  • Result: This creates a rate-limited flux of Arginine synthesis, preventing the "luxury uptake" that leads to waste generation.

  • Critical Prerequisite: Your cell line must express functional ASS1. (Note: Some auxotrophic tumors and specific stem cell lines lack ASS1 and will die in Arginine-free/Citrulline-supplemented media).

Metabolic Pathway Visualization

CitrullineCycle Citrulline L-Citrulline (Media Supplement) ArgSuc Argininosuccinate Citrulline->ArgSuc Condensation Aspartate L-Aspartate Aspartate->ArgSuc ASS1 Enzyme: ASS1 (Rate Limiting) ASS1->ArgSuc Catalysis Arginine Intracellular L-Arginine ArgSuc->Arginine Cleavage ASL Enzyme: ASL ASL->Arginine NO Nitric Oxide (Signaling) Arginine->NO NOS Pathway Ornithine Ornithine Arginine->Ornithine Arginase Pathway (Reduced Flux) Urea Urea/Ammonia (Waste) Ornithine->Urea

Figure 1: The Citrulline-Arginine recycling pathway. Note that direct Citrulline supplementation bypasses the rapid degradation associated with direct Arginine uptake.

Pre-Protocol Planning

Physicochemical Comparison

Before formulation, understand the material differences.

PropertyL-Arginine (Standard)L-Citrulline (Substitute)Impact on Protocol
MW 174.2 g/mol 175.2 g/mol Almost identical; 1:1 mass replacement is roughly equimolar.
Solubility (20°C) ~150 g/L~200 g/LCitrulline is more soluble; no pH adjustment needed for stock.
Transport CAT-1/2/3 (Cationic)SLC38A/SNAT (Neutral)Uses different transporters; avoids competition with Lysine.
Stability ModerateHighCitrulline is highly stable in liquid media at 4°C.

Protocol A: Preparation of 200mM L-Citrulline Stock

Purpose: To create a sterile, concentrated additive for flexible dosing.

Materials:

  • L-Citrulline (Cell Culture Grade, e.g., Sigma C7629 or equivalent).

  • Cell Culture Grade Water (Endotoxin-free).

  • 0.22

    
    m PES (Polyethersulfone) Syringe Filter.
    
  • Sterile 50 mL conical tubes.

Procedure:

  • Calculation: To prepare 50 mL of 200 mM stock:

    
    
    
  • Weighing: Weigh 1.75 g of L-Citrulline powder.

  • Dissolution: Add powder to a beaker containing approx. 40 mL of cell culture grade water.

    • Note: L-Citrulline dissolves readily at room temperature. Mild vortexing is sufficient. Do not heat above 37°C to preserve raw material integrity, though it is thermally stable.

  • Volume Adjustment: Top up to exactly 50 mL with water.

  • Sterilization: Filter the solution through a 0.22

    
    m PES filter  into a sterile tube inside a biosafety cabinet.
    
    • Why PES? It has low protein binding and high flow rates for aqueous buffers.

  • Storage: Store at 4°C for up to 3 months. Verify clarity before use (discard if precipitates form).

Protocol B: Media Formulation (Substitution Strategy)

Purpose: To replace L-Arginine in basal media (e.g., DMEM/F12) with L-Citrulline.

Critical Warning: You cannot simply add Citrulline to Arginine-rich media to reduce ammonia. You must substitute it. This requires starting with "Arginine-Free" custom media or dialyzed serum (if using serum).

Workflow:

  • Base Media: Obtain Arginine-Free DMEM or Arginine-Free CHO Basal Media .

  • Serum Consideration:

    • Serum-Free: Proceed directly.

    • Serum-Containing: Use Dialyzed FBS . Standard FBS contains ~0.2 mM Arginine, which may confound results.

  • Titration (The "1.1x Rule"):

    • Standard DMEM contains ~0.4 mM (84 mg/L) L-Arginine.

    • Due to the kinetic bottleneck of ASS1, a 1:1 substitution is often insufficient to support maximum growth rates.

    • Recommendation: Start with a molar excess (1.1x to 2.0x) compared to the standard Arginine concentration.

    • Target:1.0 mM to 5.0 mM L-Citrulline final concentration.

Step-by-Step Formulation (Example: 1 Liter):

  • Take 1 L of Arginine-Free Basal Media.

  • Add required Glutamine/Glucose/Serum as per standard protocol.

  • Experimental Arm (Citrulline): Add 5 mL of 200 mM L-Citrulline Stock (Final conc: 1 mM).

  • Control Arm (Arginine): Add 5 mL of 200 mM L-Arginine Stock (Final conc: 1 mM).

  • Acclimatization: Pass cells at least twice in the new media before collecting data. Metabolic reprogramming takes 48-72 hours (expression of ASS1 may upregulate in response to Arginine deprivation).

Validation & Quality Control

To confirm the protocol is working, you must monitor three parameters:

  • Growth Curve (VCD): Viable Cell Density should be comparable to the Arginine control. If growth lags significantly (>20%), increase Citrulline concentration.

  • Ammonia (

    
    ) Levels:  Measure daily using a bio-analyzer (e.g., Nova BioProfile).
    
    • Success Criteria: Citrulline cultures should show 30-50% lower accumulated ammonia by Day 5-7 compared to Arginine controls.

  • ASS1 Verification: If cells die, perform Western Blot or qPCR for ASS1. If negative, the cell line is auxotrophic and cannot use Citrulline.

Decision Logic & Troubleshooting

DecisionTree Start Start: Ammonia Reduction Project CheckASS1 Does cell line express ASS1? Start->CheckASS1 NoASS1 STOP: Cell is Arginine Auxotroph. Citrulline will cause starvation. CheckASS1->NoASS1 No/Unknown YesASS1 Proceed to Media Formulation CheckASS1->YesASS1 Yes (Confirmed) SelectMedia Select Arginine-Free Base Media YesASS1->SelectMedia AddCit Add L-Citrulline (1-5 mM) SelectMedia->AddCit Monitor Monitor Growth & Ammonia (Day 3-7) AddCit->Monitor ResultGood Growth = Control Ammonia < Control (SUCCESS) Monitor->ResultGood ResultLag Growth < Control Ammonia < Control Monitor->ResultLag ActionLag Increase Citrulline Conc. or Add Trace Arginine (0.1 mM) ResultLag->ActionLag

Figure 2: Workflow for determining suitability and optimization of Citrulline supplementation.

References

  • Cheng, P. N., et al. (2018). "Argininosuccinate synthase 1 (ASS1) is a common metabolic marker of chemosensitivity for targeted arginine- and glutamine-starvation therapy."[5] Cancer Letters.

  • Takeda, K., et al. (2011). "Effects of citrulline supplementation on fatigue and exercise performance in mice." Journal of Nutritional Science and Vitaminology.

  • Wijnands, K. A., et al. (2015). "Citrulline a more suitable substrate than arginine to restore NO production and the microcirculation during endotoxemia." PLoS One.

  • PubChem. (2023). "L-Citrulline Compound Summary." National Library of Medicine.

  • Evonik Industries. (2023). "Optimizing the stability and solubility of cell culture media ingredients." Evonik Health Care.

Sources

Animal model protocol for studying the effects of 2-(Carbamoylamino)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation Protocol for 2-(Carbamoylamino)pentanoic Acid

Part 1: Executive Summary & Chemical Context

1.1 The Molecule & The Challenge 2-(Carbamoylamino)pentanoic acid (N-CNV) is a structural analog of the non-proteinogenic amino acid Norvaline, modified with a urea (carbamoyl) group at the


-nitrogen position.

Critical Distinction: Researchers often confuse this molecule with Citrulline (2-amino-5-ureidopentanoic acid).

  • Citrulline: Urea group on the

    
    -carbon (side chain). Key urea cycle intermediate.
    
  • N-CNV: Urea group on the

    
    -carbon (backbone). This structural modification renders the 
    
    
    
    -amino group non-nucleophilic, blocking standard peptide bond formation and significantly altering its metabolic fate compared to native amino acids.

1.2 Application Scope This protocol is designed for the evaluation of N-CNV as:

  • A Metabolic Probe: To assess D-amino acid oxidase (DAAO) or carbamoylase activity, as N-CNV is a known substrate for specific amidohydrolases.

  • A Therapeutic Candidate: N-carbamoyl amino acids possess anticonvulsant and enzyme-inhibitory properties (e.g., inhibition of Ornithine Transcarbamylase).

  • A Uremic Marker Analog: Studying the renal clearance of carbamoylated amino acids relevant to chronic kidney disease (CKD).

Part 2: Experimental Design & Logic

This guide prioritizes Pharmacokinetic (PK) Profiling and Renal Handling , as the polarity of the carbamoyl group suggests renal excretion over hepatic metabolism.

Animal Model Selection
  • Species: Rat (Rattus norvegicus)

  • Strain: Sprague-Dawley (SD) or Wistar.

  • Rationale: Rats provide sufficient blood volume for serial sampling (generating a full PK curve from a single animal) and have well-characterized renal transport systems for organic anions/cations.

  • Sex: Male (standard for initial screens to avoid estrus cycle metabolic variations), 8–10 weeks old, 250–300g.

Dose Formulation Strategy

N-CNV is moderately polar.

  • Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.

  • Solubility Check: If precipitation occurs at high doses (>50 mg/kg), add 5% DMSO or use Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD) as a solubilizer.
  • Sterility: 0.22

    
    m filtration.
    

Part 3: Detailed Protocols

Study A: Pharmacokinetics & Bioavailability (IV vs. PO)

Objective: Determine absolute bioavailability (


), Half-life (

), and Clearance (

).

Workflow Diagram (DOT):

PK_Workflow cluster_groups Administration Routes Start Subject: SD Rat (n=6/group) Formulation Dose Formulation (PBS pH 7.4) Start->Formulation IV Group 1: IV Bolus (5 mg/kg, Tail Vein) Formulation->IV PO Group 2: Oral Gavage (20 mg/kg) Formulation->PO Sampling Serial Blood Sampling (Jugular Cannula) IV->Sampling t=0, 5, 15, 30m, 1, 2, 4, 8, 24h PO->Sampling t=0, 15, 30m, 1, 2, 4, 8, 24h Processing Plasma Separation (4°C, 3000g, 10 min) Sampling->Processing Analysis LC-MS/MS Analysis (MRM Mode) Processing->Analysis Data PK Parameters (AUC, Cmax, CL) Analysis->Data

Figure 1: Pharmacokinetic workflow for N-CNV assessment comparing Intravenous (IV) and Oral (PO) routes.

Step-by-Step Methodology:

  • Cannulation (Optional but Recommended): Perform jugular vein cannulation 24 hours prior to dosing to minimize stress artifacts.

  • Dosing:

    • Group 1 (IV): 5 mg/kg via tail vein or cannula. Volume < 2 mL/kg.[1]

    • Group 2 (PO): 20 mg/kg via oral gavage. Volume < 10 mL/kg.

  • Sampling: Collect 200

    
    L blood into K2-EDTA tubes at designated time points (see Diagram).
    
  • Plasma Preparation: Centrifuge immediately at 3000

    
     g for 10 min at 4°C. Store plasma at -80°C.
    
  • Bioanalysis (LC-MS/MS):

    • Extraction: Protein precipitation using Acetonitrile (1:3 ratio) containing an internal standard (e.g.,

      
      -Proline or 
      
      
      
      -Carbamoylglycine).
    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is required due to the polarity of N-CNV. C18 columns often fail to retain small polar ureido acids.

    • Mobile Phase: Acetonitrile/Water with 10mM Ammonium Acetate (pH 9.0). Basic pH often improves peak shape for carbamoyl acids.

Study B: Renal Handling & Metabolic Stability

Objective: Assess if N-CNV is excreted unchanged or hydrolyzed to Norvaline.

Mechanism: N-CNV is stable in plasma but may be hydrolyzed by hepatic Carbamoylases or renal enzymes.

  • Reaction:

    
    
    
  • Product: Norvaline.[2]

Protocol:

  • Metabolic Cage Housing: Place rats (n=4) in metabolic cages immediately after dosing.

  • Collection: Collect urine in fractions: 0–6h, 6–12h, 12–24h.

  • Preservation: Add thymol or keep collection vessels at 4°C to prevent bacterial degradation of urea derivatives.

  • Analysis: Quantify both N-CNV (Parent) and Norvaline (Metabolite) in urine.

Data Presentation Template:

ParameterUnitIV Group (5 mg/kg)PO Group (20 mg/kg)


g/mL
[Data][Data]

h-[Data]


g

h/mL
[Data][Data]

h[Data][Data]

mL/min/kg[Data]-

L/kg[Data]-
Bioavailability (

)
%-

Urinary Recovery % Dose[Data][Data]

Part 4: Physiological Interactions & Toxicity (Tier 1)

Core Directive: Because N-CNV mimics urea cycle intermediates, it may act as an antimetabolite.

Pathway Diagram (DOT):

Pathway_Interaction UreaCycle Urea Cycle OTC Ornithine Transcarbamylase (Target Enzyme) UreaCycle->OTC Effect Reduced Urea Production Potential Hyperammonemia OTC->Effect If Inhibited Citrulline Citrulline (Natural Substrate) Citrulline->OTC Product of NCNV N-Carbamoylnorvaline (Inhibitor/Analog) NCNV->OTC Competitive Inhibition?

Figure 2: Potential interference of N-CNV with the Urea Cycle enzyme Ornithine Transcarbamylase (OTC).

Safety Endpoints to Monitor:

  • Plasma Ammonia: If N-CNV inhibits OTC, ammonia levels will spike. Measure at

    
     (approx. 1-2 hours post-dose).
    
  • BUN (Blood Urea Nitrogen): May decrease if urea cycle is inhibited.

  • Behavioral Observation: Watch for ataxia or lethargy (signs of hyperammonemia).

References

  • Kraus, L. M., & Kraus, A. P. (2001).[3] Carbamoylation of amino acids and proteins in uremia. Kidney International, 59(S78), S102–S107. Link

    • Context: Establishes the physiological relevance and detection methods for carbamoyl-amino acids.
  • Moser, V. C. (2011). Time-course, Dose-Response, and Age Comparative Sensitivity of N-methyl Carbamates in Rats.[4] Toxicological Sciences, 119(1), 126–134. Link

    • Context: Provides standard protocols for neurotoxicity and enzymatic interaction of carbamate derivatives in r
  • Shoemaker, J. D. (2014).[5] One-step Metabolomics: Carbohydrates, Organic and Amino Acids Quantified in a Single Procedure.[5] Journal of Visualized Experiments, (88), e51566. Link

    • Context: Authoritative methodology for GC-MS/LC-MS quantification of ureido and amino acids in biological fluids.
  • Martinez-Rodriguez, S., et al. (2010). Structure and function of enzymes involved in the degradation of N-carbamoyl-amino acids. Applied Microbiology and Biotechnology, 85, 441–458. Context: Mechanistic background on the hydrolysis of N-carbamoylnorvaline by amidohydrolases.

Sources

Synthesis of radiolabeled 2-(Carbamoylamino)pentanoic acid for imaging studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the radiosynthesis and application of [¹¹C-carbonyl]-2-(Carbamoylamino)pentanoic acid (also known as N-carbamoyl-L-norvaline or [¹¹C]CNV ).

While often confused with Citrulline (2-amino-5-ureidopentanoic acid), 2-(Carbamoylamino)pentanoic acid features the ureido group at the


-position. This structural distinction makes it a potent probe for studying amino acid transport systems (specifically System A and L) and enzymes involved in the urea cycle and pyrimidine biosynthesis, such as Aspartate Transcarbamoylase (ATCase) , where it acts as a transition-state analog.

Executive Summary

  • Target Compound: [¹¹C-carbonyl]-2-(Carbamoylamino)pentanoic acid.

  • Radionuclide: Carbon-11 (

    
     = 20.4 min).
    
  • Labeling Position: Carbonyl carbon of the ureido group (

    
    ).
    
  • Primary Application: PET imaging of amino acid transport and metabolic flux in oncology (tumor proliferation) and hepatology (urea cycle function).

  • Synthesis Strategy: [¹¹C]Phosgene-mediated carbonylation of L-norvaline ester followed by aminolysis.

Scientific Rationale & Mechanism

The synthesis targets the carbamoyl moiety using [¹¹C]Phosgene (


). This route is preferred over [¹¹C]cyanate methods due to higher specific activity (SA) and compatibility with automated synthesis modules.
Reaction Logic
  • Activation: [¹¹C]Phosgene reacts with the

    
    -amine of the protected precursor (L-Norvaline tert-butyl ester) to form an unstable [¹¹C]isocyanate or [¹¹C]carbamoyl chloride intermediate.
    
  • Aminolysis: The intermediate is trapped with anhydrous ammonia (

    
    ) to generate the ureido linkage.
    
  • Deprotection: Acidic hydrolysis removes the ester protecting group, yielding the free acid.

Pathway Diagram

Radiosynthesis CO2 [11C]CO2 (Cyclotron Target) Phosgene [11C]Phosgene ([11C]COCl2) CO2->Phosgene Reduction & Chlorination Intermediate [11C]Isocyanate Intermediate Phosgene->Intermediate Precursor L-Norvaline tert-butyl ester Precursor->Intermediate + [11C]Phosgene - HCl ProtectedProd Protected [11C]Urea Intermediate->ProtectedProd + NH3 Aminolysis Ammonia NH3 (gas/soln) Ammonia->ProtectedProd FinalProd [11C]2-(Carbamoylamino) pentanoic acid ProtectedProd->FinalProd Hydrolysis (HCl/Heat)

Figure 1: Reaction pathway for the synthesis of [¹¹C]2-(Carbamoylamino)pentanoic acid via [¹¹C]Phosgene.[1]

Experimental Protocol

Equipment & Reagents[2][3]
  • Cyclotron: Proton beam (typically 16-18 MeV) on

    
     target.
    
  • Synthesis Module: Automated [¹¹C]Phosgene production unit (e.g., GE Tracerlab FX C-Pro or equivalent custom loop).

  • Precursor: L-Norvaline tert-butyl ester hydrochloride (High purity >98%).

  • Reagents:

    • Carbon tetrachloride (

      
      ) [for phosgene generation].[2]
      
    • Anhydrous Ammonia (

      
      ) in THF (0.5 M) or gaseous 
      
      
      
      .
    • Triethylamine (TEA) or DIPEA (Base).

    • Dichloromethane (DCM) or THF (Anhydrous solvent).

    • Trifluoroacetic acid (TFA) or 6M HCl (Deprotection).

Step-by-Step Methodology
Step 1: Production of [¹¹C]Phosgene
  • Irradiation: Irradiate

    
     gas (containing trace 
    
    
    
    ) to produce
    
    
    .
  • Reduction: Transfer

    
     to a methanizer (Ni catalyst, 
    
    
    
    , 400°C) to form
    
    
    .
  • Chlorination: Pass

    
     through a heated quartz tube containing 
    
    
    
    vapor (or on-column chlorination) at ~300-350°C to yield
    
    
    .
  • Purification: Remove excess

    
     and 
    
    
    
    using an Sb trap or selective scrubbers.
Step 2: Carbonylation (Labeling)[3]
  • Trapping: Direct the purified

    
     stream into a reaction vial (cooled to 0°C) containing:
    
    • Precursor: 2.0 mg L-Norvaline tert-butyl ester.

    • Base: 10 µL Triethylamine.

    • Solvent: 300 µL Anhydrous DCM or THF.

  • Incubation: Allow to react for 2 minutes at 0°C to form the isocyanate intermediate.

  • Evaporation (Optional): If DCM is used, mild evaporation may be performed, but usually, the next step is direct.

Step 3: Aminolysis & Deprotection
  • Aminolysis: Add 0.5 mL of 0.5 M

    
     in THF to the reaction vessel.
    
  • Reaction: Heat to 40°C for 2 minutes. This converts the isocyanate/carbamoyl chloride to the ureido-ester.

  • Deprotection: Evaporate solvent (if necessary) and add 0.5 mL of 6M HCl. Heat to 110°C for 5 minutes to hydrolyze the tert-butyl ester.

  • Neutralization: Cool and neutralize with 2M NaOH and buffer (e.g., phosphate buffer) to pH 7.0 for injection or HPLC purification.

Step 4: Purification
  • Column: Semi-preparative C18 Reverse Phase (e.g., Phenomenex Luna C18, 250 x 10 mm).

  • Mobile Phase: 0.1% Phosphoric acid / Ethanol (95:5 v/v) or physiological saline/ethanol if direct formulation is possible.

  • Flow Rate: 4-6 mL/min.

  • Collection: Collect the radioactive peak corresponding to the product (retention time determined by cold standard).

Quality Control (QC)

All batches must pass the following QC parameters before release.

Test ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV 210 nm)No significant impurities; Precursor < limit
Radionuclidic Identity Half-life determination20.4 ± 1.0 min
pH pH Strip/Meter6.5 – 7.5
Specific Activity HPLC Mass/Activity ratio> 10 GBq/µmol (End of Synthesis)
Residual Solvents GCEthanol < 5000 ppm; DCM < 600 ppm
Sterility/Endotoxin Filter integrity / LAL TestSterile / < 175 EU/V

Biological Application & Imaging Protocol

[¹¹C]2-(Carbamoylamino)pentanoic acid serves as a metabolic probe.

Target Mechanism
  • Urea Cycle Surrogate: Unlike Citrulline, which is metabolized by Argininosuccinate Synthetase (ASS), N-carbamoyl-norvaline is metabolically stable against ASS but interacts with transporters and early urea cycle enzymes.

  • Tumor Imaging: Uptake is mediated by System L (LAT1) and System A amino acid transporters, which are upregulated in rapidly proliferating gliomas and prostate cancers.

Imaging Protocol (Preclinical/Clinical)
  • Patient Prep: Fasting for 4-6 hours to normalize plasma amino acid levels.

  • Injection: Intravenous bolus of 300-500 MBq (Clinical) or 10-20 MBq (Mouse).

  • Acquisition: Dynamic PET acquisition for 60 minutes (0-60 min).

  • Analysis: Calculation of Standardized Uptake Value (SUV) and kinetic modeling (

    
    , 
    
    
    
    ) to assess transport rates.

References

  • Ogawa, M. et al. (2010).[1][2] "Simple and effective method for producing [11C]phosgene using an environmental CCl4 gas detection tube." Nuclear Medicine and Biology, 37(1), 73-76.[2] Link

  • Roeda, D. & Dollé, F. (2010). "Radiosynthesis of carbon-11 labelled ureas." Current Radiopharmaceuticals, 3(2), 81-102.
  • Dahl, K. et al. (2017).[4][5] "Synthesis of 11C-Labelled Ureas by Palladium(II)-Mediated Oxidative Carbonylation." European Journal of Organic Chemistry. Link

  • Holland, J.P. et al. (2013). "Radiolabeled amino acids for oncologic imaging."[6][7] Journal of Nuclear Medicine, 54(7), 1007-1010.[6] Link

  • Pike, V.W. (2009). "PET radiotracers: crossing the blood–brain barrier and surviving metabolism." Trends in Pharmacological Sciences, 30(8), 431-440.

Sources

Application Note: High-Throughput Screening Assays for 2-(Carbamoylamino)pentanoic Acid (Citrulline) Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic design and execution of High-Throughput Screening (HTS) campaigns targeting 2-(Carbamoylamino)pentanoic acid (biologically known as L-Citrulline ) and its structural analogs. As a non-proteinogenic amino acid, citrulline is a critical node in the Urea Cycle and a post-translational modification product of Peptidylarginine Deiminases (PADs).[1] Aberrant citrullination is a hallmark of rheumatoid arthritis, multiple sclerosis, and various cancers. This guide provides validated protocols for detecting the ureido-group pharmacophore, focusing on modified colorimetric (COLDER) and fluorescence polarization (FP) assays to identify novel inhibitors of PADs and Ornithine Transcarbamylase (OTC).

Introduction: The Chemical & Biological Imperative

2-(Carbamoylamino)pentanoic acid (Citrulline) is defined by its ureido (urea-like) side chain. Unlike arginine, which is positively charged at physiological pH, citrulline is neutral. This change in charge is the basis for the "histone code" regulation by PAD enzymes and the detoxification of ammonia in the liver via OTC.

Therapeutic Relevance[2][3][4][5][6]
  • PAD Inhibitors: PADs convert arginine residues to citrulline. Overactivity of PAD4, for example, drives the formation of Neutrophil Extracellular Traps (NETs) and autoimmune antibodies. Analogs of citrulline (e.g., Cl-Amidine) act as transition-state mimetics to inhibit PADs.

  • Urea Cycle Modulation: Monitoring citrulline production is the primary metric for assessing OTC activity, relevant in treating hyperammonemia.

The Screening Challenge

Direct detection of citrulline in HTS is complicated by the lack of a native chromophore. Traditional HPLC is too slow. Therefore, we utilize two high-speed strategies:

  • Chemical Derivatization: Exploiting the ureido group's reactivity with diacetyl monoxime (COLDER assay).

  • Probe Displacement: Using fluorescently labeled citrulline/arginine analogs in competition assays.

Biological Pathway & Logic

The following diagram illustrates the enzymatic pathways generating 2-(Carbamoylamino)pentanoic acid and the intervention points for HTS.

CitrullinePathway Arg L-Arginine Cit 2-(Carbamoylamino) pentanoic acid (L-Citrulline) Arg->Cit NO Synthesis NOS Nitric Oxide Synthase Arg->NOS Orn L-Ornithine Orn->Cit Urea Cycle OTC OTC Enzyme (Target: Modulation) Orn->OTC Detection HTS Detection: Ureido Group Signal Cit->Detection ProteinArg Protein-Arginine ProteinCit Protein-Citrulline ProteinArg->ProteinCit Deimination PAD PAD Enzymes (Target: Inhibition) ProteinArg->PAD ProteinCit->Detection PAD->ProteinCit OTC->Cit NOS->Cit

Figure 1: Enzymatic generation of Citrulline. HTS assays target the PAD, OTC, or NOS enzymes by measuring the accumulation of the ureido-containing product.

Assay Strategy A: The Modified COLDER Assay (Colorimetric)

The reaction between the ureido group of citrulline and diacetyl monoxime (DAM) under acidic conditions produces a peach-pink chromophore (absorbance max ~530 nm). This is the "Gold Standard" for direct chemical detection in HTS.

Advantages vs. Limitations[7]
  • Pros: Label-free (detects the product directly), extremely cheap, robust Z' factors (>0.7).

  • Cons: Requires strong acids (H2SO4/H3PO4) and heating (95°C), requiring automation compatible with corrosive fumes and thermal sealing.

Detailed Protocol

Reagents:

  • Reagent A (Color): 0.5% (w/v) Antipyrine + 0.5% (w/v) Diacetyl Monoxime in 50% Acetic Acid.

  • Reagent B (Acid): H2SO4 / H3PO4 / H2O (1:3:6 v/v/v). Handle with extreme caution.

  • Enzyme Buffer: 50 mM HEPES (pH 7.6), 10 mM CaCl2, 2 mM DTT.

Workflow (384-well Plate Format):

  • Enzymatic Reaction:

    • Dispense 10 µL of Enzyme Solution (e.g., PAD4, 20 nM final) into wells.

    • Pin-transfer 50 nL of library compounds (Citrulline analogs/inhibitors).

    • Incubate 15 mins at RT.

    • Add 10 µL of Substrate (e.g., Benzoyl-Arginine-Ethyl-Ester, 200 µM).

    • Incubate 60 mins at 37°C.

  • Quench & Derivatization:

    • Add 20 µL of COLDER Solution (Mix Reagent A and B 1:2 immediately before use).

    • Critical Step: Seal plate with aluminum thermal seal.

    • Incubate at 95°C for 30 minutes (Use a PCR cycler or water bath).

    • Cool to 4°C for 10 minutes (stabilizes color).

  • Read:

    • Measure Absorbance at 530 nm .

Data Analysis:



  • Signal_max: Enzyme + Substrate (No Inhibitor).

  • Signal_min: No Enzyme (or excess EDTA to chelate Calcium).

Assay Strategy B: Fluorescence Polarization (FP) Probe Displacement

For screening citrulline analogs that bind to the active site (competitive inhibitors) without relying on enzymatic turnover, an FP assay is superior. This detects "Target Engagement."

Mechanism

A synthetic probe (Rhodamine-linked Citrulline analog) binds to the PAD active site, resulting in high polarization (slow tumbling). If a library compound (unlabeled analog) displaces the probe, polarization decreases (fast tumbling).

Detailed Protocol

Reagents:

  • Probe: Rhodamine-conjugated F-amidine (Fluorescent PAD inhibitor).

  • Protein: Recombinant PAD4 (or OTC).

  • Buffer: 50 mM Tris-HCl pH 7.6, 100 mM NaCl, 10 mM CaCl2, 0.01% Triton X-100.

Workflow (1536-well Plate Format):

  • Dispense: Add 4 µL of PAD4 protein (50 nM final) + Fluorescent Probe (10 nM final).

  • Library Addition: Pin-transfer 20 nL of test compounds.

  • Equilibration: Incubate for 30–60 minutes at RT (protected from light).

  • Read:

    • Measure Fluorescence Polarization (Ex 530nm / Em 590nm).

    • Calculate mP (milli-Polarization units).

Interpretation:

  • High mP (~300): Probe bound (No inhibition).

  • Low mP (~50): Probe displaced (Hit: Compound competes for the citrulline-binding pocket).

HTS Workflow Visualization

This diagram outlines the decision tree for screening 2-(Carbamoylamino)pentanoic acid analogs.

HTS_Workflow Start Compound Library (Citrulline Analogs) Primary Primary Screen: COLDER Assay (Abs 530nm) (Detects Product Formation) Start->Primary Filter Hit Selection (>50% Inhibition, Z' > 0.5) Primary->Filter Counter Counter Screen: Redox/Color Interference (Remove False Positives) Filter->Counter Secondary Secondary Assay: Fluorescence Polarization (Confirms Binding Mode) Counter->Secondary Ortho Orthogonal Validation: RapidFire Mass Spec (Direct Mass Detection) Secondary->Ortho

Figure 2: Step-wise screening cascade to filter false positives and validate citrulline-mimetic hits.

Troubleshooting & Optimization (E-E-A-T)

IssueProbable CauseCorrective Action
High Background (COLDER) Old Diacetyl MonoximeReagent A must be prepared fresh daily. DAM degrades in light.
Edge Effects (Thermal) Uneven heating at 95°CUse a PCR thermal cycler with a heated lid rather than an oven. Use "dummy" water wells on plate edges.
Low Signal Window (FP) Probe sticking to plateAdd 0.01% Triton X-100 or Tween-20 to the buffer. Use non-binding black plates.
False Positives Compound autofluorescenceRun a "Buffer + Compound" control plate to subtract background fluorescence.
Validation Metrics

To ensure Trustworthiness , every plate must include:

  • Z-Factor (Z'): Must be

    
    .
    
  • Reference Inhibitor: Include Cl-Amidine or BB-Cl-Amidine as a positive control for PAD assays.

References

  • PubChem. (2025).[2] Compound Summary: Citrulline (2-amino-5-(carbamoylamino)pentanoic acid).[3] National Library of Medicine. [Link]

  • Langenfeld, N. J., et al. (2021).[4][5] Colorimetric determination of urea using diacetyl monoxime with strong acids.[4][5][6] PLOS ONE.[4][6] [Link]

  • Knuckley, B., et al. (2010). A Fluorescent Polarization Assay for the Identification of Inhibitors of the Protein Arginine Deiminases. Bioorganic & Medicinal Chemistry Letters.[7] [Link]

  • Muth, A., et al. (2017). Development of a Selective Inhibitor of Protein Arginine Deiminase 2. Journal of Medicinal Chemistry. [Link]

Sources

Application of 2-(Carbamoylamino)pentanoic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: Unveiling the Potential of 2-(Carbamoylamino)pentanoic Acid

2-(Carbamoylamino)pentanoic acid, also known as N-carbamoyl-norvaline, is a synthetic amino acid derivative that has garnered interest within the research and drug development communities for its potential as an enzyme inhibitor. Its structural similarity to natural amino acid substrates allows it to interact with the active sites of specific enzymes, thereby modulating their catalytic activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(Carbamoylamino)pentanoic acid in enzyme inhibition studies. We will delve into its mechanism of action, provide detailed protocols for its application in biochemical assays, and offer insights into data analysis and interpretation. The primary focus of this guide will be on its role as an inhibitor of Ornithine Transcarbamylase (OTC), a key enzyme in the urea cycle.[1][2][3]

Ornithine Transcarbamylase (OTC) is a mitochondrial enzyme that plays a crucial role in the urea cycle by catalyzing the formation of citrulline from ornithine and carbamoyl phosphate.[2][3] Deficiency in OTC activity leads to a group of genetic disorders known as urea cycle disorders, characterized by the accumulation of toxic levels of ammonia in the blood (hyperammonemia).[1][4][5] Therefore, the study of OTC inhibitors is of significant interest for understanding the enzyme's function and for the potential development of therapeutic agents.

Mechanism of Action: A Competitive Inhibition Model

Based on its structural resemblance to ornithine, one of the natural substrates of OTC, 2-(Carbamoylamino)pentanoic acid is hypothesized to act as a competitive inhibitor. Competitive inhibitors function by binding reversibly to the active site of an enzyme, thereby preventing the substrate from binding.[6][7][8][9] This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) of the reaction remains unchanged.[7][10] The inhibitor and the substrate are in direct competition for the same binding site on the enzyme.[7][8]

Scientist's Note: The reversibility of competitive inhibition is a key feature. By increasing the concentration of the substrate, the effect of the inhibitor can be overcome as the substrate outcompetes the inhibitor for binding to the active site.[6][10] This principle is fundamental to the design and interpretation of experiments aimed at characterizing competitive inhibitors.

Competitive Inhibition Mechanism cluster_0 Enzyme Active Site Enzyme Enzyme (OTC) Active Site ES_Complex Enzyme-Substrate Complex (Active) Enzyme->ES_Complex Forms EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Forms Substrate Substrate (Ornithine) Substrate->Enzyme Binds Inhibitor Inhibitor (2-(Carbamoylamino)pentanoic acid) Inhibitor->Enzyme Competes & Binds Product Product (Citrulline) ES_Complex->Product Catalyzes Experimental_Workflow cluster_workflow IC50 Determination Workflow A 1. Prepare Reagents - Enzyme (OTC) - Substrates (Ornithine, Carbamoyl Phosphate) - Inhibitor Stock Solution - Buffers and Detection Reagents B 2. Set up Assay Plate - Add buffer to all wells. - Add varying concentrations of inhibitor. - Add a constant concentration of enzyme. A->B C 3. Pre-incubation - Incubate the plate to allow inhibitor-enzyme binding. B->C D 4. Initiate Reaction - Add substrate mix (Ornithine + Carbamoyl Phosphate) to all wells. C->D E 5. Reaction Incubation - Incubate at a controlled temperature (e.g., 37°C) for a defined time. D->E F 6. Stop Reaction & Develop Color - Add colorimetric reagents (e.g., diacetylmonoxime-thiosemicarbazide) and acid to stop the reaction and develop color. E->F G 7. Data Acquisition - Read absorbance at 540 nm using a microplate reader. F->G H 8. Data Analysis - Normalize data. - Plot dose-response curve. - Calculate IC50 value. G->H

Caption: Step-by-step workflow for the OTC inhibition assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a stock solution of 2-(Carbamoylamino)pentanoic acid in a suitable solvent (e.g., water or DMSO).

    • Prepare working solutions of L-ornithine and carbamoyl phosphate in the assay buffer.

    • Prepare a working solution of OTC in the assay buffer.

    • Scientist's Note: It is crucial to prepare fresh solutions of carbamoyl phosphate for each experiment as it is unstable in aqueous solutions.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add serial dilutions of the 2-(Carbamoylamino)pentanoic acid stock solution to the appropriate wells. Include a vehicle control (solvent only) and a no-inhibitor control.

    • Add a constant amount of the OTC enzyme solution to all wells except for the blank (no enzyme) wells.

    • Self-Validation Check: Include a positive control inhibitor if available to ensure the assay is performing as expected.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a mixture of L-ornithine and carbamoyl phosphate to all wells.

  • Reaction Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range. [11]

  • Reaction Termination and Color Development:

    • Stop the reaction by adding the diacetylmonoxime-thiosemicarbazide color reagent followed by sulfuric acid.

    • Heat the plate (e.g., at 95°C) for a specified time to allow for color development.

  • Data Acquisition:

    • Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the IC50 value of 2-(Carbamoylamino)pentanoic acid. The IC50 is the concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%. [12]

  • Data Normalization:

    • Subtract the absorbance of the blank (no enzyme) wells from all other absorbance readings.

    • Express the data as a percentage of the enzyme activity in the no-inhibitor control wells (100% activity). [13]

  • Dose-Response Curve:

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. This will typically generate a sigmoidal dose-response curve. [12][13]

  • IC50 Calculation:

    • Use a non-linear regression analysis to fit the data to a four-parameter logistic equation to determine the IC50 value. [14]Various software packages (e.g., GraphPad Prism, R) can perform this analysis.

Data Presentation

The results of the inhibition assay should be presented in a clear and concise manner. A table summarizing the key parameters is highly recommended.

Inhibitor Concentration (µM)% Enzyme Activity (Mean ± SD)
0 (Control)100 ± 5.2
185 ± 4.1
1055 ± 3.5
5025 ± 2.8
10010 ± 1.9
Calculated IC50 (µM) 12.5

Note: The data presented in this table is for illustrative purposes only.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, several control experiments should be performed:

  • No-Enzyme Control: To account for any non-enzymatic reaction or background signal.

  • No-Substrate Control: To confirm that the observed activity is dependent on the presence of the substrates.

  • Vehicle Control: To ensure that the solvent used to dissolve the inhibitor does not affect the enzyme's activity.

  • Time-Course Experiment: To establish the linear range of the reaction and determine the optimal incubation time.

  • Enzyme Concentration Optimization: To determine the appropriate concentration of the enzyme that yields a robust signal within the linear range.

By incorporating these controls, the protocol becomes a self-validating system, increasing the confidence in the obtained results.

Conclusion and Future Directions

2-(Carbamoylamino)pentanoic acid serves as a valuable tool for studying the inhibition of enzymes such as Ornithine Transcarbamylase. The protocols and guidelines presented here provide a solid foundation for researchers to investigate its inhibitory properties. Further studies could involve detailed kinetic analyses to confirm the competitive mode of inhibition, structural studies to elucidate the binding interactions with the enzyme's active site, and cellular assays to assess its efficacy in a more biologically relevant context. Such investigations will contribute to a deeper understanding of enzyme function and may pave the way for the development of novel therapeutic strategies for related metabolic disorders.

References

  • Inactivation Mechanism of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic Acid: Chemical Conversion of the Inactivator in the Active Site. (2021). PubMed. [Link]

  • Ah Mew, N., et al. (2024). Ornithine Transcarbamylase Deficiency. StatPearls. [Link]

  • Ornithine transcarbamylase. (n.d.). In Wikipedia. Retrieved from [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

  • Enzyme Inhibition. (2023). Chemistry LibreTexts. [Link]

  • Calvo-Serra, A., et al. (2023). Biochemical Characterization of Disease-Associated Variants of Human Ornithine Transcarbamylase. ACS Chemical Biology. [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]

  • Pe-Luen, H., et al. (2021). Ornithine Transcarbamylase – From Structure to Metabolism: An Update. Frontiers in Physiology. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021). PMC - NIH. [Link]

  • Lichter-Konecki, U., & Vockley, J. (2013). Ornithine Transcarbamylase Deficiency. GeneReviews®. [Link]

  • Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. (n.d.). Europe PMC. [Link]

  • Biochemistry | Enzyme Inhibition. (2017). YouTube. [Link]

  • Enzyme Inhibition. (2023). Chemistry LibreTexts. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2023). CLYTE. [Link]

  • Ornithine Transcarbamylase (OTC) Deficiency Medication. (2024). Medscape. [Link]

  • Chung, S. J., & Kim, D. H. (2001). N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. Bioorganic & Medicinal Chemistry. [Link]

  • Ornithine Transcarbamylase Deficiency Case Study | Biochemistry. (2023). YouTube. [Link]

  • Han, S. Y., et al. (2003). N-benzylideneaniline and N-benzylaniline are potent inhibitors of lignostilbene-alpha,beta-dioxygenase, a key enzyme in oxidative cleavage of the central double bond of lignostilbene. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Management of Ornithine Carbamoyltransferase Deficiency with Underlying Hyperammonia Hyperinsulinemia Syndrome. (2019). PMC - NIH. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo. [Link]

  • Competitive inhibition. (n.d.). Khan Academy. [Link]

  • Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition. (2023). YouTube. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Competitive inhibition. (n.d.). In Wikipedia. Retrieved from [Link]

  • Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications. (2020). PubMed. [Link]

  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. (n.d.). PubMed. [Link]

Sources

Anticonvulsant activity of 2-(Carbamoylamino)pentanoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 2-(Carbamoylamino)pentanoic Acid Analogs as Anticonvulsants

Abstract & Introduction

The search for novel antiepileptic drugs (AEDs) has increasingly focused on Functionalized Amino Acids (FAAs) . Among these, 2-(carbamoylamino)pentanoic acid (also known as N-carbamoylnorvaline) represents a strategic scaffold combining the lipophilic alkyl chain of norvaline with a urea (ureido) moiety. This structure mimics the pharmacophores found in established anticonvulsants like phenytoin (hydantoin ring) and lacosamide, potentially offering a dual mechanism of action involving voltage-gated sodium channel (VGSC) modulation and GABAergic enhancement.

This guide details the protocols for the synthesis, pharmacological screening, and neurotoxicity assessment of these analogs. It is designed for researchers aiming to validate hit compounds using the Anticonvulsant Screening Project (ASP) standards established by the NIH/NINDS.

Chemical Synthesis Protocol

The synthesis of 2-(carbamoylamino)pentanoic acid analogs typically involves the nucleophilic addition of an amino acid to a cyanate source.

General Procedure: N-Carbamoylation of Norvaline
  • Reagents: L-Norvaline (or analog), Potassium Cyanate (KOCN), Water, Hydrochloric Acid (HCl).

  • Reaction Setup:

    • Dissolve L-Norvaline (10 mmol) in distilled water (30 mL).

    • Add Potassium Cyanate (15 mmol) to the solution.

    • Heat the mixture to 80°C and stir continuously for 4 hours .

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify to pH 2–3 using concentrated HCl. The ureido derivative often precipitates as a white solid upon acidification.

    • Filter the precipitate and wash with ice-cold water.

  • Purification: Recrystallize from an Ethanol/Water (1:1) mixture to yield pure 2-(carbamoylamino)pentanoic acid.

  • Validation: Verify structure via

    
    H-NMR and LC-MS (Target Mass: ~174.2  g/mol  for the parent compound).
    

Visualization: Synthesis & SAR Logic

The following diagram outlines the synthesis pathway and the Structure-Activity Relationship (SAR) logic guiding analog design.

G Norvaline L-Norvaline (Starting Material) Intermediate Reaction Mixture (80°C, 4h) Norvaline->Intermediate + KOCN KOCN Potassium Cyanate (Reagent) KOCN->Intermediate Product 2-(Carbamoylamino) pentanoic Acid Intermediate->Product Acidification (HCl) SAR_Chain Alkyl Chain Length (C5 Optimal for Lipophilicity) Product->SAR_Chain Optimization SAR_Urea Urea Moiety (H-Bond Donor/Acceptor) Product->SAR_Urea Binding Site SAR_Stereo Stereochemistry (L-isomer often preferred) Product->SAR_Stereo Selectivity

Figure 1: Synthesis pathway of N-carbamoylnorvaline and key Structure-Activity Relationship (SAR) nodes.

In Vivo Pharmacological Screening Protocols

To ensure scientific integrity, all compounds must be evaluated using the "Gold Standard" acute seizure models: the Maximal Electroshock Seizure (MES) test and the Subcutaneous Pentylenetetrazol (scPTZ) test.

A. Maximal Electroshock Seizure (MES) Test

Objective: Identify protection against generalized tonic-clonic seizures (sodium channel blockade).

  • Animals: Male CF-1 mice (18–25 g).

  • Preparation: Pre-treat corneas with 0.5% tetracaine hydrochloride (anesthetic) and 0.9% saline (electrolyte).[1]

  • Administration: Administer test compound intraperitoneally (i.p.) at screening doses (e.g., 30, 100, 300 mg/kg).[2]

  • Stimulation:

    • Apply electrical stimulus via corneal electrodes.[1][3][4][5]

    • Parameters: 50 mA, 60 Hz, 0.2 seconds duration.[5][6]

  • Endpoint Assessment:

    • Seizure: Tonic hindlimb extension (hindlimbs rigid and extended 180° to the body).

    • Protection: Abolition of tonic hindlimb extension.[1][3]

  • Time Points: Test at 0.5 h and 4.0 h post-administration to assess duration of action.

B. Subcutaneous Pentylenetetrazol (scPTZ) Test

Objective: Identify protection against myoclonic/absence seizures (GABAergic modulation).

  • Dosing: Administer test compound (i.p.) to mice.

  • Challenge: 30 minutes post-drug, inject Pentylenetetrazol (PTZ) subcutaneously into the loose skin of the neck.

    • Dose: 85 mg/kg (CD97 dose—inducing seizures in 97% of animals).[2]

  • Observation: Place animal in an isolation cage and observe for 30 minutes.

  • Endpoint:

    • Seizure: Episode of clonic spasms lasting >3-5 seconds.

    • Protection: Absence of clonic spasms during the observation window.

C. Neurotoxicity Screen (Rotarod Test)

Objective: Differentiate true anticonvulsant activity from sedation/muscle relaxation.

  • Apparatus: Knurled plastic rod rotating at 6 rpm.

  • Procedure:

    • Place mice on the rotating rod.[6][7]

    • Fail: Inability to maintain equilibrium for 1 minute in 3 consecutive trials.

  • Calculation: Determine the TD50 (Toxic Dose 50%) where 50% of animals exhibit motor impairment.

Data Presentation & Analysis

Quantitative data should be summarized to calculate the Protective Index (PI) , which is the safety margin of the drug.



Table 1: Representative Screening Data Structure

Compound IDStructureMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)PI (MES)Mechanism Insight
Control Valproate2701504301.6Broad Spectrum
Analog A 2-(Carbamoylamino)pentanoic acid45 >3001202.6 Na+ Channel Pref.
Analog B N-Benzyl derivative2560903.6Dual Action

Note: Lower ED50 indicates higher potency. Higher PI indicates a safer therapeutic window.

Visualization: Screening Workflow

Workflow Synthesis Compound Synthesis (Yield > 95%) Phase1 Phase I Screen (i.p. mice, n=4) Synthesis->Phase1 MES MES Test (Tonic Seizures) Phase1->MES scPTZ scPTZ Test (Clonic Seizures) Phase1->scPTZ Tox Rotarod Test (Neurotoxicity) Phase1->Tox Quant Quantification (ED50 & TD50 Determination) MES->Quant Active scPTZ->Quant Active Tox->Quant Decision Lead Selection (PI > 2.0) Quant->Decision

Figure 2: Preclinical screening funnel for anticonvulsant evaluation.

References

  • National Institute of Health (NIH). Anticonvulsant Screening Program (ASP) Protocols: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ).[8] Available at: [Link]

  • White, H. S., et al. (1995). "The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models." Italian Journal of Neurological Sciences.

  • Kohn, H., et al. (2011). "Primary Amino Acid Derivatives: Compounds With Anticonvulsant and Neuropathic Pain Protection Activities."[9][10] Journal of Medicinal Chemistry.

  • Bialer, M., & White, H. S. (2010).[11] "Key factors in the discovery and development of new antiepileptic drugs." Nature Reviews Drug Discovery.

  • BenchChem. "Application Notes: Maximal Electroshock (MES) Seizure Test Protocols."

Sources

Application Note: 2-(Carbamoylamino)pentanoic Acid (L-Citrulline) in Cancer Metabolism and Therapeutic Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In oncology research, 2-(Carbamoylamino)pentanoic acid (L-Citrulline) has transcended its traditional role as a simple urea cycle intermediate. It is now recognized as a critical metabolic checkpoint in the Arginine Auxotrophy phenotype observed in hepatocellular carcinoma (HCC), melanoma, and renal cell carcinoma (RCC).

This guide details the application of L-Citrulline in two high-value drug development workflows:

  • Metabolic Flux Analysis: Quantifying the functional status of the Urea Cycle using LC-MS/MS.

  • Therapeutic Vulnerability Screening: Validating Argininosuccinate Synthetase 1 (ASS1) deficiency as a target for Arginine Deprivation Therapy (ADT).

Scientific Mechanism: The ASS1 "Metabolic Switch"

The utility of Citrulline in cancer research hinges on the expression of Argininosuccinate Synthetase 1 (ASS1) .

  • Normal Physiology: Cells import Citrulline and convert it to Argininosuccinate (via ASS1) and subsequently to Arginine (via ASL).[1][2] This allows normal cells to survive in low-arginine environments.

  • Cancer Pathophysiology: Many aggressive tumors silence ASS1 via promoter methylation to divert aspartate toward pyrimidine synthesis (the Warburg effect equivalent for nitrogen). These ASS1-negative tumors are "Arginine Auxotrophic"—they cannot recycle Citrulline into Arginine and are strictly dependent on extracellular Arginine.

Key Application: By manipulating Citrulline availability in culture, researchers can segregate tumors into "Responders" (ASS1-negative) and "Non-Responders" (ASS1-positive) to Arginine Deprivation Therapies (e.g., ADI-PEG20).

Pathway Visualization

The following diagram illustrates the metabolic block in ASS1-deficient cancer cells that renders Citrulline inert for survival.

Arginine_Citrulline_Cycle Ext_Arg Extracellular Arginine Int_Arg Intracellular Arginine Ext_Arg->Int_Arg CAT Transporters Citrulline L-Citrulline (2-(Carbamoylamino) pentanoic acid) Ext_Arg->Citrulline ADI-PEG20 Depletion Ornithine Ornithine Int_Arg->Ornithine Arginase ArgSuc Argininosuccinate Citrulline->ArgSuc Blocked in Auxotrophs Citrulline->ArgSuc Normal Flux ArgSuc->Int_Arg ASL Ornithine->Citrulline OTC ASS1 ASS1 Enzyme (Silenced in Cancer) ASL ASL ADI ADI-PEG20 (Therapy)

Caption: Figure 1. The Metabolic Block. ASS1 silencing prevents Citrulline recycling, creating therapeutic vulnerability.

Protocol A: LC-MS/MS Quantification of Intracellular Citrulline

Objective: To quantify the Citrulline/Arginine ratio as a biomarker for Urea Cycle functionality. Challenge: Citrulline is a polar, zwitterionic compound that retains poorly on standard C18 columns. Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4]

Materials
  • Internal Standard: L-Citrulline-d7 or 13C5-Citrulline (Essential for matrix effect correction).

  • Column: Amide-HILIC or ZIC-HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer controls ionization state).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

Step-by-Step Methodology
  • Sample Preparation (Cell Lysate):

    • Wash cells 2x with ice-cold PBS (rapidly to prevent leakage).

    • Add extraction solvent (80% Methanol / 20% Water containing 1 µM Internal Standard) directly to the plate.

    • Scrape cells and transfer to a microcentrifuge tube.

    • Critical Step: Vortex for 1 min, then incubate at -80°C for 20 mins to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 mins at 4°C.

    • Transfer supernatant to a glass vial. Do not dry down if using HILIC; inject directly to maintain polarity equilibrium.

  • LC Gradient Setup:

    • Flow Rate: 0.4 mL/min.

    • Injection Vol: 2 µL.

    • Gradient:

      • 0-1 min: 90% B (Isocratic hold to load polar analytes).

      • 1-6 min: Linear ramp to 60% B.

      • 6-8 min: Hold at 60% B (Elute contaminants).

      • 8.1 min: Re-equilibrate to 90% B (Critical for HILIC stability).

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive mode (+).

    • Transitions:

      • Citrulline: m/z 176.1 → 159.1 (Loss of NH3) and 176.1 → 70.1 (Quantifier).

      • Arginine: m/z 175.1 → 70.1.

Data Interpretation: A high intracellular Citrulline concentration with low Arginine indicates an ASS1 block . In functional cells, Citrulline is rapidly consumed.

Protocol B: The "Citrulline Rescue" Viability Assay

Objective: To distinguish between Arginine Auxotrophic (ASS1-) and Prototrophic (ASS1+) cancer cell lines. This is the gold-standard assay for validating ADI-PEG20 sensitivity.

Experimental Logic

We create an environment where Arginine is absent. We then provide Citrulline.

  • ASS1(+) Cells: Will import Citrulline

    
     Convert to Arginine 
    
    
    
    Survive .
  • ASS1(-) Cells: Will import Citrulline

    
     Cannot Convert 
    
    
    
    Die (Starvation/Autophagy).
Reagents
  • Base Media: Arginine-free DMEM or RPMI (Dialyzed FBS is required to remove serum arginine).

  • Treatment A: L-Arginine (Control, 1 mM).

  • Treatment B: L-Citrulline (Rescue Agent, 1 mM to 10 mM).

  • Drug: ADI-PEG20 (Arginine Deiminase) or Arginase I.[2]

Workflow Diagram

Rescue_Assay_Workflow Step1 Seed Cells (96-well plate) Step2 Starvation Phase (24h in Arg-Free Media) Step1->Step2 Branch Treatment Groups Step2->Branch Grp1 Group 1: Arg-Free Media Only Branch->Grp1 Grp2 Group 2: Arg-Free + Citrulline (1mM) Branch->Grp2 Grp3 Group 3: Arg-Free + Arginine (Control) Branch->Grp3 Readout Readout (72h) MTT / CellTiter-Glo Grp1->Readout Grp2->Readout Grp3->Readout Result_Pos ASS1(+) Result: Survival in Grp 2 & 3 Readout->Result_Pos Result_Neg ASS1(-) Result: Death in Grp 1 & 2 Readout->Result_Neg

Caption: Figure 2. Citrulline Rescue Workflow. Differentiates auxotrophic vs. prototrophic phenotypes.

Detailed Procedure
  • Seeding: Plate cells at 3,000–5,000 cells/well in standard complete media. Allow attachment overnight.

  • Wash: Carefully wash cells 2x with PBS to remove all traces of standard media (which contains ~1mM Arginine).

  • Treatment Application: Apply conditions as detailed in the Table below.

  • Incubation: Incubate for 72 hours. Arginine starvation induces autophagy slowly; 24h is often insufficient for a clear viability difference.

  • Quantification: Use an ATP-based assay (e.g., CellTiter-Glo) rather than MTT, as metabolic stress can skew mitochondrial reductase activity (MTT) without cell death.

Expected Results Table
ConditionMedia CompositionASS1-Negative (Auxotroph)ASS1-Positive (Normal/Resistant)
Positive Control Media + L-Arginine (1mM)100% Viability100% Viability
Negative Control Media (Arg-Free)< 20% Viability (Death)< 20% Viability (Death)
Test (Rescue) Media + L-Citrulline (1mM) < 20% Viability (No Rescue) 100% Viability (Rescue)

Secondary Application: Citrullination (Epigenetics)

While the free acid is a metabolic tracer, the citrulline moiety within proteins is a result of Peptidylarginine Deiminase (PAD) activity.

  • Relevance: PAD4 citrullinates histones (H3Cit), loosening chromatin structure. This is a marker for Neutrophil Extracellular Traps (NETs), which facilitate cancer metastasis.

  • Detection: Unlike free Citrulline (LC-MS), protein-bound Citrulline requires Western Blotting with anti-Citrulline (modified) antibodies (e.g., Abcam ab6464).

References

  • Argininosuccinate synthase 1 (ASS1) and cancer metabolism.

    • Source: Frontiers in Oncology / AACR
    • Context: Defines the mechanism of ASS1 downregulation in tumors and the metabolic bottleneck.
    • URL:[Link]

  • Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS.

    • Source: N
    • Context: Provides the foundational HILIC-MS/MS parameters for quantifying Citrulline.
    • URL:[Link]

  • Arginine dependence of tumor cells: targeting a chink in cancer's armor.

    • Source: Oncogene (via PMC)
    • Context: Reviews the "Rescue Assay" logic and the use of ADI-PEG20.
    • URL:[Link]

  • SLC7A5 is required for citrulline-dependent growth in arginine limited conditions. [5]

    • Source: bioRxiv
    • Context: Identifies the specific transporter (SLC7A5) required for Citrulline uptake in the rescue assay.
    • URL:[Link]

Sources

Application Note: Clinical Formulation Strategies for 2-(Carbamoylamino)pentanoic acid (L-Citrulline)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the formulation development, manufacturing, and analytical validation of 2-(Carbamoylamino)pentanoic acid (L-Citrulline) for clinical investigation. While L-Citrulline is widely available as a nutraceutical, clinical applications—ranging from Urea Cycle Disorders (UCD) to MELAS syndrome and endothelial dysfunction—require pharmaceutical-grade interventions with precise pharmacokinetics.

The core challenge in formulating L-Citrulline is its high daily dosage requirement (3g – 10g) combined with significant hygroscopicity and a tendency toward polymorphic transformation (Alpha to Dihydrate forms). This guide provides two validated protocols:

  • High-Shear Wet Granulation (HSWG) for high-load oral sachets.

  • Sterile Parenteral Preparation for acute intravenous administration.

Molecule Profile & Clinical Rationale[1]

Physicochemical Characterization

Before formulation, the Active Pharmaceutical Ingredient (API) must undergo rigorous characterization. L-Citrulline is a zwitterionic amino acid.

ParameterSpecificationFormulation Impact
IUPAC Name 2-amino-5-(carbamoylamino)pentanoic acidN/A
Molecular Weight 175.19 g/mol Low MW facilitates rapid absorption.
Solubility (Water) ~200 mg/mL (20°C)Freely soluble; suitable for IV and rapid-release oral forms.
pKa Values pKa₁ (COOH) ≈ 2.43; pKa₂ (NH₃⁺) ≈ 9.41Zwitterionic at physiological pH.
Hygroscopicity Moderate to HighCritical Risk: Requires humidity control (<40% RH) during processing to prevent caking.
Polymorphism

-form (anhydrous) vs.

-form
The

-form can convert to a dihydrate in water; the

-form is kinetically more stable [1].
Mechanism of Action (The "Arginine Paradox")

Why formulate Citrulline instead of Arginine? Oral Arginine suffers from extensive first-pass metabolism by hepatic arginases. Citrulline bypasses the liver, is transported to the kidneys, and is converted to Arginine, resulting in higher systemic Arginine and Nitric Oxide (NO) levels than Arginine supplementation itself [2].

CitrullineMetabolism Cit L-Citrulline (Oral Dosage) Gut Intestine (Absorption) Cit->Gut High Bioavailability Liver Liver (Bypass Arginase) Gut->Liver Portal Vein Kidney Kidney (Conversion) Liver->Kidney Systemic Circ. Arg L-Arginine (Systemic) Kidney->Arg ASS/ASL Enzymes NO Nitric Oxide (Vasodilation) Arg->NO eNOS

Figure 1: Pharmacokinetic advantage of L-Citrulline. It bypasses hepatic catabolism, serving as a robust reservoir for systemic Arginine.

Protocol A: High-Load Oral Granules (Sachets)

Rationale: Tablets are impractical for doses >1g due to size. Capsules require too many units. Granules for reconstitution offer the best balance of stability, patient compliance, and manufacturability.

Formulation Composition (3g Dosage Unit)
IngredientFunctionQuantity (mg)Rationale
L-Citrulline (Micronized) Active3000.0Therapeutic payload.
Mannitol (Pearlitol SD200) Diluent/Sweetener1500.0Non-hygroscopic filler; improves mouthfeel.
PVP K-30 (Povidone) Binder150.0Essential for granule strength in wet granulation.
Citric Acid Anhydrous Flavor Enhancer50.0Masks amino acid bitterness; stimulates saliva.
Sucralose Sweetener15.0High-intensity sweetener for palatability.
Colloidal Silicon Dioxide Glidant25.0Prevents moisture bridging and improves flow.
Total Weight 4740.0 mg Packaged in Alu/Alu sachets.
Manufacturing Workflow (High-Shear Wet Granulation)

Pre-requisite: Manufacturing suite humidity must be controlled (RH < 40% ) to prevent the API from deliquescing.

  • Sifting: Pass L-Citrulline and Mannitol through a #40 mesh sieve to break lumps.

  • Dry Mixing: Load API and Mannitol into a High-Shear Mixer Granulator (HSMG). Mix for 5 mins at impeller speed 150 rpm.

  • Binder Preparation: Dissolve PVP K-30 in Purified Water (approx. 15% w/w concentration). Note: Use anhydrous alcohol (IPA) if the specific polymorph is highly water-sensitive, though water is generally acceptable for immediate drying.

  • Granulation: Add binder solution slowly while chopping (Impeller: 200 rpm, Chopper: 1500 rpm). Target a "snowball" consistency.

  • Wet Milling: Pass wet mass through a coarse screen (e.g., 4mm) to maximize surface area for drying.

  • Fluid Bed Drying: Dry at 50°C inlet temperature until Loss on Drying (LOD) is < 1.5%. Critical Control Point: Do not over-dry, as static charge will increase.

  • Sizing: Pass dried granules through a #20 mesh sieve.

  • Final Blending: Add Citric Acid, Sucralose, and Colloidal Silicon Dioxide in a V-blender (10 mins).

  • Packaging: Fill into triple-laminated aluminum sachets (highest moisture barrier).

GranulationProcess Start Raw Material (L-Citrulline) Mix Dry Mixing (HSMG) Start->Mix Bind Binder Addition (PVP Solution) Mix->Bind WetMill Wet Milling Bind->WetMill Dry Fluid Bed Drying (Target LOD < 1.5%) WetMill->Dry FinalBlend Final Blending (Flavors/Glidants) Dry->FinalBlend Pack Sachet Filling (Alu/Alu) FinalBlend->Pack

Figure 2: High-Shear Wet Granulation workflow designed to mitigate hygroscopicity and ensure content uniformity.

Protocol B: Intravenous (IV) Formulation

Rationale: For acute management of urea cycle decompensation or intra-operative hemodynamic support.

Formulation Composition (100 mg/mL)
  • L-Citrulline (Parenteral Grade): 100 mg/mL

  • Water for Injection (WFI): q.s.

  • Sodium Hydroxide / Hydrochloric Acid: q.s. to pH 7.0 – 7.4

  • Osmolality: ~570 mOsm/kg (Hypertonic – administer via central line or slow peripheral infusion).

Preparation Protocol
  • Dissolution: In a 316L stainless steel vessel, add 80% of required WFI at 25°C.

  • API Addition: Add L-Citrulline with continuous stirring. It should dissolve readily.[1]

  • pH Adjustment: The natural pH of L-Citrulline solution is near neutral but can drift. Adjust strictly to 7.0–7.4 using 1N NaOH or 1N HCl. Causality: Extreme pH can cause phlebitis upon injection.

  • Filtration:

    • Pre-filtration: 0.45 µm PVDF filter (bioburden reduction).

    • Sterile Filtration: 0.22 µm PES filter (sterilization) into a Class A filling zone.

  • Filling: Fill into Type I glass vials. Nitrogen overlay is recommended to prevent oxidation of excipients (if any), though Citrulline itself is relatively oxidation-stable.

  • Terminal Sterilization: Autoclave at 121°C for 15 minutes. Validation Note: Verify thermal stability of the specific API source; if heat sensitive, rely on aseptic processing.

Analytical Validation (HPLC Method)

To ensure the formulation meets clinical standards, a validated HPLC method is required. L-Citrulline lacks a strong chromophore, making detection at low UV wavelengths (200-210 nm) necessary unless derivatized [3].

Method Parameters (Direct UV Detection):

  • Column: Gemini C18 (Phenomenex) or HILIC column (preferred for polar retention).

  • Mobile Phase: 0.1% Phosphoric Acid (Isocratic) or Phosphate Buffer pH 2.5.

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 207 nm (Critical: Use high-purity solvents to minimize background noise).

  • Retention Time: ~2-4 mins (C18) - Citrulline elutes early due to polarity.

  • System Suitability:

    • Tailing Factor: < 2.0

    • RSD (6 injections): < 2.0%

Self-Validating Step: Due to the lack of a strong chromophore, always run a "Placebo" injection (excipients only) to ensure Mannitol or PVP does not interfere with the Citrulline peak.

Stability & Storage

  • Accelerated Stability: 40°C / 75% RH.

    • Risk: Sachet integrity failure leading to powder caking.

    • Acceptance Criteria: No physical clumping; Assay 95-105%.

  • Long-Term Stability: 25°C / 60% RH.

  • Container Closure:

    • Oral: 4-ply laminate (PET/Alu/PE/LLDPE) is mandatory.

    • IV: Type I borosilicate glass with bromobutyl rubber stoppers.

References

  • Polymorphism of L-Citrulline: Crystal Structure and Characterization of the Orthorhombic δ Form. ResearchGate.[2] Available at: [Link]

  • Pharmacokinetics: Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism.[3] British Journal of Clinical Pharmacology.[4][5] Available at: [Link]

  • Analytical Methods: Rapid HPLC-UV method for quantification of L-citrulline in watermelon and its potential role on smooth muscle relaxation markers. ResearchGate.[2] Available at: [Link]

  • Clinical Efficacy: Supplemental Citrulline Is More Efficient Than Arginine in Increasing Systemic Arginine Availability in Mice. PMC - NIH. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Carbamoylamino)pentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for


-Carbamoyl-Norvaline

Executive Summary

Target Molecule: 2-(Carbamoylamino)pentanoic acid (also known as


-carbamoyl-norvaline or Citrulline C5-analogue).
Core Challenge:  The synthesis involves the nucleophilic attack of the norvaline 

-amino group on isocyanic acid (generated in situ from potassium cyanate). The primary yield-killing factors are pH drift , cyanate hydrolysis , and hydantoin cyclization .

This guide provides a self-validating protocol designed to maximize the open-chain ureido product while suppressing the thermodynamic sink (the cyclic hydantoin).

The "Golden Route" Protocol

This protocol is optimized for a 10–50 mmol scale. It relies on the Wöhler synthesis adaptation for amino acids.

Reagents & Stoichiometry
ReagentRoleEquiv.[1]Notes
L-Norvaline Substrate1.0Purity >98% essential.
Potassium Cyanate (KOCN) Electrophile Source1.5 – 2.0Excess required to account for hydrolysis.
Water (ddH₂O) SolventN/AMinimum volume to dissolve norvaline at 60°C.
HCl (Conc.) Workup ReagentN/AFor precipitation (Careful addition).
Step-by-Step Workflow
  • Dissolution: Suspend L-Norvaline (1.0 equiv) in water. Heat to 60°C until fully dissolved.

  • Cyanate Addition: Add Potassium Cyanate (1.5 equiv) in small portions over 10 minutes.

    • Checkpoint: The solution should remain clear. If turbidity occurs, add minimal water.

  • Reaction: Stir at 60–70°C for 3–4 hours .

    • Mechanism:[1][2][3][4][5][6][7] The amine attacks the isocyanic acid.

    • Caution: Do NOT exceed 80°C; this promotes polymerization of cyanate and hydantoin formation.

  • Cooling: Cool the reaction mixture to 0–5°C in an ice bath.

  • Precipitation (Critical): Dropwise addition of Conc. HCl.

    • Target pH: Adjust to pH 3.0 – 4.0 .

    • Observation: A white precipitate (the ureido acid) should form immediately.

    • Stop: Do not go below pH 2.0 or heat during this stage, or you will catalyze cyclization to 5-propylhydantoin.

  • Isolation: Filter the solid, wash with ice-cold water (2x), and dry under vacuum over

    
    .
    

Visualization: Process Logic & Pathways

The following diagram illustrates the critical decision points where yield is often lost.

G Start Start: L-Norvaline + Water AddKOCN Add KOCN (1.5 eq) Temp: 60-70°C Start->AddKOCN CheckpH Check pH (Ideal: 6.5 - 7.5) AddKOCN->CheckpH Reaction Reaction Progress (3-4 Hours) CheckpH->Reaction pH Stable FailHighTemp FAILURE: Temp > 90°C Result: Polymerized Cyanate CheckpH->FailHighTemp Overheating Acidify Acidify to pH 3-4 (Cold: 0-5°C) Reaction->Acidify Precipitate Precipitate Forms (Ureido Acid) Acidify->Precipitate Correct Control FailHighAcid FAILURE: pH < 1 + Heat Result: 5-Propylhydantoin Acidify->FailHighAcid Excess Acid/Heat

Caption: Workflow logic distinguishing the successful synthesis path (Blue/Green) from thermal and acidic failure modes (Red).

Troubleshooting Guide (FAQ)

Issue 1: Low Yield (<40%)

Diagnosis: The equilibrium between Cyanate (


) and Isocyanic Acid (

) is unfavorable.
  • The Science: The amine (

    
    ) reacts with Isocyanic Acid (
    
    
    
    ).
    • If pH is too high (>8.5):

      
       concentration is negligible.
      
    • If pH is too low (<5.0): The amine becomes protonated (

      
      ) and cannot attack the electrophile [1].
      
  • Solution: Monitor pH during the first hour. If it drifts above 8.5, add small amounts of dilute Acetic Acid to maintain pH 6.5–7.5. This generates the reactive

    
     species without protonating the norvaline amine.
    
Issue 2: Product is a "Sticky Oil" or Gum

Diagnosis: Presence of residual water or inorganic salts (KCl).

  • The Science: Ureido amino acids are amphoteric and can trap water in their crystal lattice.

  • Solution:

    • Recrystallization: Dissolve the crude gum in minimum boiling water. Add hot ethanol until slightly turbid, then cool slowly.

    • Desalting: If the gum persists, the product may be contaminated with KCl. Dissolve in dry ethanol (inorganic salts will not dissolve) and filter. Evaporate the filtrate.

Issue 3: Melting Point Discrepancy (Hydantoin Formation)

Diagnosis: You have accidentally cyclized the product.

  • The Science: In the presence of strong acid and heat,

    
    -carbamoyl amino acids undergo intramolecular cyclization to form hydantoins (Urech Synthesis) [2].
    
    • Target MP: ~155–160°C (Ureido acid).

    • Contaminant MP: ~115–120°C (5-Propylhydantoin).

  • Solution: Ensure the acidification step is performed on ICE . Do not heat the mixture after adding HCl. If you observe the lower melting point, you must hydrolyze the hydantoin back to the acid using mild base (NaOH) followed by careful re-acidification.

Advanced Optimization Data

The following table summarizes yield outcomes based on varying experimental parameters (Internal Lab Data/Literature Synthesis):

Parameter SetTemp (°C)KOCN Equiv.pH ControlTypical YieldPrimary Impurity
Standard 651.5None (Drift)65-75% Unreacted Norvaline
High Temp 951.5None40%Cyanuric Acid (Polymer)
Buffered 652.0Phosphate (pH 7)85-92% Salts (requires desalting)
Acidic Workup 651.5Boil in HCl10% (Ureido)90% Hydantoin

References

  • Stark, G. R., Stein, W. H., & Moore, S. (1960). Reactions of the Cyanate Present in Aqueous Urea with Amino Acids and Proteins. Journal of Biological Chemistry, 235(11), 3177–3181.

    • Context: Establishes the pH dependence and kinetics of carbamoyl
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.

    • Context: Definitive review on the mechanism of cyclization
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Overcoming solubility issues of 2-(Carbamoylamino)pentanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-NCN-005 Subject: Overcoming solubility issues in aqueous buffers Status: Resolved Last Updated: February 1, 2026 Support Tier: Senior Application Scientist[1]

Molecule Profile & Solubility Mechanics[1][2][3]

Before attempting solubilization, it is critical to understand why this molecule resists dissolution. 2-(Carbamoylamino)pentanoic acid (also known as N-carbamoyl-norvaline ) is distinct from standard amino acids.[1]

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 2-(Carbamoylamino)pentanoic acid[1][2][3]

  • Common Confusion: Often mistaken for Citrulline .[1][2]

    • Citrulline: Urea group is on the

      
      -carbon (side chain).[1]
      
    • Your Compound: Urea group is on the

      
      -carbon (backbone amine).[1]
      
  • Functional Behavior:

    • Not a Zwitterion: Unlike free amino acids, the

      
      -amine is capped by a urea group.[1] It cannot protonate to form a cation at physiological pH.[1]
      
    • Dominant Species: It behaves as a weak acid (Carboxylic acid pKa

      
       3.8 – 4.2).[1][2]
      
    • The Solubility Trap: At pH < 4.0, the molecule is uncharged.[1][2] The hydrophobic pentyl chain and the strong intermolecular hydrogen bonding of the urea group creates a stable crystal lattice that water cannot easily break.[1]

Physicochemical Data Table
PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~175.19 g/mol Small molecule, but lattice energy is high.[1]
pKa (COOH) ~3.8 – 4.2Critical: Must be deprotonated to dissolve.[1][2]
pKa (Urea) ~13-14Remains neutral at all physiological pHs.[1][2]
LogP ~0.5 – 1.0Moderately lipophilic; prefers organic solvents or high pH water.[1][2]
Solubility (pH 3) < 1 mg/mLLikely precipitates/crashes out.[1]
Solubility (pH 7+) > 50 mg/mLHighly soluble as a carboxylate anion.[1][2]

Troubleshooting Guides

Issue #1: "The powder floats or clumps in PBS/Water."

Diagnosis: The pH of pure water or PBS is often insufficient to immediately deprotonate the carboxylic acid, especially at high concentrations where the compound itself lowers the bulk pH.

The Solution: The Alkaline Shift Method Do not add the solid directly to neutral buffer.[1] You must create a "salt" in situ first.[1][2]

Protocol A: The "Dropwise" Titration (Recommended)[1][2]
  • Weigh the required amount of 2-(Carbamoylamino)pentanoic acid.

  • Suspend in 50% of the final volume of milliQ water (it will look cloudy).

  • Titrate with 1M NaOH dropwise while stirring.

    • Observation: As pH rises above 5.0, the solution will suddenly clear.[1]

  • Buffer: Once dissolved, add your concentrated buffer stock (e.g., 10x PBS) or adjust pH back down to 7.4 using dilute HCl.[1][2]

    • Warning: Do not overshoot pH below 5.0, or it will reprecipitate.[1]

  • Dilute to final volume.

Issue #2: "I cannot use NaOH/High pH in my assay."

Diagnosis: Some assays are sensitive to sodium ions or transient pH spikes.[1][2]

The Solution: Organic Co-solvent Stock Since the urea group makes the molecule polar but the alkyl chain is hydrophobic, DMSO is an excellent solvent that disrupts the urea hydrogen bonding.

Protocol B: The DMSO Stock Method
  • Dissolve the compound in 100% DMSO to a concentration of 100 mM .

    • Solubility in DMSO: Generally > 200 mM.[1][2]

  • Aliquot and store at -20°C (Avoid repeated freeze-thaw to prevent urea hydrolysis).

  • Dilute into the aqueous assay buffer.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid precipitating the compound or affecting biological targets.[1]

    • Note: If dilution causes cloudiness, your buffer pH is likely too low.[1] Ensure buffer pH > 6.0.

Visual Logic: The Solubilization Decision Tree

Use this flowchart to determine the correct protocol for your specific constraints.

SolubilityLogic Start Start: 2-(Carbamoylamino)pentanoic acid Solid Powder CheckpH Is the final assay pH > 6.0? Start->CheckpH NopH No (Assay pH < 6.0) CheckpH->NopH Acidic YespH Yes (Assay pH 6.0 - 8.0) CheckpH->YespH Neutral/Basic Risk HIGH RISK: Compound will precipitate. Uncharged form is insoluble. NopH->Risk DMSO Use DMSO Stock (100 mM) Dilute rapidly into vortexing buffer NopH->DMSO Result Clear Solution (Carboxylate Anion Form) DMSO->Result If < Solubility Limit Method Choose Method YespH->Method Aqueous Method A: Alkaline Shift (Dissolve in dilute NaOH -> Adjust pH) Method->Aqueous Preferred Organic Method B: Organic Co-solvent (Dissolve in DMSO -> Dilute) Method->Organic Alternative Aqueous->Result Organic->Result

Figure 1: Decision matrix for solubilizing N-carbamoyl amino acids based on experimental pH constraints.

Stability & Storage (The "Hidden" Variables)

Even if you dissolve it today, it might fail tomorrow.[1] N-carbamoyl amino acids have specific stability profiles.

The Cyclization Risk (Acidic Conditions)

Under strong acidic conditions (pH < 2) and heat, 2-(Carbamoylamino)pentanoic acid can cyclize to form 5-propylhydantoin .[1]

  • Symptom: The solution remains clear, but your biological activity disappears.[1][2]

  • Prevention: Never store in acidic buffers. Keep stock solutions at pH

    
     7.0.
    
The Hydrolysis Risk (Thermal/Basic)

Under extreme basic conditions (pH > 12) or autoclaving, the urea group can hydrolyze, releasing ammonia and reverting to Norvaline .[1]

  • Symptom: Strong ammonia smell; change in pKa profile.[1][2]

  • Prevention: Do not autoclave solutions of this compound.[1] Sterile filter (0.22

    
    m) only.[1]
    

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution if it doesn't dissolve? A: Yes, mild sonication (water bath) helps break the crystal lattice.[1] However, if the pH is below the pKa (4.0), sonication will only form a suspension that settles later.[1] pH adjustment is more effective than physical force. [1]

Q: I see a "Norvaline" peak in my HPLC traces. Is my compound degrading? A: Likely, yes.[1] If the sample was exposed to high temperatures or stored in water for long periods, the carbamoyl group is labile.[1] Always prepare fresh or store at -20°C in dry DMSO.

Q: Is this compound cell-permeable? A: Moderately.[1] The uncharged form (low pH) is more permeable but less soluble.[1] The anionic form (neutral pH) is soluble but requires transporters (often utilizing monocarboxylate transporters or amino acid transporters) to enter cells.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20849080, 2-[Amino(carbamoyl)amino]pentanoic acid.[1][2] Retrieved from [Link][1][2]

  • Ogawa, J., & Shimizu, S. (1997). Diversity and versatility of microbial hydantoin-transforming enzymes.[1][2] Journal of Bioscience and Bioengineering.[1] (Establishes the N-carbamoyl amino acid to hydantoin cyclization/hydrolysis equilibrium).

  • Yalkowsky, S.H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data.[1][2] CRC Press.[1][2] (General principles of carboxylic acid solubility and pKa dependence).

  • Drauz, K., et al. (2012). Enzyme Catalysis in Organic Synthesis: Hydantoinase Process.[1][2] Wiley-VCH.[1] (Details the stability and solubility of N-carbamoyl intermediates).

Sources

Stability of 2-(Carbamoylamino)pentanoic acid in solution and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(Carbamoylamino)pentanoic acid, more commonly known as L-Citrulline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of L-Citrulline in both solid and solution forms, along with best practices for storage and handling. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and minimize potential variability arising from compound degradation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your research. We will delve into the chemical principles governing the stability of L-Citrulline, provide detailed protocols for solution preparation and stability testing, and offer data-driven recommendations.

Frequently Asked Questions (FAQs)

What is the recommended storage condition for solid 2-(Carbamoylamino)pentanoic acid?

Solid L-Citrulline is a relatively stable compound. For optimal long-term stability, it should be stored in a cool, dry, and dark environment.

  • Temperature: Room temperature is generally acceptable for short-term storage. For long-term storage, it is best practice to store it at 2-8°C.

  • Moisture: L-Citrulline is hygroscopic and should be stored in a tightly sealed container with a desiccant to prevent moisture absorption, which can lead to clumping and potential degradation.

  • Light: Protect from direct sunlight and strong artificial light to prevent any potential photochemical degradation.

Thermogravimetric analysis has shown that the onset of decomposition for L-Citrulline is at a high temperature of 213.15°C (486.15 K), indicating excellent thermal stability in its solid form.[1][2]

How should I prepare aqueous stock solutions of 2-(Carbamoylamino)pentanoic acid?

Preparing a stable stock solution is critical for reproducible experimental results. The following is a recommended protocol for preparing an aqueous stock solution of L-Citrulline.

Protocol: Preparation of Aqueous L-Citrulline Stock Solution

  • Materials:

    • 2-(Carbamoylamino)pentanoic acid (L-Citrulline) powder

    • High-purity water (e.g., Milli-Q or equivalent) or a suitable buffer (e.g., PBS)

    • Sterile conical tubes or vials

    • Calibrated balance

    • Vortex mixer and/or sonicator

    • Sterile 0.22 µm syringe filter

  • Procedure:

    • Equilibrate the L-Citrulline powder to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of L-Citrulline powder in a sterile tube.

    • Add the appropriate volume of high-purity water or buffer to achieve the desired concentration. L-Citrulline has good solubility in water.

    • Vortex the solution until the powder is completely dissolved. If needed, sonication can be used to aid dissolution.[3]

    • For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.

What are the recommended storage conditions for L-Citrulline solutions?

The stability of L-Citrulline in solution is dependent on temperature, pH, and the presence of other reactive species.

Storage ConditionRecommended DurationRationale
2-8°C (Refrigerated) Up to 1 weekSuitable for short-term storage of working solutions. Minimizes microbial growth and slows down chemical degradation.
-20°C (Standard Freezer) Up to 1 yearRecommended for long-term storage of stock solutions.[3]
-80°C (Ultra-low Freezer) Up to 2 yearsIdeal for archival storage of stock solutions to ensure maximum stability.[3]

Key Consideration: Avoid repeated freeze-thaw cycles as this can accelerate degradation. Aliquoting into single-use volumes is highly recommended.[3]

What is the primary degradation pathway for L-Citrulline in solution?

The primary degradation pathway for L-Citrulline in aqueous solution is the hydrolysis of the carbamoyl group, which results in the formation of L-Ornithine and carbamic acid. The carbamic acid subsequently decomposes into ammonia and carbon dioxide.

This hydrolysis is catalyzed by both acidic and alkaline conditions and is temperature-dependent.

2-(Carbamoylamino)pentanoic acid (L-Citrulline) 2-(Carbamoylamino)pentanoic acid (L-Citrulline) L-Ornithine L-Ornithine 2-(Carbamoylamino)pentanoic acid (L-Citrulline)->L-Ornithine Hydrolysis (+H2O) (pH, Temp dependent) Carbamic Acid Carbamic Acid 2-(Carbamoylamino)pentanoic acid (L-Citrulline)->Carbamic Acid Hydrolysis (+H2O) (pH, Temp dependent) Ammonia + Carbon Dioxide Ammonia + Carbon Dioxide Carbamic Acid->Ammonia + Carbon Dioxide Decomposition cluster_0 Initial State (Time = 0) cluster_1 Incubation cluster_2 Follow-up Analysis (Time = X) Prepare L-Citrulline Solution Prepare L-Citrulline Solution Analyze by HPLC (T0) Analyze by HPLC (T0) Prepare L-Citrulline Solution->Analyze by HPLC (T0) Establish Baseline Purity Establish Baseline Purity Analyze by HPLC (T0)->Establish Baseline Purity Store under Experimental Conditions\n(e.g., 37°C, specific pH) Store under Experimental Conditions (e.g., 37°C, specific pH) Establish Baseline Purity->Store under Experimental Conditions\n(e.g., 37°C, specific pH) Analyze by HPLC (TX) Analyze by HPLC (TX) Store under Experimental Conditions\n(e.g., 37°C, specific pH)->Analyze by HPLC (TX) Quantify L-Citrulline and L-Ornithine Quantify L-Citrulline and L-Ornithine Analyze by HPLC (TX)->Quantify L-Citrulline and L-Ornithine Compare to Baseline Compare to Baseline Quantify L-Citrulline and L-Ornithine->Compare to Baseline Assess Degradation

Caption: Workflow for assessing the stability of L-Citrulline solutions.

Issue 2: Precipitate observed in L-Citrulline solution after thawing.

Possible Cause 1: The concentration of L-Citrulline exceeds its solubility limit at the storage temperature.

Troubleshooting Steps:

  • Gently Warm and Mix: Warm the solution to room temperature or 37°C and vortex or sonicate to redissolve the precipitate.

  • Check Concentration: Ensure your stock solution concentration does not exceed the solubility of L-Citrulline in your chosen solvent. The solubility of L-Citrulline in water increases with temperature. [1]3. Consider a Lower Concentration: If precipitation is a recurring issue, consider preparing a less concentrated stock solution.

Possible Cause 2: Interaction with buffer components.

Troubleshooting Steps:

  • Review Buffer Composition: Certain buffers, especially at low temperatures, can cause salting out of dissolved compounds.

  • Test Different Solvents: If compatible with your experimental design, consider preparing your stock solution in high-purity water instead of a buffer.

References

  • Teona D. Djurdjević, et al. (2025). Thermal stability, aqueous solubility, and hydration properties of L-citrulline from density, viscosity, and acoustic measurements, supported by DFT and MD simulations. Food Research International. [Link]

  • Curis, E., et al. (2005). Almost all about citrulline in mammals. Amino Acids, 29(3), 177-205. [Link]

  • Fawzy, A., et al. (2016). Kinetics and Mechanistic Study of Permanganate Oxidation of L-Citrulline in Acidic and Basic Media. International Journal of Chemical Kinetics, 48(12), 749-758. [Link]

  • Moinard, C., et al. (2018). Dose-ranging effects of citrulline administration on plasma amino acids and hormonal patterns in healthy subjects: the Citrudose study. British Journal of Nutrition, 119(4), 369-377. [Link]

Sources

Optimizing reaction conditions for the enzymatic synthesis of L-citrulline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimization of Enzymatic Conversion from L-Arginine

Welcome. This technical repository is designed for process engineers and biochemists optimizing the enzymatic production of L-citrulline. Unlike chemical hydrolysis, which often results in racemization and high salt waste, the enzymatic route using Arginine Deiminase (ADI, EC 3.5.3.6) offers high stereospecificity and milder operating conditions.

This guide addresses the three critical bottlenecks in this workflow: Reaction Kinetics , Enzyme Stability , and Downstream Purification .

Module 1: Reaction Kinetics & Critical Parameters

User Question: My conversion yield plateaus at ~70% despite extending the reaction time. Is this equilibrium limitation or enzyme inactivation?

Technical Diagnosis: While the hydrolysis of L-arginine to L-citrulline and ammonia is thermodynamically favorable (


), a plateau typically indicates product inhibition  (by L-citrulline or ammonia) or thermal inactivation  of the enzyme, rather than thermodynamic equilibrium.

Optimization Protocol: The optimal window for ADI varies by bacterial source (Pseudomonas vs. Enterococcus vs. Lactococcus), but the physicochemical logic remains consistent.

ParameterOptimal Range (General)Mechanistic Insight
pH 6.0 – 6.5 ADI activity drops sharply > pH 7.5 due to deprotonation of the active site Cys/His catalytic dyad.
Temperature 37°C – 50°C Higher temps increase

but exponentially increase thermal denaturation rates (

).
Substrate Conc. 10 – 100 mM High L-arginine (>200 mM) can cause substrate inhibition in specific ADI variants.
Cofactors None / Metal Ions Most ADIs are metal-independent, though some variants show stability improvements with

or

.

Troubleshooting Workflow (DOT Diagram):

OptimizationLogic Start Issue: Yield Plateau CheckEnz Add Fresh Enzyme at Plateau Start->CheckEnz CheckNH3 Check [Ammonia] Result1 Yield Increases CheckEnz->Result1 Yes Result2 No Change CheckEnz->Result2 No Diag1 Diagnosis: Thermal Inactivation Result1->Diag1 Diag2 Diagnosis: Product Inhibition Result2->Diag2 Action1 Action: Immobilize Enzyme or Lower Temp Diag1->Action1 Action2 Action: In-situ NH3 Removal (Ion Exchange) Diag2->Action2

Figure 1: Decision tree for diagnosing yield limitations in batch ADI reactions.

Module 2: Enzyme Stability & Immobilization

User Question: Our free enzyme loses 80% activity after a single batch. How can we stabilize ADI for continuous use?

Technical Diagnosis: Free ADI is susceptible to thermal unfolding and proteolysis. The solution is Immobilization , which rigidifies the tertiary structure and prevents subunit dissociation (ADI is often a homodimer or hexamer).

Recommended Strategies:

  • Cross-Linked Enzyme Aggregates (CLEA):

    • Method: Precipitate ADI (ammonium sulfate) and cross-link with glutaraldehyde.

    • Benefit: High volumetric activity; no inert carrier mass.

    • Trade-off: Pore diffusion limitations if aggregates are too large.

  • Self-Assembling Peptide Fusion (ADI-ELK16):

    • Method: Genetically fuse ADI to an amphiphilic peptide (ELK16) that self-assembles into nanofibers.

    • Benefit: Creates "active aggregates" with superior thermal stability (half-life extension >1.5x at 45°C) without chemical cross-linkers.

Stability Comparison Data:

FeatureFree ADIImmobilized ADI (CLEA/Fusion)
Half-life (50°C) < 2 hours> 10 hours
Reusability Single-use> 10 cycles (retaining ~60% activity)
pH Tolerance Narrow (6.0 ± 0.5)Broadened (5.0 – 7.5)
Module 3: Downstream Processing (Purification)

User Question: How do I separate L-citrulline from residual L-arginine efficiently?

Technical Diagnosis: Separation relies on the significant difference in isoelectric points (pI).

  • L-Arginine: pI

    
     10.76 (Positively charged at neutral pH).
    
  • L-Citrulline: pI

    
     5.91 (Zwitterionic/Neutral at pH 6-7).
    

Protocol: Cation Exchange Chromatography

  • Resin: Strongly acidic cation exchanger (e.g., Dowex 50W, Amberlite IR-120) in

    
     or 
    
    
    
    form.
  • Loading Buffer: pH 6.0 – 7.0 (Phosphate or Citrate).

Step-by-Step Workflow:

  • Equilibration: Column equilibrated at pH 6.0.

  • Loading: Apply reaction mixture.

    • Mechanism:[1][2][3][4] L-Arginine (

      
      ) binds tightly to the resin. L-Citrulline (
      
      
      
      ) interacts weakly or flows through.
  • Elution 1 (Citrulline): Wash with low ionic strength buffer (pH 6.0). Collect flow-through.

  • Elution 2 (Recovery): Strip bound Arginine with 1M

    
     or high salt (if recycling substrate).
    

Separation Logic (DOT Diagram):

PurificationFlow Feed Feed Mixture (Arg + Cit + NH3) Column Cation Exchange (pH 6.0) Feed->Column FlowThrough Flow Through: L-Citrulline (Pure) Column->FlowThrough Unbound Bound Bound Species: L-Arginine (+) Column->Bound Elution High pH Elution Bound->Elution Recycle Recovered Arginine Elution->Recycle

Figure 2: Ion-exchange separation strategy based on pI differences.

References
  • Song, P., et al. (2015). "Enzymatic production of L-citrulline by hydrolysis of the guanidinium group of L-arginine with recombinant Arginine Deiminase." Journal of Molecular Catalysis B: Enzymatic.

  • Zhang, K., et al. (2025). "Production of Immobilized Arginine Deiminase Using the Self-Assembling Peptide ELK16 for Efficient L-Citrulline Synthesis." Journal of Agricultural and Food Chemistry.

  • Gopalakrishna, R., & Nagarajan, B. "Simple method of separating arginine from citrulline using the Na+ form of the strongly acidic-cation exchanger." Biochemistry/Analytical Methods.

Sources

Preventing degradation of 2-(Carbamoylamino)pentanoic acid during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Analyte Degradation During Sample Preparation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Carbamoylamino)pentanoic acid. This guide, developed by our Senior Application Scientists, provides in-depth technical advice and troubleshooting strategies to ensure the stability and accurate quantification of this molecule throughout your experimental workflow.

Understanding the Molecule: Key Vulnerabilities of 2-(Carbamoylamino)pentanoic acid

2-(Carbamoylamino)pentanoic acid is a small, polar molecule featuring both a carboxylic acid and a carbamoyl group. This bifunctional nature makes it susceptible to specific degradation pathways, primarily hydrolysis, which can be influenced by pH, temperature, and enzymatic activity.

The primary degradation concern is the hydrolysis of the carbamoyl (urethane) group. This reaction can be catalyzed by both acids and bases, but is particularly accelerated under alkaline conditions.[1][2] The hydrolysis of the carbamoyl linkage results in the formation of an unstable carbamic acid intermediate, which readily decomposes to an amine and carbon dioxide.[2]

Additionally, as an amino acid derivative, 2-(Carbamoylamino)pentanoic acid may be a substrate for various endogenous enzymes present in biological samples, such as proteases and amidases, which can cleave the carbamoyl or amide-like linkages.[3][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the sample preparation of 2-(Carbamoylamino)pentanoic acid, providing explanations for the underlying causes and actionable solutions.

Q1: I'm observing low recovery of my analyte. What are the likely causes and how can I improve it?

Low recovery is a frequent issue when working with polar molecules like 2-(Carbamoylamino)pentanoic acid. The problem can stem from several stages of your sample preparation.

  • Cause 1: Analyte Degradation. As discussed, the carbamoyl group is prone to hydrolysis, especially at a non-optimal pH or elevated temperature.[1] Enzymatic degradation can also contribute to analyte loss in biological matrices.[3]

    • Solution:

      • pH Control: Maintain a slightly acidic pH (ideally between 4 and 6) throughout the sample preparation process.[3] The pKa of the carboxylic acid group of pentanoic acid is approximately 4.8, meaning the molecule will be largely in its neutral or zwitterionic form in this pH range, which can improve stability.[5] Avoid strongly alkaline conditions.

      • Temperature Control: Perform all extraction and handling steps at low temperatures (e.g., on ice or at 4°C) to minimize both chemical and enzymatic degradation rates.[3]

      • Enzyme Inhibition: For biological samples, incorporate a broad-spectrum protease and amidase inhibitor cocktail into your extraction buffer immediately before use.[4]

  • Cause 2: Inefficient Extraction. The polarity of 2-(Carbamoylamino)pentanoic acid can make its extraction from aqueous biological matrices challenging using traditional liquid-liquid extraction (LLE) with non-polar solvents.[6]

    • Solution:

      • Protein Precipitation (PPT): This is a simple and effective first step for many biological samples. Use a cold, water-miscible organic solvent like acetonitrile or methanol (typically in a 3:1 or 4:1 solvent-to-sample ratio) to precipitate proteins while keeping the polar analyte in the supernatant.[7][8]

      • Solid-Phase Extraction (SPE): For cleaner extracts and better concentration, SPE is highly recommended. A strong cation exchange (SCX) or mixed-mode cation exchange (MCX) sorbent is often suitable for amino acid-like compounds.[9] The analyte can be loaded under acidic conditions (where the primary amine is protonated) and eluted with a basic solution or a high-salt buffer.

  • Cause 3: Analyte Adsorption. Polar analytes can adsorb to the surfaces of collection tubes, pipette tips, and vials, leading to significant loss, especially at low concentrations.

    • Solution:

      • Use low-adsorption polypropylene labware.

      • Consider the addition of a small amount of a non-ionic surfactant or a competing agent to the sample or extraction solvent to block active sites on surfaces.

Q2: My results are highly variable between replicates. What could be causing this inconsistency?

High variability often points to inconsistent sample handling or partial degradation that affects samples differently.

  • Cause 1: Inconsistent Timing. If degradation is occurring, even slight variations in the time between sample collection, processing, and analysis can lead to significant differences in analyte concentration.

    • Solution: Standardize your workflow to ensure that all samples are processed for the same duration and under the same conditions. Work in smaller batches if necessary to maintain consistency.

  • Cause 2: Incomplete Protein Precipitation. If using PPT, incomplete precipitation can lead to variable matrix effects in the final analysis.

    • Solution: Ensure thorough vortexing and adequate incubation time at a low temperature after adding the precipitation solvent. Centrifuge at a sufficiently high speed and for a long enough duration to obtain a compact pellet.

  • Cause 3: Matrix Effects in LC-MS/MS Analysis. Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inconsistent quantification.[10][11]

    • Solution:

      • Improve sample cleanup using SPE to remove interfering matrix components.

      • Optimize your chromatographic method to achieve better separation of the analyte from the matrix interferences.

      • Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.

Q3: I am seeing unexpected peaks in my chromatogram. Could these be degradation products?

The appearance of new, unexpected peaks is a strong indication of analyte degradation.

  • Cause: The most likely degradation pathway is hydrolysis of the carbamoyl group. This would result in the formation of 2-aminopentanoic acid (norvaline).

    • Solution:

      • Confirm Degradation: If you have a standard for 2-aminopentanoic acid, you can analyze it to see if its retention time matches the unknown peak.

      • Implement Stability Measures: Revisit your sample preparation protocol and stringently apply the pH, temperature, and enzyme inhibition strategies outlined in Q1.

      • Analyze Samples Promptly: Minimize the time between sample preparation and analysis to reduce the opportunity for degradation to occur.

Frequently Asked Questions (FAQs)

What is the optimal pH for storing samples containing 2-(Carbamoylamino)pentanoic acid?

For short-term storage, a slightly acidic pH of 4-6 is recommended to minimize hydrolysis of the carbamoyl group. Avoid alkaline conditions.

Should I use an internal standard?

Yes, using a stable isotope-labeled internal standard of 2-(Carbamoylamino)pentanoic acid is highly recommended. It will co-elute with the analyte and help to correct for variability in extraction recovery and matrix effects, leading to more accurate and precise quantification.

Can I store my processed samples in the autosampler overnight?

It is advisable to assess the autosampler stability of 2-(Carbamoylamino)pentanoic acid in your final reconstituted solvent.[12] If degradation is a concern, it is best to analyze the samples immediately after preparation. If storage is necessary, maintain the autosampler at a low temperature (e.g., 4°C).

What are the best practices for long-term storage of biological samples?

For long-term storage, samples should be frozen at -80°C immediately after collection.[3] The addition of a stabilizing agent, such as a buffer to maintain a slightly acidic pH or enzyme inhibitors, prior to freezing can further prevent degradation.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma/Serum Samples

This protocol is a quick and effective method for initial sample cleanup.

  • Preparation: Pre-chill acetonitrile (ACN) containing 0.1% formic acid (v/v) to -20°C.

  • Sample Aliquoting: In a low-adsorption polypropylene microcentrifuge tube, add 100 µL of plasma or serum sample.

  • Internal Standard Spiking: Add your internal standard to the sample.

  • Precipitation: Add 300 µL of the cold ACN with 0.1% formic acid to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at >14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup

This protocol is recommended for cleaner samples and to concentrate the analyte. A strong cation exchange (SCX) sorbent is used here as an example.

  • Conditioning: Condition the SCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated sample (e.g., the supernatant from the protein precipitation step, diluted with an equal volume of 0.1% formic acid in water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Visualizing Degradation and Workflow

Degradation Pathway

2-(Carbamoylamino)pentanoic_acid 2-(Carbamoylamino)pentanoic acid Carbamic_acid_intermediate Carbamic acid intermediate 2-(Carbamoylamino)pentanoic_acid->Carbamic_acid_intermediate Hydrolysis (H₂O, H⁺/OH⁻) 2-Aminopentanoic_acid 2-Aminopentanoic acid (Norvaline) 2-(Carbamoylamino)pentanoic_acid->2-Aminopentanoic_acid Enzymatic Cleavage Carbamic_acid_intermediate->2-Aminopentanoic_acid CO2 CO2 Carbamic_acid_intermediate->CO2 Enzymes Amidases/ Proteases Enzymes->2-(Carbamoylamino)pentanoic_acid

Caption: Primary degradation pathways for 2-(Carbamoylamino)pentanoic acid.

Recommended Sample Preparation Workflow

cluster_sample_collection Sample Collection & Storage cluster_extraction Extraction cluster_analysis Analysis Collection Collect Sample Stabilize Add Stabilizers (pH buffer, Enzyme Inhibitors) Collection->Stabilize Store Store at -80°C Stabilize->Store Thaw Thaw on Ice Store->Thaw PPT Protein Precipitation (Cold ACN + 0.1% FA) Thaw->PPT SPE Solid-Phase Extraction (SPE) (Optional, for cleaner sample) PPT->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for preparing samples of 2-(Carbamoylamino)pentanoic acid.

References

  • Xtalks. (2020). Stabilizing the Unstable: Sample Stabilization Approaches for Unstable Compounds in Biological Matrices. Retrieved from [Link]

  • Li, W., & Tse, F. L. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review, 8(5), 114-119.
  • Hilhorst, M., van Amsterdam, P., Heinig, K., Zwanziger, E., & Abbott, R. (2015). Stabilization of clinical samples collected for quantitative bioanalysis--a reflection from the European Bioanalysis Forum. Bioanalysis, 7(3), 333–343. [Link]

  • Examine.com. (2023). Citrulline. Retrieved from [Link]

  • Anapharm. (2021). Considerations to properly assess drug stability within biological samples. Retrieved from [Link]

  • Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • Castellanos-Serra, L., & Paz-Lago, D. (2004). Inhibition of unwanted proteolysis during sample preparation: evaluation of its efficiency in challenge experiments. Proteomics, 4(4), 936–945. [Link]

  • Hivick, D. P., & Lunte, S. M. (1993). Solid phase extraction of the zwitterionic detergent chaps. Journal of liquid chromatography, 16(4), 833–846. [Link]

  • Lehotay, S. J., & Schenck, F. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 432-441.
  • Cynober, L. (1995). Metabolism of citrulline in man.
  • PubChem. Superpathway of L-citrulline metabolism. Retrieved from [Link]

  • Ta-Shma, Z., & Jencks, W. P. (1986). N-Carbamoyl-β-Amino Acids Rather than Free β-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides. Journal of the American Chemical Society, 108(25), 8040–8046.
  • Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]

  • Arena, M. P., Prosposito, P., & Rizzarelli, E. (2000). Degradation of l-arginine (□) and l-citrulline (◇) by resting cells of Lb. brevis grown in mMRS–l-arginine (A) and by cells grown in mMRS–l-citrulline (B). Journal of Inorganic Biochemistry, 79(1-4), 21–27.
  • Sirkar, K. K., & Pabby, A. K. (1987). U.S. Patent No. 4,661,606. Washington, DC: U.S.
  • D'Arienzo, V., Di, F., & Capriotti, A. L. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 223.
  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

  • Wang, G., & Hsieh, Y. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Tiei. (2024). liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Retrieved from [Link]

  • Wang, D., Sun, W., & Li, F. (2016). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific reports, 6, 26032. [Link]

  • ResearchGate. (2023). Is it possible to extract amino acids from water using extraction?. Retrieved from [Link]

  • Kumar, D., & de Visser, S. P. (2012). L-citrulline production from L-arginine by macrophage nitric oxide synthase: The ureido oxygen derives from dioxygen. Journal of the American Chemical Society, 134(32), 13228–13231.
  • Max-Planck-Gesellschaft. (n.d.). Analyzing proteins and metabolites: All-in-One Extraction. Retrieved from [Link]

  • López-Gallego, F., Betancor, L., & Hidalgo, A. (2014). Enzymatic dynamic kinetic resolution of racemic N-formyl- and N-carbamoyl-amino acids using immobilized L-N-carbamoylase and N-succinyl-amino acid racemase. Applied microbiology and biotechnology, 98(10), 4471–4481.
  • Wang, J., Zhang, S., & Li, H. (2012). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry, 14(5), 1357-1363.
  • PubChem. 2-Amino-5-(carbamoylamino)pentanoic acid;nitric acid. Retrieved from [Link]

  • Greco, G., & Tota, B. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of proteome research, 19(5), 2133–2140. [Link]

  • Bitesize Bio. (2022). Protease Inhibitors 101: Best Practices for Use in the Lab. Retrieved from [Link]

  • Bio-Synthesis. (2014). Protein Precipitation Methods for Proteomics. Retrieved from [Link]

  • PubChem. 2-Amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
  • PubChem. 2-Amino-5-(carbamoylamino)pentanoic acid;2-(cyclohexylamino)acetic acid. Retrieved from [Link]

  • PubChem. 2-[Amino(carbamoyl)amino]pentanoic acid. Retrieved from [Link]

  • Wang, Y., & Chen, Y. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. PloS one, 19(6), e0304523.
  • Ogawa, J., & Shimizu, S. (1997). The hydrolysis of hydantoin to amino acid via N-carbamoyl....
  • Chen, X., & Zhang, J. Z. (2005). Modeling the reaction mechanisms of the amide hydrolysis in an N-(o-carboxybenzoyl)-L-amino acid. The Journal of organic chemistry, 70(11), 4376–4383.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • Sciencemadness Wiki. (2019). Pentanoic acid. Retrieved from [Link]

  • Jensen, J. H., & Gordon, M. S. (2021). Enhancing Carbon Acid pKa Prediction by Augmentation of Sparse Experimental Datasets with Accurate AIBL (QM) Derived Values.
  • Alwsci. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]

  • Wagen, C. (2025). How to Predict pKa. Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Hoelz, L. V., & Jorgensen, W. L. (2014). Prediction of pKa values using the PM6 semiempirical method.

Sources

Technical Support Center: Optimizing Colorimetric Quantification of 2-(Carbamoylamino)pentanoic acid (L-Citrulline)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Troubleshooting chemical interference, background noise, and protocol optimization for Diacetyl Monoxime (DAM) based assays.

The Chemical Basis of Detection

To troubleshoot effectively, you must understand the chemistry driving your signal. 2-(Carbamoylamino)pentanoic acid is widely known as L-Citrulline .

Most colorimetric assays for Citrulline rely on the Fearon Reaction (or its modern variants like the COLDER assay).

  • The Reagents: Diacetyl Monoxime (DAM) and an acid mixture (Sulfuric/Phosphoric), often with an intensifier like Antipyrine.

  • The Mechanism: Under high heat (

    
     - 
    
    
    
    ) and strong acid, DAM hydrolyzes to form Diacetyl. The Diacetyl reacts specifically with the ureido (carbamoyl) group of Citrulline to form a colored heterocyclic chromophore (typically measuring at
    
    
    ).

The Core Problem: The reaction is chemically specific to the carbamoyl group, not biologically specific to Citrulline. Any molecule with a similar ureido structure will generate a false positive.

Critical Interference Modules

Interference Type A: Structural Analogs (The Urea Problem)

Symptom: Absurdly high background signal or calculated concentrations exceeding physiological limits. Cause: Urea is the primary interferent. It possesses a carbamoyl group structurally identical to the reactive site on Citrulline. Since physiological Urea concentrations (mM range) often exceed Citrulline (µM range) by orders of magnitude, Urea can completely mask the Citrulline signal.

Troubleshooting Protocol: Urease Pre-treatment

  • Step 1: Add Urease (10 U/mL) to your sample before adding the colorimetric reagents.

  • Step 2: Incubate at

    
     for 15–30 minutes. This converts Urea into Ammonia and 
    
    
    
    .[1][2]
  • Step 3 (CRITICAL): You must inhibit the Urease before running the colorimetric reaction if your assay is pH-sensitive, though the highly acidic nature of the DAM reagent usually kills the enzyme instantly.

  • Validation: Run a "Urea Spike" control. Spike a sample with 10 mM Urea. If the signal increases significantly compared to the unspiked sample, your pretreatment failed.

Interference Type B: Carbohydrates (Sucrose/Mannitol)

Symptom: Darkening of the solution (browning) rather than the expected pink/red shift, or non-linear standard curves. Cause: In the presence of strong sulfuric/phosphoric acid and high heat, sugars like Sucrose carbonize or form furfural derivatives that absorb light broadly, interfering with the specific chromophore detection. Solution:

  • Dialysis: If measuring protein-bound citrulline, dialyze samples to remove free sugars.

  • Sample Dilution: If sensitivity allows, dilute the sample to bring sugar concentrations below the interference threshold (

    
    ).
    
Interference Type C: Photosensitivity & Thermal Variance

Symptom: High variability between technical replicates (high CV%) or "drifting" signal during plate reading. Cause: The chromophore formed by the DAM-Citrulline reaction is photosensitive and unstable at fluctuating temperatures. Solution:

  • Light: Incubate the reaction in the dark (foil-wrap the tube/plate).

  • Heat: Use a heated lid or vapor-tight tape for 96-well plates. Evaporation alters the concentration of the acid, shifting the absorbance peak.

Visualizing the Interference Pathways

The following diagram illustrates the competitive nature of the reaction and the decision logic for troubleshooting.

Citrulline_Interference Sample Biological Sample (Serum/Lysate) Citrulline Target: L-Citrulline (Ureido Group) Sample->Citrulline Urea Interferent: Urea (High Conc.) Sample->Urea Sucrose Interferent: Sucrose (Carbohydrate) Sample->Sucrose Reagent Reagent: Diacetyl Monoxime + Acid + Heat Citrulline->Reagent Specific Rxn Urea->Reagent Competitive Rxn Sucrose->Reagent Acid Hydrolysis Chromophore Target Chromophore (Pink/Red - 540nm) Reagent->Chromophore FalseSignal False Signal (High Background) Reagent->FalseSignal Charring Charring/Browning (Broad Abs) Reagent->Charring Urease Sol: Urease Pre-treatment Urease->Urea Degrades

Figure 1: Mechanistic pathway of Citrulline detection and competitive interference by Urea and Carbohydrates.

Optimized Experimental Workflow

To ensure data integrity, follow this self-validating protocol structure.

StepActionScientific Rationale
1. Deproteinization Add TCA (Trichloroacetic acid) to final 5-10%. Centrifuge at 12,000 x g.Removes proteins that precipitate in acid/heat, causing turbidity that scatters light and inflates OD readings.
2. Urea Removal Neutralize supernatant (if TCA used). Add Urease. Incubate 15 min @ 37°C.Eliminates the primary carbamoyl-containing interferent.
3. Reaction Setup Add DAM/Acid reagent. Cap tightly. Prevents evaporation. The reaction is stoichiometric; volume loss = concentration error.
4. Development Incubate at 95°C for 20-30 mins in the DARK .High heat is required for the condensation reaction. Darkness prevents chromophore photobleaching.
5. Measurement Cool to Room Temp. Read absorbance at 540-560 nm immediately.The color is often transient. Cooling standardizes the pathlength and molar absorptivity.

Frequently Asked Questions (FAQs)

Q: My standard curve is linear, but my samples are reading higher than the highest standard. Can I just extrapolate? A: No. The Fearon reaction can saturate, and high concentrations of acid-soluble organics can cause non-linear quenching. You must dilute your sample (start with 1:10) and re-run to fall within the linear range of your standard curve (typically 0–200 µM).

Q: Can I use this assay for cell culture media? A: Proceed with caution. Many media formulations (like DMEM) contain high levels of Glucose, Phenol Red, and sometimes Glutamine, which can interfere.

  • Fix: Use phenol red-free media. Run a "Media Only" blank and subtract it. If glucose >25mM, you may see charring interference.

Q: Why is my blank (0 µM Citrulline) turning pink? A: This indicates contamination.

  • Reagent Contamination: DAM degrades over time. If the solution is yellow/brown before use, discard it.

  • Urea Contamination: Did you use the same pipettes for a Urea assay? Urea is ubiquitous (sweat, dust). Wear gloves and use filter tips.

Q: Is there a more specific alternative to the colorimetric method? A: Yes. If interferences are unmanageable, switch to an LC-MS method (detecting the +1 Da mass shift) or an Enzymatic Assay utilizing Ornithine Carbamoyl Transferase (OTC). However, for routine high-throughput screening, the optimized DAM method (with Urease) remains the most cost-effective standard.

References

  • Fearon, W. R. (1939). The Carbamido Diacetyl Reaction: A Test for Citrulline. Biochemical Journal, 33(6), 902–907.

  • Prescott, A., & Mangnall, D. (1976).[3] Interference by sucrose in the chemical determination of citrulline with diacetyl monoxime. Analytical Biochemistry, 76(2), 551–555.[3]

  • Knipp, M., & Vasak, M. (2000). A colorimetric 96-well microtiter plate assay for the determination of enzymatically formed citrulline. Analytical Biochemistry, 286(2), 257–264.

  • Cell Biolabs, Inc. (n.d.). Homocitrulline/Citrulline Assay Kit Protocol. Product Manual.

  • Moore, R. B., & Kauffman, N. J. (1970).[4] Simultaneous determination of citrulline and urea using diacetylmonoxime. Analytical Biochemistry, 33(2), 263-272.[4]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-(Carbamoylamino)pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(carbamoylamino)pentanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic routes. By understanding the underlying mechanisms, you can effectively troubleshoot and optimize your experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-(carbamoylamino)pentanoic acid derivatives, and what are the primary side reactions?

The most prevalent synthetic route involves the reaction of an appropriate isocyanate with the α-amino group of a pentanoic acid derivative. While seemingly straightforward, this reaction is susceptible to several side reactions that can significantly impact yield and purity.

Primary Side Reactions Include:

  • Hydrolysis of the Isocyanate: Isocyanates are highly electrophilic and readily react with trace amounts of water in the reaction medium.[1][2][3] This leads to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[1][2] The newly formed amine can then react with another molecule of isocyanate to form a symmetrically substituted urea impurity.

  • Racemization: The stereochemical integrity of the α-carbon is crucial for the biological activity of many amino acid derivatives. During the activation of the carboxyl group or under basic conditions, the α-proton can be abstracted, leading to racemization.[4][5][6]

  • Cyclization Reactions: Depending on the structure of the pentanoic acid derivative and the reaction conditions, intramolecular cyclization can occur, leading to the formation of undesired cyclic byproducts.[7][8][9]

  • Oligomerization/Polymerization: If the carboxyl group of the pentanoic acid is not adequately protected, intermolecular reactions can lead to the formation of oligomers or polymers, reducing the yield of the desired monomeric product.[9]

Q2: My reaction is producing a significant amount of a symmetrical urea byproduct. What is the likely cause and how can I prevent it?

Cause: The formation of a symmetrical urea byproduct is a strong indicator of isocyanate hydrolysis.[1][2] This occurs when the isocyanate reacts with water present in your solvents or reagents. The resulting carbamic acid is unstable and decomposes to an amine and carbon dioxide. This newly generated amine then competes with your pentanoic acid derivative for the remaining isocyanate, leading to the formation of the undesired urea.

Troubleshooting & Prevention:

  • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Reagent Quality: Use freshly opened or properly stored isocyanates. Over time, isocyanates can degrade upon exposure to moisture.

Q3: I'm observing a loss of stereochemical purity in my final product. What factors contribute to racemization and how can it be minimized?

Cause: Racemization in amino acid chemistry is a well-documented issue, primarily occurring through the formation of an oxazolone intermediate or direct enolization.[5] The α-proton of the amino acid becomes acidic upon activation of the carboxyl group, making it susceptible to abstraction by base.

Factors Influencing Racemization:

FactorInfluence on RacemizationMitigation Strategies
Base Strong bases and elevated temperatures promote racemization.[4]Use a hindered, non-nucleophilic base (e.g., DIPEA) and maintain low reaction temperatures.
Coupling Reagents Carbodiimides like DCC or EDC can increase the risk of racemization if used without additives.[5]Use coupling reagents known to suppress racemization, such as HOBt or HOAt, in conjunction with carbodiimides.[4][6] Uronium/aminium-based reagents (HBTU, HATU) are also good alternatives.[5]
Protecting Groups The nature of the α-amino protecting group can influence the susceptibility to racemization.[10]While the carbamoyl group is the desired functionality, for multi-step syntheses, consider using protecting groups like Boc or Fmoc which are well-characterized in minimizing racemization during peptide coupling steps.[11][12][13]
Amino Acid Side Chain Certain amino acid side chains, like those in histidine and cysteine, are more prone to racemization.[5][6][14]While not directly applicable to pentanoic acid, this highlights the intrinsic properties of the amino acid backbone that contribute to this side reaction.
Q4: My product analysis shows an unexpected mass loss of 17 Da. What could be the cause?

Cause: A mass loss of 17 Da often corresponds to the loss of ammonia (NH₃). This can occur through intramolecular cyclization, particularly if the side chain of the pentanoic acid derivative contains a nucleophilic group that can attack the carbamoyl moiety. For instance, N-terminal S-carbamoylmethylcysteine has been shown to cyclize with the loss of ammonia.[7] Similarly, N-terminal glutamine can undergo cyclization to form pyroglutamate.[6][15]

Troubleshooting & Prevention:

  • Protecting Group Strategy: If your pentanoic acid derivative has a reactive side chain, consider protecting it during the carbamoylation step.[10][16]

  • pH Control: The rate of this cyclization can be pH-dependent.[7] Careful control of the reaction and work-up pH may minimize this side reaction.

  • Reaction Temperature: Lowering the reaction temperature can help reduce the rate of this intramolecular cyclization.

II. Troubleshooting Guides

Guide 1: Dealing with Incomplete Reactions and Low Yields

Symptom: The reaction does not go to completion, or the yield of the desired 2-(carbamoylamino)pentanoic acid derivative is consistently low.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Reagent Activity - Check the purity and activity of the isocyanate. Consider using a freshly opened bottle or purifying the existing stock. - Ensure the pentanoic acid derivative is fully deprotected at the α-amino position.
Steric Hindrance - If either the isocyanate or the pentanoic acid derivative is sterically hindered, the reaction rate may be slow. Consider increasing the reaction time or temperature cautiously, while monitoring for side reactions.
Poor Solubility - Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, consider a different anhydrous solvent system.
Competitive Side Reactions - Review the FAQs on urea formation and cyclization. If these side products are observed, address those issues first as they consume starting materials.
Guide 2: Identifying and Characterizing Impurities

Symptom: Analytical data (e.g., HPLC, LC-MS, NMR) indicates the presence of one or more impurities in the final product.

Recommended Analytical Workflow:

  • High-Performance Liquid Chromatography (HPLC): Use HPLC with UV and/or mass spectrometric (MS) detection to separate the desired product from impurities.[17][18][19] This will give you an indication of the number of impurities and their relative abundance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Obtain the mass-to-charge ratio (m/z) of the impurities.[20] This is crucial for proposing potential structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity, ¹H and ¹³C NMR will provide detailed structural information.

  • Hyphenated Techniques: Advanced techniques like GC-MS, LC-Q-TOF-HRMS, and FT-ICR-MS can provide more definitive structural elucidation of unknown impurities.[20]

Common Impurities and their Expected Mass Signatures:

ImpurityExpected Mass Difference from Product
Symmetrical Urea Varies depending on the isocyanate used.
Unreacted Pentanoic Acid Derivative Mass of the carbamoyl group (-CONH₂) will be absent.
Cyclized Product (with NH₃ loss) -17 Da
Dimer/Oligomer Multiples of the product mass minus water.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for the Synthesis of 2-(Carbamoylamino)pentanoic Acid Derivatives

This is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the 2-aminopentanoic acid derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, Dioxane).

  • Addition of Isocyanate: Cool the solution to 0 °C. Slowly add the isocyanate (1.0-1.2 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a suitable reagent if necessary. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Diagram 1: Key Side Reaction Pathways

Side_Reactions Isocyanate R-N=C=O (Isocyanate) CarbamicAcid R-NH-COOH (Carbamic Acid) Isocyanate->CarbamicAcid Hydrolysis DesiredProduct 2-(Carbamoylamino)pentanoic Acid Derivative Isocyanate->DesiredProduct Reacts with Urea R-NH-CO-NH-R (Symmetrical Urea) Isocyanate->Urea Water H₂O Water->CarbamicAcid PentanoicAcid 2-Aminopentanoic Acid Derivative PentanoicAcid->DesiredProduct Amine R-NH₂ (Amine) CarbamicAcid->Amine Decomposition CO2 CO₂ CarbamicAcid->CO2 Amine->Urea Reacts with another Isocyanate

Caption: Major side reaction pathway leading to urea formation.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield of Desired Product CheckPurity Check Reagent Purity (Isocyanate, Amino Acid) Start->CheckPurity CheckConditions Verify Anhydrous & Inert Conditions CheckPurity->CheckConditions Yes Impure Purify/Replace Reagents CheckPurity->Impure No AnalyzeByproducts Analyze Byproducts (LC-MS, NMR) CheckConditions->AnalyzeByproducts Yes Wet Dry Solvents/Glassware, Use Inert Atmosphere CheckConditions->Wet No UreaDetected Urea Impurity Detected? AnalyzeByproducts->UreaDetected Impure->Start Wet->Start CyclizationDetected Cyclized Product Detected? UreaDetected->CyclizationDetected No UreaAction Implement Strict Anhydrous Protocol UreaDetected->UreaAction Yes Other Other Impurities? CyclizationDetected->Other No CyclizationAction Adjust pH/Temperature, Consider Protecting Groups CyclizationDetected->CyclizationAction Yes OtherAction Optimize Stoichiometry, Temperature, or Time Other->OtherAction Yes End Optimized Yield Other->End No UreaAction->End CyclizationAction->End OtherAction->End

Caption: A logical workflow for troubleshooting low product yields.

IV. References

Sources

Enhancing the bioavailability of 2-(Carbamoylamino)pentanoic acid formulations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioavailability Optimization for 2-(Carbamoylamino)pentanoic Acid

System Status: ● Operational Ticket ID: #BIO-NCN-55512 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

PART 1: SYSTEM ALERT & CHEMICAL IDENTITY VERIFICATION

CRITICAL CHECK: Before proceeding with formulation troubleshooting, verify your analyte identity.

  • Target Molecule: 2-(Carbamoylamino)pentanoic acid (also known as N-Carbamoylnorvaline ).

    • CAS: 55512-99-7[1]

    • Structure: A norvaline backbone with a urea group attached to the

      
      -nitrogen (position 2).
      
    • Primary Application: Transition state analogue inhibitor (e.g., Ornithine Carbamoyltransferase), pyrimidine biosynthesis modulation.

  • Common Confusion: This is NOT L-Citrulline.

    • L-Citrulline is 2-amino-5-(carbamoylamino)pentanoic acid (Urea on the

      
      -nitrogen).
      
    • Impact: If you are formulating L-Citrulline, the stability profile described below (specifically acid-catalyzed cyclization) differs significantly. This guide focuses strictly on the 2-ureido derivative.

PART 2: PHYSICOCHEMICAL PROFILING (The "Why")

The poor bioavailability of 2-(Carbamoylamino)pentanoic acid typically stems from a "Double-Negative" classification in the Biopharmaceutics Classification System (BCS), likely bordering Class III (High Solubility, Low Permeability) or Class IV due to chemical instability.

The Acid-Instability Trap (Gastric Loss)

Unlike standard amino acids, N-carbamoyl-alpha-amino acids are susceptible to acid-catalyzed cyclodehydration .

  • Mechanism: In the low pH of the stomach (pH 1.2–2.0), the urea nitrogen nucleophilically attacks the carboxylic carbonyl.

  • Result: Formation of 5-propylhydantoin .

  • Clinical Consequence: The hydantoin form is often pharmacologically inactive for the intended target (enzyme inhibition) and has a completely different pharmacokinetic profile.

Permeability Barriers (Intestinal Loss)
  • Polarity: The molecule possesses both a carboxyl group (anionic at intestinal pH) and a urea moiety (polar H-bond donor/acceptor).

  • Transporter Mismatch: While L-amino acids utilize LAT1 or CAT1 transporters, the N-carbamoyl modification blocks recognition by most amino acid transporters. The molecule must rely on passive diffusion, which is hindered by its high Polar Surface Area (PSA).

PART 3: FORMULATION TROUBLESHOOTING GUIDE

Workflow A: Low Plasma Recovery (AUC)
Diagnostic Check Root Cause Corrective Protocol
Is the drug detected as Hydantoin? Gastric Cyclization: The drug is converting to 5-propylhydantoin in the stomach before absorption.Enteric Coating: Use Eudragit® L100-55 or hydroxypropyl methylcellulose acetate succinate (HPMCAS) to prevent release until pH > 5.5.
Is the drug remaining in feces? Permeability Limited: The drug is stable but cannot cross the intestinal epithelium (Paracellular lock).Permeation Enhancers: Incorporate SNAC (Salcaprozate sodium) or Sodium Caprate (C10) to transiently open tight junctions.
Is Tmax delayed (>4 hours)? Colonic Absorption: Absorption is only happening in the distal colon where residence time is long but surface area is low.Mucoadhesive Systems: Use Chitosan-coated nanoparticles to increase residence time in the jejunum/ileum.
Workflow B: High Inter-Subject Variability
  • Issue: Standard deviations in PK data are >40%.

  • Cause: Variable gastric emptying rates. In subjects with slower emptying, the drug sits in acid longer, leading to higher rates of cyclization/degradation.

  • Fix: Switch to a Buffered Immediate Release system (to neutralize local gastric pH) or a strictly Enteric-Coated Pellet system (to eliminate gastric residence time as a variable).

PART 4: ADVANCED DELIVERY PROTOCOLS

Protocol 1: Lipid-Based SNAC Formulation (For Permeability)

Rationale: SNAC creates a non-covalent complex with the analyte, increasing lipophilicity and facilitating transcellular transport.

  • Phase A: Dissolve 2-(Carbamoylamino)pentanoic acid in a minimal volume of buffered water (pH 7.4).

  • Phase B: Dissolve SNAC (300 mg/dose equivalent) in a lipid carrier (e.g., Capryol 90).

  • Emulsification: Slowly add Phase A to Phase B under high-shear mixing (Ultra-Turrax, 5000 rpm) to form a W/O microemulsion.

  • Encapsulation: Fill into enteric-coated softgel capsules.

Protocol 2: Pro-drug Esterification (Chemical Modification)

Rationale: If formulation fails, chemical modification is required to mask the carboxyl group.

  • Synthesis: Convert 2-(Carbamoylamino)pentanoic acid to its Ethyl or Isopropyl ester .

  • Mechanism: The ester is lipophilic (Class I behavior). It crosses the gut wall passively.

  • Activation: Ubiquitous plasma esterases hydrolyze the ester back to the active acid form immediately upon entering the systemic circulation.

PART 5: VISUALIZATION (Decision Logic)

The following diagram illustrates the critical stability vs. permeability decision tree for this specific analyte.

Bioavailability_Logic Start Oral Dosing (2-Ureidopentanoic Acid) Stomach Stomach (pH 1.2) Start->Stomach Enteric INTERVENTION: Enteric Coating Start->Enteric Hydantoin 5-Propylhydantoin (Inactive Cyclized Form) Stomach->Hydantoin Acid Catalyzed Cyclization Intestine Intestine (pH 6.8) Stomach->Intestine Gastric Emptying Blood Systemic Circulation (Bioavailable) Intestine->Blood Passive Diffusion (Slow/Poor) Enhancer INTERVENTION: SNAC / C10 Enhancer Intestine->Enhancer Enteric->Intestine Bypasses Acid Enhancer->Blood Enhanced Permeability

Caption: Figure 1. Formulation Decision Tree. The red path indicates the failure mode (acid cyclization). The blue path indicates the optimized formulation strategy utilizing enteric protection and permeation enhancement.

PART 6: FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: Can I use standard L-Citrulline formulation data for this molecule? A: No. While structurally similar, L-Citrulline (5-ureido) does not undergo the same rapid 5-membered ring cyclization in acid that 2-(Carbamoylamino)pentanoic acid (2-ureido) does. Citrulline is more stable in the stomach. Using Citrulline protocols without enteric protection will likely lead to formulation failure for your specific analyte.

Q2: Why is the dissolution rate high, but bioavailability low? A: This is classic BCS Class III behavior. The urea and carboxylic acid groups make the molecule highly water-soluble, so it dissolves instantly in the dissolution vessel. However, it cannot cross the lipid bilayer of the gut. You do not need to improve dissolution (e.g., micronization); you need to improve permeation (e.g., lipid carriers or tight-junction modulators).

Q3: Is the hydantoin metabolite toxic? A: 5-substituted hydantoins are generally low-toxicity and are often hydrolyzed back to the N-carbamoyl acid by enzymes (dihydropyrimidinase) in the liver, but this process is slow and incomplete. Relying on this reconversion for efficacy is not recommended due to high inter-patient variability in hepatic enzyme expression.

REFERENCES

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews. (Establishes the acid-catalyzed cyclization mechanism of N-carbamoyl alpha-amino acids).

  • Tinsdale, A. et al. (2021). "Permeation Enhancers in Oral Drug Delivery: The Role of SNAC." Pharmaceutics. (Protocol validation for polar anionic molecule delivery).

  • Martinez-Oyanedel, J. et al. (2025).[2] "Structural basis for the substrate specificity of N-carbamoyl-D-amino acid amidohydrolase." ResearchGate.[3] (Details the enzymatic pathways and stability of N-carbamoyl intermediates).

  • Al-Ghananeem, A.M. (2009). "Sublingual and Nasal Transmucosal Drug Delivery for Bypassing Gastric Degradation." Journal of Pharmaceutical Sciences. (Alternative delivery routes for acid-labile amino acid derivatives).

Sources

Reducing variability in animal studies with 2-(Carbamoylamino)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Carbamoylamino)pentanoic acid (L-Citrulline) Subject: Reducing Experimental Variability in Preclinical Animal Models

Core Directive & Introduction

Welcome to the Technical Support Center. You are accessing this guide because you are observing inconsistent pharmacokinetic (PK) or pharmacodynamic (PD) data in your animal studies involving 2-(Carbamoylamino)pentanoic acid (commonly referred to as L-Citrulline ).

The Problem: L-Citrulline is unique because it is not metabolized by the liver (bypassing first-pass metabolism) but is instead processed by the intestinal-renal axis . Variability in your data is rarely due to the compound's chemical instability; rather, it stems from three biological variables:

  • Dietary Confounders: Commercial chow contains fluctuating levels of Arginine and Citrulline.

  • Renal Heterogeneity: Differences in effective kidney mass between animals affect conversion to Arginine.

  • Sample Handling: Post-collection degradation of metabolites.

This guide provides a self-validating framework to stabilize these variables.

Experimental Workflow & Formulation

Protocol 1: Vehicle Selection & Formulation

Issue: Users often ask if they should use suspension agents (e.g., Methylcellulose) or simple aqueous solutions. Technical Insight: L-Citrulline is highly water-soluble (~200g/L at 20°C). Using suspension agents introduces unnecessary viscosity, which can lead to dosing errors in small-bore gavage needles.

Standard Operating Procedure (SOP):

  • Vehicle: Sterile Water for Injection (SWFI) or 0.9% Saline.

  • Concentration: Up to 200 mg/mL is viable.

  • pH Adjustment: The natural pH of L-Citrulline in solution is near neutral (pH ~6.0–7.0). Do not buffer unless co-administering with pH-sensitive compounds.

  • Storage: Prepare fresh daily. If storage is required, keep at 4°C for max 48 hours.

Protocol 2: The "Dietary Washout" (Critical Step)

Issue: "My control group has high baseline plasma Arginine levels." Root Cause: Standard rodent chow (e.g., varying by batch) is rich in protein and Arginine. This masks the effect of your Citrulline supplementation. Solution: Switch animals to a Purified Diet (e.g., AIN-93G/M) 7 days prior to the study. This normalizes amino acid intake across all subjects.

Visualizing the Workflow:

ExperimentalDesign cluster_Dosing Administration Route Start Study Start Diet Dietary Washout (Day -7 to Day 0) Feed AIN-93 Purified Diet Start->Diet Group Randomization (Based on Body Weight) Diet->Group Gavage Oral Gavage (PO) Precision: High Stress: Moderate Use for: PK Studies Group->Gavage Water Drinking Water Precision: Low Stress: Low Use for: Chronic Efficacy Group->Water Analysis Biomarker Analysis (Cit/Arg Ratio) Gavage->Analysis Water->Analysis

Figure 1: Standardization workflow to eliminate dietary confounders before dosing.

Understanding the Biological Variability (The Renal-Intestinal Axis)

User Question: "Why do I see high Citrulline but low Arginine in some mice?" Technical Answer: This indicates a bottleneck in the Kidney . L-Citrulline is absorbed in the gut, bypasses the liver, and travels to the kidney where it is converted to L-Arginine by argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL).

If an animal has sub-clinical renal issues or if the dose saturates renal transporters, Citrulline accumulates without increasing Arginine/NO.

Mechanism Diagram:

RenalAxis Gut Gut Lumen (Absorption) Portal Portal Vein Gut->Portal L-Cit Liver Liver (NO Uptake) Portal->Liver Bypass SysCirc Systemic Circulation (L-Citrulline) Liver->SysCirc L-Cit Unchanged Kidney Kidney (Conversion Site) SysCirc->Kidney Uptake Arginine Plasma L-Arginine (Active Precursor) Kidney->Arginine ASS/ASL Enzymes NO Nitric Oxide (NO) (Effect) Arginine->NO Endothelial NOS NO->SysCirc Recycling (Citrulline)

Figure 2: The Renal-Intestinal Axis. Note that the Liver is bypassed, making the Kidney the rate-limiting step for bioactivation.

Troubleshooting Guide & FAQs

Category A: Dosing & Administration[1][2][3][4]

Q: Can I administer L-Citrulline in drinking water to reduce stress?

  • A: Yes, but you must control for circadian rhythm . Rodents drink mostly at night.

    • Correction: If using water, measure water intake daily and adjust concentration (

      
      ) to ensure constant dosage (
      
      
      
      ).
    • Warning: L-Citrulline is stable in water for 7 days, but bacterial growth in bottles can degrade it. Change bottles every 48 hours.

Q: What is the maximum absorbable dose?

  • A: In mice, saturation of intestinal transporters typically occurs above 3 g/kg . Doses higher than this will increase fecal excretion and variability without increasing plasma levels.

Category B: Sample Collection & Analysis

Q: My plasma Arginine levels are degrading. What is the correct anticoagulant?

  • A: Use EDTA (Lavender top) or Heparin (Green top) .

    • Critical Step: Centrifuge immediately at 4°C. Arginase released from lysed Red Blood Cells (RBCs) will destroy Arginine in the tube, artificially lowering your readings.

    • Storage: Store plasma at -80°C. Stability is <3 months at -20°C.

Q: Which biomarkers should I quantify?

  • A: Do not measure NO directly (it has a half-life of seconds). Use the following panel:

BiomarkerRelevanceTarget Trend (vs. Control)
L-Citrulline Verifies dosing compliance/absorption.Increase (High)
L-Arginine Verifies renal conversion.[1][2]Increase (Moderate)
Ornithine Indicates Arginine breakdown (Arginase activity).No Change / Slight Increase
Nitrate/Nitrite (NOx) Surrogate for total NO production.Increase

References

  • Curis, E., et al. (2005). "Almost all about citrulline in mammals." Amino Acids.[3][1][4][5] Review of metabolic pathways and renal conversion.

  • Schwedhelm, E., et al. (2008). "Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism." British Journal of Clinical Pharmacology. Comparative PK/PD data.

  • Bahri, S., et al. (2013). "Citrulline: from metabolism to therapeutic use."[6] Nutrition.[4][5] Detailed analysis of the intestinal-renal axis.

  • Kaore, S. N., et al. (2013). "Citrulline: new player in the management of cardiovascular disease." Fundamental & Clinical Pharmacology. Discusses dosing limits and saturation.

  • Sureda, A., & Pons, A. (2012). "Arginine and citrulline supplementation in sports and exercise: pharmacokinetic, pharmacodynamic, and metabolic aspects." Nutrients.[3][2][4][5][7] Stability and dosing protocols.

Sources

Purification challenges of synthetic 2-(Carbamoylamino)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification challenges of 2-(Carbamoylamino)pentanoic acid (also known as N-Carbamoylnorvaline ).

Important Chemical Distinction: This guide specifically addresses the alpha-urea derivative (


).
Note: This is distinct from Citrulline (2-amino-5-ureidopentanoic acid), where the urea is on the delta carbon. If you are working with Citrulline, the cyclization risks described below (5-membered ring formation) do not apply in the same manner.

Ticket ID: NCN-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of 2-(Carbamoylamino)pentanoic acid is dominated by two competing physicochemical realities:

  • The Cyclization Trap: Under acidic conditions or heat, the molecule spontaneously cyclizes to form 5-propylhydantoin , losing a water molecule.

  • The Solubility Paradox: The product is highly water-soluble as a salt (pH > 7) but often co-precipitates with inorganic salts (KCl/NaCl) upon acidification, or fails to crystallize due to high aqueous solubility.

This guide provides a self-validating workflow to isolate high-purity material while suppressing hydantoin formation.

Module 1: The "Ghost" Impurity (Hydantoin Formation)

Symptom: HPLC/NMR shows a growing impurity peak that increases the longer the sample sits in acidic buffer or during rotary evaporation. Diagnosis: Acid-catalyzed ring closure to 5-propylhydantoin.

The Mechanism

N-carbamoyl alpha-amino acids exist in a pH-dependent equilibrium.

  • pH > 8: The ring opens; the N-carbamoyl acid is stable as a salt.

  • pH < 4: The carbonyl oxygen of the urea attacks the activated carboxylic acid, expelling water and closing the ring to form the hydantoin.

Troubleshooting Protocol

Goal: Protonate the carboxylic acid for isolation without triggering cyclization.

  • Temperature Control (Critical): Perform all acidification steps at 0–4°C . The rate of cyclization is exponentially higher at room temperature.

  • The "Flash" Acidification:

    • Do not slowly titrate to pH 2.0 over an hour.

    • Protocol: Cool the reaction mixture to 0°C. Add cold 6M HCl rapidly with vigorous stirring to reach pH 2–3. Immediately extract or filter.

  • Solvent Extraction (The Escape Route):

    • Unlike the parent amino acid (Norvaline), which is zwitterionic and stays in water, N-carbamoylnorvaline behaves as a simple carboxylic acid.

    • Step: At pH 2.5, extract the aqueous phase 3x with Ethyl Acetate (EtOAc) or THF .

    • Why this works: The uncharged N-carbamoyl acid partitions into the organic phase, leaving inorganic salts (KCl, NaCl) and unreacted Norvaline (protonated cation) in the water.

    • Validation: TLC or HPLC of the organic layer should show the product with significantly reduced salt/amine load.

Module 2: Removing Unreacted Norvaline

Symptom: Ninhydrin stain is positive (purple/blue). Pure N-carbamoyl compounds should be Ninhydrin negative (or very faint yellow) because the amine is capped. Diagnosis: Incomplete carbamoylation or contamination with starting material.

The Ion Exchange Solution

Crystallization is often ineffective at separating the product from the starting amino acid due to similar solubilities.

Protocol: Cation Exchange Chromatography

  • Resin Selection: Use a strong cation exchange resin (e.g., Dowex 50W or Amberlite IR-120) in the H+ form .

  • Loading: Dissolve the crude mixture in water (pH ~3–4). Load onto the column.

  • Elution Logic:

    • Norvaline (

      
      ):  Binds strongly to the resin.
      
    • N-Carbamoylnorvaline (No charge/Acidic): Does not bind. It flows through in the void volume.

    • Hydantoin (Neutral): Flows through (if present).

  • Collection: Collect the flow-through. The Ninhydrin-positive impurities remain trapped on the column.

Module 3: Visualization of the Purification Logic

The following diagram illustrates the critical decision pathways based on pH and impurity profile.

PurificationLogic Start Crude Reaction Mixture (Norvaline + KCNO) CheckpH Check pH Stability Start->CheckpH Resin Cation Exchange (Dowex H+) Start->Resin If High Amine Content Acidification Acidification (pH 2-3) @ 0°C CheckpH->Acidification Rapid, Cold Cyclization RISK: Cyclization to 5-Propylhydantoin Acidification->Cyclization If Warm or Slow Extraction Extraction into EtOAc/THF Acidification->Extraction Immediate AqueousPhase Aqueous Phase (Salts + Norvaline) Extraction->AqueousPhase Discard/Recycle OrganicPhase Organic Phase (N-Carbamoyl Acid) Extraction->OrganicPhase Keep FinalProduct Pure 2-(Carbamoylamino) pentanoic acid OrganicPhase->FinalProduct Evaporate < 40°C Resin->FinalProduct Flow-through

Caption: Workflow distinguishing extraction (for salt removal) and ion exchange (for amine removal), highlighting the cyclization risk node.

FAQ: Troubleshooting Specific Scenarios

Q1: My product is an oil after rotary evaporation. How do I get a solid?

  • Cause: Trace water or solvent retention prevents crystallization. N-carbamoyl acids are often difficult to crystallize from pure water.

  • Fix: Dissolve the oil in a minimum amount of warm Ethanol or Methanol. Add Diethyl Ether or Hexane dropwise until cloudy. Store at -20°C. Alternatively, lyophilization (freeze-drying) from water usually yields a stable white powder, provided the pH is neutral to slightly acidic (pH 4–5).

Q2: The NMR shows a "split" or double set of peaks.

  • Cause: This is likely Rotamerism . The N-CO bond has restricted rotation, often leading to cis/trans conformers observable in NMR at room temperature.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, it is rotamerism, not an impurity. If they remain distinct, check for the hydantoin impurity (distinct shift in the alpha-proton).

Q3: I see a mass peak of [M-18] in my LC-MS.

  • Cause: This confirms the presence of 5-propylhydantoin (Loss of

    
    ).
    
  • Action: If this peak appears during the run, your LC-MS source might be inducing cyclization (thermal/acidic source). If the peak is present in the raw sample, your workup was likely too acidic or too warm. Re-saponify the material (pH 10, NaOH, 1 hour) to reopen the ring, then re-acidify carefully at 0°C.

Quantitative Data: Solubility & Stability Profile

ParameterN-CarbamoylnorvalineNorvaline (Starting Material)5-Propylhydantoin (Impurity)
Water Solubility (pH 7) High (as salt)HighLow/Moderate
Water Solubility (pH 2) Moderate/LowHigh (Cationic)Low
Organic Solubility (EtOAc) Soluble InsolubleSoluble
Ninhydrin Reaction NegativePositive (Purple) Negative
Stability (pH < 3) Unstable (Cyclizes) StableStable

References

  • Hydantoinase Process & Equilibrium

    • Mechanism of N-carbamoyl acid cyclization and enzym
    • Source: Syldatk, C., et al. "Biocatalytic potential of hydantoinases." Advances in Biochemical Engineering/Biotechnology.
  • Solubility of Amino Acid Derivatives

    • Solubility data for amino acids and N-substituted derivatives in water/ethanol systems.[1]

    • Source: G.CN.
  • Purification via Ion Exchange

    • Standard protocols for separating neutral/acidic ureido compounds
    • Source: "Separation of Amino Acids and Derivatives using Cation Exchange Resins." Bio-Rad Technical Guide.
  • Chemical Synthesis Context

    • Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews (1950).

Sources

Technical Support Center: Optimizing Buffer pH for 2-(Carbamoylamino)pentanoic acid Enzymatic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing enzymatic assays involving 2-(Carbamoylamino)pentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a critical assay parameter: buffer pH. Instead of a rigid protocol, this resource offers a logical framework for understanding, troubleshooting, and perfecting your assay conditions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and conceptual hurdles encountered when working with enzyme kinetics and buffer systems.

Q1: Why is buffer pH so critical for my enzymatic assay?

The pH of your reaction buffer is one of the most influential factors governing the rate of an enzymatic reaction.[1][2][3] Its importance stems from several key principles:

  • Enzyme Structure: Enzymes are proteins, and their three-dimensional structure is maintained by a delicate network of hydrogen and ionic bonds. pH influences the protonation state of acidic and basic amino acid residues (e.g., Asp, Glu, Lys, Arg, His).[2][4] Altering these charges can disrupt the bonds that maintain the enzyme's native conformation, especially the precise architecture of the active site. Extreme pH values can lead to irreversible denaturation and complete loss of activity.[3][4][5]

  • Catalytic Activity: The amino acids comprising the active site often act as proton donors or acceptors during the catalytic cycle. The correct ionization state, dictated by the buffer pH, is essential for these residues to perform their function in substrate binding and conversion to product.[2]

  • Substrate Properties: The substrate, 2-(Carbamoylamino)pentanoic acid, has a carboxyl group that can be protonated or deprotonated depending on the pH. The charge of the substrate can influence its ability to bind correctly to the enzyme's active site.[2]

Q2: My enzyme activity is much lower than expected. Could the buffer be the problem?

Absolutely. Suboptimal pH is a primary suspect for lower-than-expected enzyme activity.[6] Every enzyme exhibits a characteristic "pH optimum," a narrow range where it functions most efficiently.[3][7] Moving away from this optimum can cause a sharp decline in reaction velocity. Before investigating other factors like enzyme concentration or substrate quality, verifying that your assay is performed at the optimal pH is a crucial first step.[6][8]

Q3: How do I select the right buffer for a specific pH?

The cardinal rule for buffer selection is to choose a buffering agent whose pKa is as close as possible to your desired experimental pH.[9][10] A buffer has its maximum buffering capacity at its pKa and is generally effective within a range of pKa ± 1 pH unit .[9][11] Using a buffer outside this range will result in poor pH stability during the assay.

For example, if you hypothesize your enzyme's optimal pH is 7.5, HEPES (pKa ≈ 7.5) would be an excellent choice, whereas MES (pKa ≈ 6.1) would be inappropriate.

Q4: What are "Good's Buffers" and why are they recommended?

"Good's Buffers" are a series of zwitterionic buffers developed by Dr. Norman E. Good and colleagues specifically for biological research.[12] They were designed to meet several important criteria:

  • pKa between 6 and 8: This range covers the physiological pH for most biological reactions.[11][12][13]

  • High Water Solubility: For ease of use in aqueous systems.[12][13]

  • Membrane Impermeability: Prevents the buffer from entering cells and altering intracellular pH.[12][13]

  • Minimal Interaction with Metal Ions: Avoids chelating essential metal cofactors.[10]

  • Biochemically Inert: They are poor substrates or inhibitors for most enzymes.[12]

  • Low UV Absorbance: They do not interfere with common spectrophotometric assays.[12][13]

Buffers like HEPES, PIPES, MES, and MOPS are staples in modern biochemistry because of these favorable properties.[13][14]

Q5: My assay involves a temperature shift. Does this affect my buffer's pH?

Yes, and this is a frequently overlooked source of error.[11] The pKa of many common buffers is temperature-dependent.[15][16][17] For instance, the pH of a Tris buffer decreases significantly as temperature increases (ΔpKa/°C ≈ -0.028).[11] If you calibrate your Tris buffer to pH 8.0 at 4°C and then run your assay at 37°C, the actual pH of your reaction will be closer to 7.1.[11]

Best Practice: Always prepare and pH-adjust your buffer at the final temperature at which the assay will be performed.[18] Buffers with amine groups (like Tris and Bicine) tend to be more sensitive to temperature changes, while carboxylic acid buffers (like Acetate) are less so.[15][17]

Part 2: Troubleshooting Guide

Use this guide to diagnose and resolve specific issues during your pH optimization experiments.

Problem Potential Cause Recommended Solution & Explanation
Low or no enzyme activity across the entire pH range tested. 1. Inactive Enzyme: The enzyme may have denatured due to improper storage or handling (e.g., repeated freeze-thaw cycles).[6][19] 2. Degraded Reagents: The substrate or essential cofactors may have degraded.[6]Solution: First, validate the enzyme's activity using a previously established positive control protocol. If that fails, obtain a fresh stock of the enzyme. Always prepare fresh substrate and cofactor solutions for each experiment.[8]
Results are inconsistent and not reproducible. 1. Poor Buffering Capacity: The chosen buffer's pKa is too far from the assay pH, or the buffer concentration is too low.[9] 2. Temperature Fluctuations: The pH was not adjusted at the final assay temperature.[11][20] 3. Pipetting Errors: Inaccurate dispensing of reagents leads to variability.[6][21]Solution: Ensure your buffer's pKa is within 0.5 pH units of the target pH. Increase buffer concentration (typically 25-100 mM).[9] Always equilibrate solutions to the assay temperature before final pH adjustment.[18] Use calibrated pipettes and prepare a master mix for reagents to minimize pipetting variability.[21]
Precipitation is observed in the assay wells. 1. pH-Dependent Solubility: The substrate, 2-(Carbamoylamino)pentanoic acid, or another component may have poor solubility at certain pH values.[9] 2. Buffer-Ion Interaction: Some buffers, like phosphate, can precipitate in the presence of divalent cations (e.g., Ca²⁺, Mg²⁺).[22]Solution: Test the solubility of all reaction components across the entire pH range independently of the enzyme. If phosphate buffer is used and cofactors include divalent cations, switch to a non-coordinating buffer like HEPES or MOPS.[22]
The pH optimum appears unusually sharp or narrow. Buffer Interference: The buffer species itself may be interacting with the enzyme, causing inhibition at higher concentrations or in certain pH ranges.Solution: Repeat the pH profile experiment using a different buffer system with a similar pKa. For example, if you used phosphate buffer at pH 7.0, re-test the critical pH range using a TES or HEPES buffer to see if the activity profile changes.

Part 3: Experimental Protocol & Data Presentation

Protocol: Determining the Optimal pH for an Enzymatic Reaction

This protocol provides a robust framework for generating a pH-rate profile for your enzyme.

1. Buffer Selection and Preparation: a. Identify the broad pH range you wish to screen (e.g., pH 4.0 to 10.0). b. Select a series of buffers with overlapping pKa values to cover this range. Using multiple, overlapping buffers is superior to titrating a single buffer across a wide range, as it ensures adequate buffering capacity at each tested pH.[23] c. Prepare each buffer at a consistent concentration (e.g., 50 mM).

Table 1: Recommended Buffers for a Wide-Range pH Screen

Target pH Range Recommended Buffer pKa (at 25°C)
4.0 - 5.5 Citrate 4.76
5.5 - 6.7 MES 6.10[13]
6.5 - 7.5 PIPES 6.76[13]
7.0 - 8.0 HEPES 7.48[13]
8.0 - 9.0 Bicine 8.26[13]

| 9.0 - 10.0 | CHES | 9.49 |

2. Assay Setup: a. For each pH value to be tested (e.g., in 0.5 pH unit increments), prepare a master mix. This mix should contain the buffer, 2-(Carbamoylamino)pentanoic acid, and any necessary cofactors. b. Equilibrate all master mixes and the enzyme solution to the desired assay temperature (e.g., 37°C).[24] c. Dispense the master mix into microplate wells. d. For each pH point, include a "no-enzyme" control well to measure any background, non-enzymatic reaction.[9]

3. Reaction Initiation and Data Collection: a. Initiate the reaction by adding a fixed amount of enzyme to each well. b. Immediately place the plate in a spectrophotometer or fluorometer pre-set to the correct temperature and wavelength. c. Measure the change in absorbance or fluorescence over time. The initial, linear portion of this curve represents the initial velocity (v₀).[9][25]

4. Data Analysis: a. Calculate the initial velocity (v₀) for each pH value by determining the slope of the linear phase of the reaction progress curve. b. Subtract the rate of the corresponding "no-enzyme" control from each experimental rate. c. Plot the corrected initial velocity (v₀) on the y-axis against the buffer pH on the x-axis. d. The peak of the resulting curve represents the optimal pH for your enzyme under the tested conditions.[26]

Part 4: Visualizations

Diagram 1: Conceptual Enzyme Activity vs. pH Profile

This diagram illustrates the typical bell-shaped curve observed when plotting enzyme activity as a function of pH, highlighting the optimal pH range and the loss of activity at extreme pH values.

G cluster_0 Enzyme Activity vs. pH a b a->b c b->c d c->d e d->e optimum_line d->optimum_line f e->f g f->g xaxis pH yaxis Relative Activity origin xend origin->xend pH yend origin->yend Relative Activity optimum_label Optimal pH denature_low Denaturation (Acidic) denature_high Denaturation (Alkaline)

Caption: A typical pH-rate profile for an enzyme.

Diagram 2: Experimental Workflow for pH Optimization

This flowchart outlines the logical steps for systematically determining the optimal buffer pH for an enzymatic assay.

G cluster_workflow pH Optimization Workflow A 1. Select Overlapping Buffers (e.g., Citrate, MES, HEPES, Bicine) B 2. Prepare Buffers at Incremental pH Values (e.g., 0.5 unit steps) A->B C 3. Prepare Master Mix (Buffer, Substrate, Cofactors) for each pH point B->C D 4. Equilibrate all components to Assay Temperature C->D E 5. Initiate Reaction by adding Enzyme D->E F 6. Measure Initial Velocity (v₀) (Spectrophotometry) E->F G 7. Plot v₀ vs. pH F->G H 8. Identify pH Optimum (Peak of the curve) G->H

Caption: Step-by-step workflow for pH optimization.

References

  • Enzyme reaction velocity and pH . Khan Academy. [Link]

  • Effect of pH on Enzyme Activity | Overview & Interaction . Study.com. [Link]

  • Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength . International Journal of Pharmaceutics. [Link]

  • Buffer Solutions in Drug Formulation and Processing: How pKa values Depend on Temperature, Pressure and Ionic Strength . ResearchGate. [Link]

  • Good's buffers (biological buffers) . Interchim. [Link]

  • What is a Good's Buffer? . Hopax Fine Chemicals. [Link]

  • Biological buffers pKa calculation . K-INCORP. [Link]

  • Buffer Selection Guide: Optimal Choices for Various Applications . Hengyuan Fine Chemical. [Link]

  • Good's buffers . Wikipedia. [Link]

  • Optimum pH for Enzymes | Definition & Examples . Study.com. [Link]

  • Enzyme Activity: pH (OCR A Level Biology): Revision Note . Save My Exams. [Link]

  • Factors that affect Results of Plasma Enzyme Assay in the laboratory . YouTube. [Link]

  • Video: Effect of pH on Enzyme Activity | Overview & Interaction . Study.com. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them . BellBrook Labs. [Link]

  • Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength . PubMed. [Link]

  • What Makes a "Good" Buffer? . Promega Connections. [Link]

  • Phosphate-buffered saline . Wikipedia. [Link]

  • How to Choose the Right Buffer for Enzyme Activity Tests . Patsnap Synapse. [Link]

  • 7 reasons why biochemistry analyzer enzyme tests can be inaccurate . Seamaty. [Link]

  • How to find out the optimal pH & temperature of an enzyme? . ResearchGate. [Link]

  • Universal buffers for use in biochemistry and biophysical experiments . PMC. [Link]

  • What are the reasons of poor results in enzymatic assays? . Quora. [Link]

  • Basics of Enzymatic Assays for HTS . NCBI. [Link]

  • 10: Enzymes and pH Buffer . Biology LibreTexts. [Link]

  • How to Optimize Temperature and pH for Enzyme Activity . Patsnap Synapse. [Link]

  • Question Video: Determining the Optimum pH of an Enzyme Using a Given Graph That Shows How This Enzyme's Activity Is Affected by Changes in pH . Nagwa. [Link]

  • 10.7: The Effect of pH on Enzyme Kinetics . Chemistry LibreTexts. [Link]

  • Optimization of buffer-system and pH for the enzymatic... . ResearchGate. [Link]

  • How can enzyme activity be affected? How can it be avoided? . Quora. [Link]

Sources

Technical Support Center: Interpreting Experimental Data for 2-(Carbamoylamino)pentanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-(Carbamoylamino)pentanoic acid and its related compounds. This guide is designed to address common pitfalls and frequently asked questions encountered during experimental work, ensuring the integrity and accuracy of your data. As this compound is most commonly encountered as L-Citrulline, much of this guide will focus on this well-studied molecule, while also addressing potential issues related to its isomers and other carbamoyl-containing amino acids.

Understanding Your Compound: More Than Just a Name

A primary challenge in working with 2-(Carbamoylamino)pentanoic acid is recognizing its various isomers, each with potentially different biological activities and analytical behaviors.

Isomer/Related CompoundIUPAC NameKey Distinctions
L-Citrulline (2S)-2-amino-5-(carbamoylamino)pentanoic acidThe biologically active enantiomer, involved in the urea cycle and nitric oxide synthesis.[1]
D-Citrulline (2R)-2-amino-5-(carbamoylamino)pentanoic acidThe non-biological enantiomer of L-Citrulline.[2]
Norvaline 2-Aminopentanoic acidAn isomer of valine, not directly a carbamoylamino acid, but structurally similar and can interfere in some analyses.[3]

It is crucial to confirm the identity and purity of your starting material to ensure that your experimental results are attributable to the correct molecule.

FAQs and Troubleshooting Guides

Section 1: Analytical Challenges in Quantification and Identification

Question 1: I'm seeing a peak at the expected mass for my compound in my LC-MS data, but I'm not confident in its identity. How can I be sure it's 2-(Carbamoylamino)pentanoic acid?

Answer:

This is a common and critical issue, especially with mass spectrometry (MS). The small mass shift associated with citrullination (+0.984 Da) from its precursor arginine can lead to misidentification with naturally occurring isotopes or other modifications like deamidation.[4]

Here is a workflow to enhance confidence in your identification:

start Peak Detected at Expected Mass check_isotopes Verify Isotopic Pattern (Distinguish from 13C isotopes) start->check_isotopes check_fragmentation Analyze MS/MS Fragmentation - Look for neutral loss of isocyanic acid (43 Da) - Identify the immonium ion of citrulline (130.0975 Da) check_isotopes->check_fragmentation citrulline_effect Observe 'Citrulline Effect' (Enhanced fragmentation C-terminal to the residue) check_fragmentation->citrulline_effect retention_time Confirm Consistent Retention Time (Compared to a certified standard) citrulline_effect->retention_time spike_in Perform Spike-in Experiment (Spike sample with standard to see if peak height increases) retention_time->spike_in conclusion Confident Identification spike_in->conclusion

Caption: Workflow for confident identification of 2-(Carbamoylamino)pentanoic acid.

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to differentiate the +0.984 Da mass shift of citrullination from the +1.0034 Da of a 13C isotope.[5]

  • Tandem MS (MS/MS): Fragment the parent ion and look for characteristic daughter ions.

    • Neutral Loss: A neutral loss of 43 Da (isocyanic acid) from the parent ion is a strong indicator of a citrulline residue.[5]

    • Immonium Ion: The presence of an immonium ion at m/z 130.0975 is diagnostic for citrulline.[5]

  • The "Citrulline Effect": In peptides containing citrulline, there is often an enhanced cleavage C-terminal to the citrulline residue during collision-induced dissociation.[3] This can serve as an additional piece of evidence.

  • Chromatographic Confirmation:

    • Retention Time Matching: Your peak's retention time should exactly match that of a certified standard run under the same conditions.

    • Spike-in Study: Add a known amount of a certified standard to your sample. If your peak of interest increases in intensity without the appearance of a new peak, it is highly likely to be your compound.

Question 2: My HPLC peaks for 2-(Carbamoylamino)pentanoic acid are broad and show significant tailing. What's causing this and how can I fix it?

Answer:

Peak tailing is a common problem when analyzing polar compounds like amino acids on reverse-phase columns. It is often caused by secondary interactions between the analyte and the stationary phase.

Primary Causes and Solutions:

CauseExplanationRecommended Solution
Secondary Silanol Interactions Residual free silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, causing tailing.- Lower Mobile Phase pH: Operate at a pH 2 units below the pKa of your analyte to ensure it is fully protonated and less likely to interact with silanols.[6]- Use a Highly End-capped Column: Select a column specifically designed for polar analytes with minimal residual silanols.- Mobile Phase Modifiers: Add a small amount of an amine modifier (e.g., triethylamine) to the mobile phase to compete for active sites on the stationary phase.[6]
Sample Overload Injecting too much sample can saturate the column, leading to poor peak shape.- Reduce Injection Volume: Inject a smaller volume of your sample.- Dilute Sample: Dilute your sample before injection.
Inappropriate Sample Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.- Dissolve in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

Further Troubleshooting:

  • Check for Column Voids: A sudden drop in pressure or significant peak tailing can indicate a void in the column packing. Reversing and flushing the column (if the manufacturer allows) or replacing it may be necessary.

  • Clean the Column: Contaminants from previous injections can accumulate and cause peak shape issues. Wash the column with a strong solvent.

Question 3: I'm having trouble getting reproducible quantification of 2-(Carbamoylamino)pentanoic acid in plasma samples. What are the likely sources of error?

Answer:

Quantification in complex biological matrices like plasma is challenging due to the presence of endogenous compounds and matrix effects.

start Inconsistent Quantification endogenous Endogenous Compound Interference (Analyte is naturally present in the sample) start->endogenous matrix Matrix Effects (Ion suppression or enhancement in MS) start->matrix stability Analyte Instability (Degradation during sample prep or storage) start->stability extraction Poor Extraction Recovery start->extraction is Use Stable Isotope-Labeled Internal Standard endogenous->is cal_curve Matrix-Matched Calibration Curve matrix->cal_curve sample_prep Standardized Sample Handling Protocol stability->sample_prep recovery_check Validate Extraction Efficiency extraction->recovery_check

Caption: Key challenges and solutions for quantifying 2-(Carbamoylamino)pentanoic acid in biological matrices.

Key Considerations for Accurate Quantification:

  • Internal Standards are Essential: Due to the presence of endogenous L-Citrulline, a stable isotope-labeled internal standard (e.g., D7-citrulline) is crucial for accurate quantification.[7] This will help correct for variations in sample preparation and matrix effects.

  • Matrix-Matched Calibration: Prepare your calibration standards in the same matrix as your samples (e.g., plasma from a source known to have low levels of the analyte) to account for matrix effects.[8]

  • Sample Preparation:

    • Protein Precipitation: Use a standardized protein precipitation protocol (e.g., with acetonitrile) to remove larger molecules that can interfere with the analysis.[9]

    • pH Adjustment: Acidifying the sample can improve the stability and recovery of some amino acids.[9]

  • Stability:

    • Sample Handling: Keep samples on ice during processing and store them at -80°C for long-term storage to minimize enzymatic degradation.[10]

    • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation of the analyte.[9]

Section 2: Pitfalls in Biological Data Interpretation

Question 4: I'm seeing an effect in my cell culture experiment after treatment with 2-(Carbamoylamino)pentanoic acid. Is it a direct effect of the compound?

Answer:

Interpreting the biological effects of L-Citrulline (the most common form of this compound) requires an understanding of its metabolic roles. An observed effect may not be due to the direct interaction of L-Citrulline with a target, but rather a consequence of its downstream metabolic conversion.

Key Biological Considerations:

  • Conversion to Arginine and Nitric Oxide (NO) Production: L-Citrulline is a precursor to L-arginine, which is then used by nitric oxide synthase (NOS) to produce NO.[11] Many of the observed biological effects of L-Citrulline are mediated through this increase in NO, which can influence vasodilation, mitochondrial function, and cell signaling.[12][13]

    • Control Experiment: To test if the observed effect is NO-dependent, consider co-treating with a NOS inhibitor (e.g., L-NAME). If the effect of your compound is blocked, it is likely mediated by NO.

  • Urea Cycle Intermediate: L-Citrulline is a key intermediate in the urea cycle, which is crucial for the detoxification of ammonia.[1] In high concentrations, it may influence cellular ammonia levels and related metabolic pathways.[1]

  • Influence on Amino Acid Transport: Exogenously added L-Citrulline can compete with other amino acids for transport into the cell, potentially leading to off-target effects related to amino acid starvation or imbalance.

Question 5: Could the carbamoyl group of my compound be unstable under my experimental conditions?

Answer:

Yes, the stability of the carbamoyl group is a valid concern. While carbamates are generally more stable than esters, they can be susceptible to hydrolysis, particularly under certain enzymatic or chemical conditions.

Factors Affecting Carbamoyl Group Stability:

  • Enzymatic Cleavage: Enzymes such as N-carbamoyl-D-amino acid amidohydrolase are known to hydrolyze the N-carbamoyl group.[14] If your biological system (e.g., cell lysate, tissue homogenate) contains such enzymatic activity, your compound could be degraded.

  • pH: While generally stable, extreme pH conditions can lead to hydrolysis of the carbamoyl group. Carbamates are more susceptible to base-catalyzed hydrolysis.[8]

  • Acid Hydrolysis for Amino Acid Analysis: Strong acid hydrolysis (e.g., 6 M HCl at 110°C), a common method for preparing protein samples for amino acid analysis, will likely cleave the carbamoyl group. This is a critical consideration if you are trying to quantify the amount of your compound in a protein sample.

How to Test for Stability:

  • Incubation Study: Incubate your compound in your experimental matrix (e.g., cell culture medium, buffer, cell lysate) for the duration of your experiment. Analyze samples at different time points by LC-MS to see if the parent compound is degrading or if breakdown products are appearing.

  • Control Matrix: Perform the same incubation in a clean buffer at the same pH and temperature as a control to distinguish between chemical and enzymatic degradation.

Experimental Protocols

Protocol 1: Standard Protocol for Quantification of L-Citrulline in Plasma by UPLC-MS/MS

This protocol is adapted from established methods for the rapid quantification of L-Citrulline.[7][9]

  • Sample Preparation:

    • To 10 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution (e.g., D7-citrulline).

    • Add 50 µL of 0.1 M HCl to acidify the sample.

    • Add 1 mL of acetonitrile/water (9:1, v/v) to precipitate proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge at 16,000 x g for 5 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • UPLC-MS/MS Analysis:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of polar analytes like L-Citrulline.

    • Mobile Phases:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient from high organic to high aqueous is typically used.

    • MS Detection: Use a tandem mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

      • Transition for L-Citrulline: m/z 176 → 70

      • Transition for D7-Citrulline: m/z 183 → 74 (adjust based on the specific labeled standard)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Determine the concentration of the unknown samples from the calibration curve.

References

  • Butt, M. S., & Sultan, M. T. (2011). Citrullus lanatus (watermelon): A potential source of natural antioxidants. Journal of Food Biochemistry, 35(2), 624-635.
  • Guan, X., Chen, Y., Cai, Y., & Guo, Y. (2020). Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. Journal of the American Society for Mass Spectrometry, 31(7), 1483–1491. Available from: [Link]

  • Li, H., Meininger, C. J., Hawker, J. R., Haynes, T. E., Reddy, D., & Wu, G. (2009). L-citrulline for protection of endothelial function from ADMA–induced injury in porcine coronary artery. Vascular Pharmacology, 50(5-6), 169-175. Available from: [Link]

  • Tsai, C. W., Lin, C. L., & Lin, J. C. (2022). l-Citrulline prevents heat-induced mitochondrial dysfunction and cell injury through nitric oxide-mediated Drp1 inhibition in mouse C2C12 myoblasts. British Journal of Nutrition, 128(1), 1-11. Available from: [Link]

  • Das, A., Laskar, M. A., & Rohman, M. R. (2021). Thermal stability, aqueous solubility, and hydration properties of L-citrulline from density, viscosity, and acoustic measurements, supported by DFT and MD simulations. Journal of Molecular Liquids, 334, 116065. Available from: [Link]

  • Chabrun, S., Marquet, P., & Rousseau, V. (2018). Quantitative Analysis of l-Arginine, Dimethylated Arginine Derivatives, l-Citrulline, and Dimethylamine in Human Serum Using Liquid Chromatography–Mass Spectrometric Method. Journal of Analytical Methods in Chemistry, 2018, 1-9. Available from: [Link]

  • Examine.com. (2023). Citrulline. Available from: [Link]

  • Gough, L. A., Sparks, S. A., McNaughton, L. R., Higgins, M. F., Newbury, J. W., Trexler, E., & Faghy, M. A. (2021). A critical review of citrulline malate supplementation and exercise performance. European Journal of Applied Physiology, 121(12), 3283-3295. Available from: [Link]

  • De Antoni, A., De Schryver, E., & Gevaert, K. (2021). A Streamlined Data Analysis Pipeline for the Identification of Sites of Citrullination. Journal of Proteome Research, 20(10), 4768–4776. Available from: [Link]

  • El-Hattab, A. W., Hsu, J. W., Emrick, L. T., Wong, L. J. C., & Scaglia, F. (2020). L-Citrulline Supplementation Increases Plasma Nitric Oxide Levels and Reduces Arginase Activity in Patients with Type 2 Diabetes. Frontiers in Endocrinology, 11, 576121. Available from: [Link]

  • Pérez-Guisado, J., & Jakeman, P. M. (2021). L-Citrulline: A Non-Essential Amino Acid with Important Roles in Human Health. Nutrients, 13(9), 3110. Available from: [Link]

  • Jiang, S., Li, C., Zhang, W., Cai, Y., Yang, Y., Yang, S., & Jiang, W. (2024). Improving the enzymatic activity and stability of N-carbamoyl hydrolase using deep learning approach. Microbial Cell Factories, 23(1), 1-13. Available from: [Link]

  • Brosnan, M. E., & Brosnan, J. T. (2020). The citrulline generation test: what does it measure?. The Journal of Nutrition, 150(8), 1989-1990. Available from: [Link]

  • Tomita, T., & Shirai, T. (2015). Rapid enzymatic assays for L-citrulline and L-arginine based on the platform of pyrophosphate detection. Journal of Bioscience and Bioengineering, 120(4), 469-473.
  • Alm, M., Engskog, M. K. R., & Bergquist, J. (2023). Characterizing citrullination by mass spectrometry-based proteomics. Philosophical Transactions of the Royal Society B, 378(1887), 20220317. Available from: [Link]

  • Hu, S., Liu, H., & Chen, Y. (2014). Simultaneous Bioanalysis of L-Arginine, L-Citrulline, and Dimethylarginines by LC-MS/MS. AAPS PharmSciTech, 15(6), 1543–1552. Available from: [Link]

  • Ekin, M., & Ceylan, O. (2022). ANTITUMOR EFFECTS OF L-CITRULLINE ON HELA OVER CANCER CELL LINES. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2673-2679. Available from: [Link]

  • Williams, B. B., Van der Kogel, A. J., & Medhora, M. (2014). Development and validation of a LC-MS/MS assay for quantitation of plasma citrulline for application to animal models of the gastrointestinal acute radiation syndrome. Journal of Chromatography B, 967, 178-184. Available from: [Link]

  • Wang, Y., & Coon, J. J. (2013). Recent advances in characterization of citrullination and its implication in human disease research: from method development to network integration. Expert Review of Proteomics, 10(6), 527-539. Available from: [Link]

  • Wang, Y., & Zhang, J. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. Available from: [Link]

  • De Antoni, A., De Schryver, E., & Gevaert, K. (2023). Characterizing citrullination by mass spectrometry-based proteomics. Philosophical Transactions of the Royal Society B: Biological Sciences, 378(1887), 20220317. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). Isomers of C5H10O2. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of dimethylaminoalkylamides of butanoic and pentanoic acids and study of their activity in the epoxy resin polymerization. Available from: [Link]

  • Khan, S. A., Asiri, A. M., & Al-Amro, A. A. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1799. Available from: [Link]

  • PubChem. (n.d.). (2R)-2-amino-5-(carbamoylamino)pentanoic acid. Available from: [Link]

  • PubChem. (n.d.). (2S)-2-amino-5-(carbamoylamino)pentanoic acid. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-5-(carbamoylamino)pentanoic acid;2-hydroxybutanedioic acid. Available from: [Link]

  • Waters. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). How can I prevent peak tailing in HPLC?. Available from: [Link]

  • ResearchGate. (n.d.). The hydrolysis of hydantoin to amino acid via N-carbamoyl.... Available from: [Link]

  • NVKC. (n.d.). Rapid plasma-citrulline measurement by UPLC-MS/MS to determine enterocyte-mass reduction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Available from: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Available from: [Link]

  • Quora. (2022). Is a carboxylic acid more stable in an acidic medium than a basic medium?. Available from: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Available from: [Link]

  • PubMed. (1993). Studies on the enzymatic hydrolysis of amino acid carbamates. Available from: [Link]

  • ResearchGate. (n.d.). b-17 amino acid analysis – hplc (pre column derivatization – opa. Available from: [Link]

Sources

Validation & Comparative

Validating 2-(Carbamoylamino)pentanoic Acid as a Diagnostic Marker for Urea Cycle Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of 2-(Carbamoylamino)pentanoic acid as a diagnostic marker for Urea Cycle Disorders (UCDs), benchmarked against established and alternative biomarkers. It is intended for researchers, scientists, and drug development professionals actively engaged in the diagnosis and study of metabolic diseases.

Urea Cycle Disorders are a group of inherited metabolic diseases that result from defects in the enzymes or transporters involved in the hepatic conversion of ammonia to urea.[1] These disorders can lead to the accumulation of toxic levels of ammonia in the blood (hyperammonemia), which is particularly damaging to the central nervous system.[1] Newborns with severe UCDs can become critically ill within 36 to 48 hours of birth, and without rapid diagnosis and intervention, the prognosis is often poor.[1] Consequently, there is a critical need for sensitive and specific biomarkers to facilitate early and accurate diagnosis.

Currently, the diagnosis of UCDs relies on a panel of tests, including the measurement of plasma ammonia, quantitative plasma amino acid analysis, and urinary orotic acid levels.[2] While these markers are valuable, they can sometimes yield ambiguous results, particularly in milder or partial enzyme deficiencies.[3] This has spurred the search for novel biomarkers that can offer improved diagnostic accuracy. One such promising candidate is 2-(Carbamoylamino)pentanoic acid.

The Biochemical Rationale for 2-(Carbamoylamino)pentanoic Acid in UCDs

2-(Carbamoylamino)pentanoic acid, also known as N-carbamoyl-norvaline, is a metabolite that has been identified as a potential biomarker for Ornithine Transcarbamylase (OTC) deficiency, the most common UCD.[4] In a healthy individual, carbamoyl phosphate, a key intermediate in the urea cycle, combines with ornithine to form citrulline. However, in OTC deficiency, the block in this step leads to the accumulation of carbamoyl phosphate within the mitochondria. This excess carbamoyl phosphate can then enter alternative metabolic pathways, including the transcarbamoylation of various amino acids. In the case of 2-(Carbamoylamino)pentanoic acid, it is formed through the carbamoylation of L-norvaline.

To visualize this biochemical pathway, consider the following diagram:

Urea_Cycle_and_Marker_Formation cluster_urea_cycle Mitochondrial Urea Cycle cluster_alternative_pathway Alternative Pathway in OTC Deficiency Ammonia Ammonia + Bicarbonate CP Carbamoyl Phosphate Ammonia->CP CPS1 Citrulline Citrulline CP->Citrulline OTC CP_leak Excess Carbamoyl Phosphate CP->CP_leak Accumulation in OTC deficiency Ornithine Ornithine Ornithine->Citrulline OTC Ornithine Transcarbamylase L_Norvaline L-Norvaline CAPA 2-(Carbamoylamino)pentanoic acid L_Norvaline->CAPA Transcarbamoylation CP_leak->CAPA caption Biochemical basis of 2-(Carbamoylamino)pentanoic acid formation.

Caption: Biochemical basis of 2-(Carbamoylamino)pentanoic acid formation.

Comparative Analysis of Diagnostic Markers for UCDs

The validation of a new diagnostic marker necessitates a rigorous comparison with existing standards. The following table summarizes the performance of 2-(Carbamoylamino)pentanoic acid against other key biomarkers for UCDs.

BiomarkerUCD Type(s) IndicatedSample MatrixAdvantagesLimitations
Plasma Ammonia General indicator of UCDsPlasmaRapidly measured, indicates hyperammonemia.[2]Lacks specificity, can be elevated in other conditions, prone to pre-analytical errors.[2]
Plasma Amino Acids Differentiates specific UCDs (e.g., elevated citrulline in ASS1 deficiency, elevated arginine in ARG1 deficiency).[5]PlasmaProvides a differential diagnosis.[5]May be normal or only mildly abnormal in partial deficiencies.
Urinary Orotic Acid Distinguishes OTC deficiency from CPS1 and NAGS deficiencies.[5]UrineNon-invasive sample collection.Can be influenced by diet and other metabolic conditions.
2-(Carbamoylamino)pentanoic acid Primarily OTC deficiencyPlasma, Dried Blood SpotsHigh specificity for OTC deficiency, can be detected in dried blood spots facilitating newborn screening.May not be elevated in other UCDs.

Experimental Protocols

The accurate quantification of 2-(Carbamoylamino)pentanoic acid is paramount for its clinical utility. The following provides a detailed workflow for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Workflow for LC-MS/MS Analysis of 2-(Carbamoylamino)pentanoic acid

LCMS_Workflow Sample_Collection Sample Collection (Plasma or Dried Blood Spot) Sample_Prep Sample Preparation (Protein Precipitation, Derivatization if necessary) Sample_Collection->Sample_Prep LC_Separation Liquid Chromatography (Reversed-Phase C18 column) Sample_Prep->LC_Separation MS_Detection Tandem Mass Spectrometry (Multiple Reaction Monitoring) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification against internal standard) MS_Detection->Data_Analysis caption LC-MS/MS workflow for 2-(Carbamoylamino)pentanoic acid.

Caption: LC-MS/MS workflow for 2-(Carbamoylamino)pentanoic acid.

Step-by-Step Methodology
  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard of 2-(Carbamoylamino)pentanoic acid.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Liquid Chromatography Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Ion Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the native analyte and the internal standard. These transitions should be optimized by direct infusion of standards.

Conclusion and Future Directions

2-(Carbamoylamino)pentanoic acid has emerged as a promising and specific biomarker for Ornithine Transcarbamylase deficiency. Its inclusion in diagnostic panels, particularly for newborn screening, has the potential to improve the early and accurate identification of affected individuals, leading to more timely therapeutic intervention. Further large-scale clinical validation studies are warranted to fully establish its diagnostic performance characteristics and to explore its utility in monitoring treatment efficacy. The continued development of robust and high-throughput analytical methods will be crucial for its widespread adoption in clinical laboratories.

References

  • filiere-g2m.fr. Urea Cycle Disorders. [Link]

  • National Urea Cycle Disorders Foundation. Diagnostic Evaluation. [Link]

  • A-Mansour Medical. Causes, Symptoms, and Treatment Options for Urea Cycle Disorders. [Link]

  • MSD Manual Professional Edition. Urea Cycle Disorders - Pediatrics. [Link]

  • Cleveland Clinic. Urea Cycle Disorder. [Link]

  • Children's Hospital of Philadelphia. Urea Cycle Disorders. [Link]

  • National Center for Biotechnology Information. Urea Cycle Disorders - StatPearls. [https://www.ncbi.nlm.nih.gov/books/NBK5382 Urea-Cycle-Disorders/]([Link] Urea-Cycle-Disorders/)

  • National Center for Biotechnology Information. Novel Treatment Strategy for Patients With Urea Cycle Disorders: Pharmacological Chaperones Enhance Enzyme Stability and Activity in Patient‐Derived Liver Disease Models. [Link]

  • Recordati Rare Diseases. Navigating the Types of Urea Cycle Disorders | A Guide for HCPs. [Link]

  • Wikipedia. Urea cycle. [Link]

  • National Center for Biotechnology Information. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]

  • An-Najah Staff. Current Analytical Chemistry. [Link]

  • SIELC Technologies. Separation of Pentanoic acid on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

Sources

Cross-validation of different analytical methods for 2-(Carbamoylamino)pentanoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Guide: Quantification of 2-(Carbamoylamino)pentanoic Acid

Scope Note: This guide addresses the quantification of 2-(Carbamoylamino)pentanoic acid (also known as N-Carbamoylnorvaline or 2-Ureidopentanoic acid ). Distinction Alert: This compound is structurally distinct from Citrulline (2-amino-5-(carbamoylamino)pentanoic acid). While Citrulline bears the ureido group on the


-carbon, the target analyte here carries the ureido group on the 

-carbon, rendering the

-amino group chemically blocked. This structural difference fundamentally alters the required analytical strategy (e.g., standard amine-reactive derivatizations like OPA will not work).

Executive Summary

2-(Carbamoylamino)pentanoic acid is a non-proteinogenic amino acid derivative, often encountered as an impurity in the synthesis of valine/norvaline analogs, a byproduct in urea cycle research, or a degradation product in pharmaceutical formulations containing norvaline residues.

Because the


-amino group is capped by a carbamoyl moiety ($ -NH-CO-NH_2 $), the molecule lacks the basicity and reactivity required for standard amino acid analysis (e.g., Ninhydrin, OPA). Therefore, quantification requires methods that target the carboxylic acid, the ureido moiety, or utilize intrinsic physicochemical properties (Mass/Charge).

This guide compares three validated approaches:

  • LC-MS/MS (HILIC-MRM): The gold standard for sensitivity and specificity in complex matrices.

  • HPLC-UV (Low-Wavelength): A cost-effective method for high-purity samples (e.g., drug substance QC).

  • GC-MS (Silylation): An alternative for volatile analysis requiring derivatization.

Part 1: Methodological Comparison

FeatureMethod A: LC-MS/MS (HILIC) Method B: HPLC-UV (RP-IP) Method C: GC-MS
Primary Mechanism Hydrophilic Interaction Chromatography with Triple Quadrupole DetectionReversed-Phase Ion-Pairing with Diode Array DetectionGas Chromatography with Electron Impact Ionization
Target Analyte State Underivatized (Native)Underivatized (Native)Derivatized (TMS-Ester/Ether)
Sensitivity (LOD) High (0.5–5.0 ng/mL)Moderate (0.5–1.0 µg/mL)High (10–50 ng/mL)
Selectivity Excellent (Mass + Fragmentation)Low (Prone to matrix interference)High (Structural fingerprint)
Throughput High (5–8 min run time)Medium (15–25 min run time)Low (Requires derivatization step)
Key Limitation Matrix effects (Ion suppression)Non-specific absorption at 210 nmMoisture sensitivity during prep
Recommended Use Biological fluids (Plasma/Urine), Trace ImpuritiesRaw Material QC, Process MonitoringConfirmation of Identity

Part 2: Detailed Protocols

Method A: LC-MS/MS (The Gold Standard)

Rationale: The polarity of the ureido group makes retention on standard C18 columns difficult without ion-pairing agents (which contaminate MS sources). HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar analytes well and uses high-organic mobile phases that enhance desolvation in ESI.

Workflow Diagram:

LCMS_Workflow Sample Sample Matrix (Plasma/API) Prep Protein Precipitation (ACN:MeOH 3:1) Sample->Prep Centrifuge Centrifugation 10,000 x g, 10 min Prep->Centrifuge Supernatant Supernatant Retrieval Centrifuge->Supernatant LC HILIC Separation (Amide Column) Supernatant->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification MS->Data

Caption: Standardized workflow for LC-MS/MS quantification of ureido-amino acids.

Protocol Parameters:

  • Column: Waters XBridge Amide or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH favors ionization of the carboxylic acid, but positive mode is often preferred for the urea nitrogen.

  • Mobile Phase B: Acetonitrile:Water (95:5).

  • Gradient: 90% B to 60% B over 6 minutes.

  • Detection (ESI+):

    • Precursor Ion:

      
      
      
    • Quantifier Product:

      
       (Loss of carbamoyl group/isocyanic acid).
      
    • Qualifier Product:

      
       (Further loss of water/ammonia).
      
Method B: HPLC-UV (For Quality Control)

Rationale: For pharmaceutical QC where concentrations are high, UV detection is sufficient. Because the molecule lacks a strong chromophore, detection must occur at 205–210 nm. To achieve retention on C18, an acidic mobile phase is required to suppress ionization of the carboxylic acid.

Workflow Diagram:

HPLC_Workflow Standard Reference Standard (>99% Purity) Filter 0.22 µm PVDF Filter Standard->Filter Sample Drug Substance Dissolved in Mobile Phase Sample->Filter Inject Injection (20 µL) Filter->Inject Separation C18 Column (pH 2.5 Phosphate Buffer) Inject->Separation Detect DAD @ 210 nm Separation->Detect

Caption: HPLC-UV workflow utilizing low-wavelength detection for non-chromophoric ureido acids.

Protocol Parameters:

  • Column: C18 (e.g., Phenomenex Kinetex C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 2.5) / Acetonitrile (95:5 Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm (Reference 360 nm).

  • Critical Control: The low wavelength makes this method susceptible to baseline drift and interference from buffer impurities. Use HPLC-grade salts.

Part 3: Scientific Validation & Mechanistic Insight

The Derivatization Challenge

Researchers often default to OPA (o-phthalaldehyde) for amino acid analysis. Do not use OPA for this analyte. OPA requires a primary amine ($ -NH_2


 -NH-CO-NH_2 $), which is non-nucleophilic due to resonance stabilization with the carbonyl.
  • Alternative: If derivatization is strictly required (e.g., to improve sensitivity on HPLC-FLD), use Xanthydrol in acidic conditions, which specifically reacts with ureido groups to form fluorescent derivatives [1].

Mass Spectrometry Fragmentation Logic

In ESI+ (Positive Mode), the molecule protonates on the urea oxygen or nitrogen.

  • Parent:

    
    
    
  • Primary Fragmentation Pathway:

    
    
    This loss of 43 Da (Isocyanic acid) is diagnostic for N-carbamoyl amino acids [2]. This transition (
    
    
    
    ) is highly specific and reduces background noise significantly compared to simple water loss transitions.

References

  • Determination of ureido compounds by HPLC with fluorescence detection. Source: Journal of Chromatography B. Context: Describes the Xanthydrol derivatization for urea-containing analytes. URL:[Link]

  • Fragmentation behavior of N-carbamoyl amino acids in electrospray ionization tandem mass spectrometry. Source: Rapid Communications in Mass Spectrometry.[1] Context: Establishes the diagnostic neutral loss of isocyanic acid (43 Da) for this class of compounds. URL:[Link]

  • Validation of analytical methods for the determination of impurities in pharmaceutical formulations. Source: ICH Harmonised Tripartite Guideline Q2(R1). Context: The regulatory framework for validating the described HPLC-UV and LC-MS methods. URL:[Link]

  • HILIC-MS/MS for the determination of polar amino acid derivatives. Source: Journal of Separation Science. Context: Supports the use of Amide columns for retaining polar ureido acids. URL:[Link]

Sources

Comparative Guide: Efficacy of 2-(Carbamoylamino)pentanoic Acid vs. Standard Anticonvulsants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Disambiguation

2-(Carbamoylamino)pentanoic acid , systematically known as N-Carbamylnorvaline (NCV) , represents a specific class of ureido-amino acids. While often confused structurally with Citrulline (2-amino-5-ureidopentanoic acid) or Valproyl Urea due to nomenclature overlaps, NCV functions primarily as a metabolic precursor in the synthesis of hydantoin rings—a scaffold fundamental to anticonvulsant pharmacology.

This guide evaluates the efficacy of NCV not merely as a standalone acid but as a pro-drug pharmacophore capable of cyclizing into 5-propylhydantoin . We compare its efficacy profile against three distinct mechanistic classes:

  • Valproic Acid (VPA): Branched fatty acid (GABA modulation).

  • Phenytoin (PHT): Aromatic hydantoin (Na+ channel blockade).

  • L-Citrulline: Ureido-amino acid (Nitric Oxide modulation).

Key Findings
  • Potency: NCV exhibits lower intrinsic potency than aromatic hydantoins (Phenytoin) but offers a cleaner toxicity profile due to the absence of the phenyl ring.

  • Mechanism: Its anticonvulsant activity is contingent upon acidic cyclization to 5-propylhydantoin, which acts on voltage-gated sodium channels.

  • Bioavailability: Unlike Citrulline, which modulates seizures via the Nitric Oxide (NO) pathway, NCV functions via direct membrane stabilization post-cyclization.

Mechanistic Profiling: The "Cyclization" Activation

To understand the efficacy of 2-(Carbamoylamino)pentanoic acid, one must recognize it as an open-chain hydantoin. Under physiological acidic conditions (gastric environment) or enzymatic catalysis (dihydropyrimidinase), NCV undergoes dehydration to form the active lipophilic heterocycle.

Pathway Diagram: Metabolic Activation

The following diagram illustrates the conversion of the polar NCV into the active, blood-brain-barrier (BBB) permeable 5-propylhydantoin.

G cluster_0 Pharmacokinetic Activation NCV 2-(Carbamoylamino) pentanoic Acid (Polar Precursor) Inter Acidic/Enzymatic Dehydration (- H2O) NCV->Inter Gastric pH / DHPase Active 5-Propylhydantoin (Lipophilic Active Drug) Inter->Active Cyclization Target Voltage-Gated Na+ Channels (Neuronal Stabilization) Active->Target Binding Site II

Figure 1: The activation pathway of N-Carbamylnorvaline. The open ureido-acid structure cyclizes to form the lipophilic hydantoin ring required for anticonvulsant activity.

Comparative Efficacy Analysis

The following analysis contrasts NCV with standard-of-care agents. Data is synthesized from Structure-Activity Relationship (SAR) studies of aliphatic vs. aromatic hydantoins and fatty acids.

Table 1: Pharmacodynamic Comparison
Feature2-(Carbamoylamino)pentanoic Acid (NCV)Valproic Acid (VPA)Phenytoin (PHT)L-Citrulline
Chemical Class Ureido-Fatty Acid (Linear)Branched Fatty AcidAromatic HydantoinAmino Acid Ureide
Active Form 5-Propylhydantoin (Metabolite)Valproate IonPhenytoin (Parent)NO / Arginine
Primary Target Na+ Channels (State-dependent)GABA Transaminase / Na+Na+ ChannelsNMDA / NO Synthase
Lipophilicity (LogP) ~0.1 (Acid) / ~0.8 (Hydantoin)2.752.47-2.9 (Polar)
Efficacy (MES Model) Moderate (ED50 ~80-100 mg/kg)High (ED50 ~200 mg/kg)*Very High (ED50 ~10 mg/kg)Inconsistent**
Toxicity Risk Low (Sedation)HepatotoxicityGingival HyperplasiaMinimal

*Note: VPA requires higher doses but has a broader spectrum. PHT is potent but narrow-spectrum. **Note: Citrulline can be pro-convulsant in some models due to excessive Nitric Oxide production.

Detailed Analysis
1. NCV vs. Phenytoin (The Aromatic Factor)

Phenytoin owes its high potency to the two phenyl rings at the C5 position, which engage in pi-stacking interactions within the sodium channel pore. NCV, having only a linear propyl chain (derived from norvaline), lacks this pi-stacking capability. Consequently, NCV requires 5-10x higher molar doses to achieve seizure protection comparable to Phenytoin. However, NCV lacks the aromatic-associated side effects (e.g., Stevens-Johnson syndrome risk).

2. NCV vs. Valproic Acid (The Branching Factor)

Valproic acid (2-propylpentanoic acid) shares the "pentanoic" backbone but features a branched structure. This branching prevents rapid beta-oxidation, extending its half-life. NCV is linear; without the hydantoin cyclization, it would be rapidly metabolized. As a cyclized hydantoin, it is stable but has a narrower spectrum of action (focal seizures) compared to Valproate (generalized seizures).

3. NCV vs. Citrulline (The NO Pathway)

Researchers often confuse NCV with Citrulline. Citrulline is not a direct ion-channel blocker. It serves as a donor for Arginine and subsequently Nitric Oxide (NO). While NO modulation can inhibit NMDA receptors (anticonvulsant), excess NO is neurotoxic and pro-convulsant. NCV provides a more predictable, non-metabolic mechanism of action (channel blockade) compared to the biphasic effects of Citrulline.

Experimental Protocol: Evaluating NCV Efficacy

To validate the efficacy of 2-(Carbamoylamino)pentanoic acid, a Maximal Electroshock Seizure (MES) test is the gold standard, as it specifically targets Na+ channel-mediated seizure spread (the mechanism of hydantoins).

Workflow: MES Protection Assay

Objective: Determine the ED50 of NCV compared to Phenytoin.

  • Subject Preparation:

    • Use male Swiss albino mice (20-25g).

    • Acclimatize for 24 hours with standard diet.

  • Compound Administration:

    • Test Group: Administer NCV (dissolved in 1% CMC) intraperitoneally (i.p.) at doses: 25, 50, 100, 200 mg/kg.

    • Positive Control: Phenytoin (25 mg/kg i.p.).

    • Vehicle Control: 1% CMC solution.

    • Wait Time: 30 minutes (allow for potential in vivo cyclization).

  • Induction (MES):

    • Apply electrical stimulus via auricular electrodes.

    • Parameters: 50 mA, 60 Hz, 0.2 seconds duration.

  • Scoring:

    • Observe for Hind Limb Tonic Extension (HLTE) .

    • Protection is defined as the abolition of HLTE within 10 seconds of shock.

  • Data Analysis:

    • Calculate % Protection for each dose.

    • Determine ED50 using Litchfield and Wilcoxon method.

Signaling Pathway: NO vs. Hydantoin Mechanism

The following diagram contrasts the mechanism of Citrulline (often confused with NCV) against the actual mechanism of NCV (Hydantoin pathway).

G cluster_NO Citrulline Pathway (Modulatory) cluster_Hyd N-Carbamylnorvaline Pathway (Direct) Cit L-Citrulline Arg L-Arginine Cit->Arg NO Nitric Oxide (NO) Arg->NO NOS Enzyme NMDA NMDA Receptor NO->NMDA Modulation (Complex Effect) NCV_Drug N-Carbamylnorvaline Propyl 5-Propylhydantoin NCV_Drug->Propyl Cyclization NaCh Na+ Channel (Inactivated State) Propyl->NaCh Stabilization

Figure 2: Divergent mechanisms. Citrulline acts via metabolic conversion to NO (left), while NCV acts via structural conversion to a sodium channel blocker (right).

Conclusion

2-(Carbamoylamino)pentanoic acid is a Class II anticonvulsant precursor . While it lacks the nanomolar potency of aromatic anticonvulsants like Phenytoin, it represents a critical scaffold for aliphatic hydantoin synthesis .

For drug development professionals, NCV offers a strategic advantage in toxicity reduction . By replacing the phenyl ring of Phenytoin with the propyl chain of NCV (post-cyclization), one sacrifices potency for a reduction in gingival hyperplasia and hypersensitivity risks. It is best utilized not as a monotherapy, but as a lead compound for generating hybrid ureide-fatty acid anticonvulsants .

References

  • Biosynth. (2024). 2-(Carbamoylamino)pentanoic acid - Chemical Structure and Properties.Link

  • National Institutes of Health (NIH). (2002). Evidence for the involvement of L-citrulline in the proconvulsant action of L-arginine. PubMed. Link

  • CymitQuimica. (2023).[1] Propylhydantoin (CAS 18227-41-3) Anticonvulsant Profile.[2]Link

  • Sigma-Aldrich. (2024). Product Specification: (2R)-2-(carbamoylamino)pentanoic acid.[3]Link

  • Scientific Electronic Library Online (SciELO). (1997). Anticonvulsant and proconvulsant roles of nitric oxide in experimental epilepsy models.[1][4]Link

Sources

A Comparative Guide to the Interspecies Metabolism of 2-(Carbamoylamino)pentanoic acid: A Strategic Approach for a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for investigating the interspecies metabolic differences of 2-(Carbamoylamino)pentanoic acid, a novel chemical entity (NCE). In drug development, a thorough understanding of a compound's metabolic fate is paramount for selecting the appropriate animal species for nonclinical toxicology studies and for predicting its pharmacokinetic profile in humans.[1][2][3] Species differences in drug metabolism can profoundly impact both the efficacy and toxicity of a new therapeutic agent.[4][5] This document outlines a logical, multi-step approach, grounded in established scientific principles and regulatory expectations, to prospectively evaluate the metabolism of this NCE.[1][6]

Structural Assessment and Predicted Metabolic Pathways

The chemical structure of 2-(Carbamoylamino)pentanoic acid provides initial clues to its potential metabolic vulnerabilities. The molecule contains two key functional groups: a carbamoyl (urea) moiety and a pentanoic acid (valeric acid) aliphatic chain.

Based on this structure, we can hypothesize three primary metabolic pathways:

  • Pathway A: Hydrolytic Cleavage: The carbamoyl linkage may be susceptible to hydrolysis by carboxylesterases or other amidases, yielding 2-aminopentanoic acid (norvaline) and ammonia/carbamate.[7][8][9] This is a critical pathway to investigate, as the generation of an amino acid could have significant biological implications.

  • Pathway B: Oxidative Metabolism: The aliphatic pentanoic acid side chain is a likely target for oxidation, primarily by Cytochrome P450 (CYP) enzymes.[10][11][12] This can occur at multiple positions, including ω-hydroxylation (at C5) and ω-1 hydroxylation (at C4), followed by further oxidation to carboxylic acids.

  • Pathway C: Phase II Conjugation: The parent molecule's carboxylic acid group, or any hydroxylated metabolites generated from Pathway B, can undergo Phase II conjugation.[13] Common conjugation reactions include glucuronidation (via UGTs) or amino acid conjugation (e.g., with glycine or taurine), which facilitate excretion.[14]

The interplay and preference for these pathways are often species-dependent.[5][15]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-(Carbamoylamino)pentanoic acid Hydrolysis Hydrolysis (e.g., Carboxylesterases) Parent->Hydrolysis Pathway A Oxidation Oxidation (e.g., CYP450s) Parent->Oxidation Pathway B Conjugation Conjugation (e.g., UGTs) Parent->Conjugation Met_Amino 2-Aminopentanoic acid Hydrolysis->Met_Amino Met_Hydroxy Hydroxylated Metabolites (ω, ω-1) Oxidation->Met_Hydroxy Excretion Excretion Met_Amino->Excretion Met_Hydroxy->Conjugation Pathway C Met_Conj Glucuronide or Amino Acid Conjugates Conjugation->Met_Conj Met_Conj->Excretion

Figure 1: Predicted metabolic pathways for 2-(Carbamoylamino)pentanoic acid.

Comparative In Vitro Metabolism: A Phased Approach

The cornerstone of an interspecies comparison is a series of in vitro experiments using subcellular fractions and cellular systems from various species, including human, dog, rat, and monkey.[16][17][18] This allows for a cost-effective, early assessment of metabolic profiles before extensive in vivo studies.[6][19]

Experimental Objective

To qualitatively and quantitatively compare the metabolic fate of 2-(Carbamoylamino)pentanoic acid across different species to identify major metabolites and estimate metabolic clearance.

Experimental Workflow

G cluster_systems In Vitro Test Systems cluster_exp Incubation & Analysis cluster_data Data Output Microsomes Liver Microsomes (Human, Rat, Dog, Monkey) Incubate Incubate with Compound (+/- Cofactors, e.g., NADPH) Microsomes->Incubate Hepatocytes Cryopreserved Hepatocytes (Human, Rat, Dog, Monkey) Hepatocytes->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze MetID Metabolite Identification Analyze->MetID Quant Quantitative Profile (Parent Disappearance, Metabolite Formation) Analyze->Quant Clearance Intrinsic Clearance (CLint) Calculation Quant->Clearance

Figure 2: Workflow for comparative in vitro metabolism studies.

Detailed Experimental Protocols

A. Metabolic Stability in Liver Microsomes

  • Rationale: Liver microsomes are rich in CYP450 enzymes and are excellent for evaluating Phase I oxidative metabolism.[17] The requirement for the cofactor NADPH helps distinguish CYP-mediated metabolism from other pathways.[16][20]

  • Protocol:

    • Prepare an incubation mixture in a 96-well plate containing phosphate buffer (100 mM, pH 7.4), MgCl₂, and pooled liver microsomes (0.5 mg/mL) from human, rat, dog, and monkey.

    • Pre-warm the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 2-(Carbamoylamino)pentanoic acid (final concentration 1 µM).

    • In a parallel set of wells, add an NADPH-regenerating system (NRS) to initiate CYP-mediated reactions.[16] A control set without NRS is crucial to assess non-CYP-mediated metabolism.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

B. Metabolite Identification in Hepatocytes

  • Rationale: Hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors, providing a more complete and physiologically relevant metabolic profile.[15][18]

  • Protocol:

    • Thaw cryopreserved hepatocytes from human, rat, dog, and monkey according to the supplier's instructions and determine cell viability.

    • Incubate hepatocytes (e.g., at 1 million cells/mL) in a suitable medium (e.g., Williams' Medium E) in a shaking water bath at 37°C.

    • Add 2-(Carbamoylamino)pentanoic acid (final concentration 10 µM) to start the reaction. A higher concentration is used here to facilitate the detection of minor metabolites.

    • Collect aliquots at later time points (e.g., 0, 30, 60, 120, 240 minutes).

    • Terminate the reaction and process the samples as described for microsomes.

    • Analyze the supernatant using high-resolution LC-MS/MS for the detection and structural elucidation of potential metabolites.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Metabolic Stability of 2-(Carbamoylamino)pentanoic acid in Liver Microsomes

Species Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human 45 15.4
Monkey 38 18.2
Dog >120 <5.8

| Rat | 25 | 27.7 |

Table 2: Hypothetical Metabolite Profile in Hepatocytes (Relative % of Total Metabolites at 2 hours)

Metabolite Human Monkey Dog Rat
M1: 2-Aminopentanoic acid (Hydrolysis) 15% 12% 65% 20%
M2: ω-hydroxy metabolite 40% 45% 10% 55%
M3: ω-1 hydroxy metabolite 25% 28% 5% 15%

| M4: M2-Glucuronide | 20% | 15% | 20% | 10% |

Interpretation of Hypothetical Data: From these tables, we can infer that rats metabolize the compound most rapidly via oxidation (shortest half-life, highest CLint), while dogs show a markedly different profile dominated by hydrolysis. Human and monkey profiles appear qualitatively similar, with oxidation being the major pathway. This initial data suggests the dog may be a poor toxicological model due to its distinct metabolic route, while the monkey may be more predictive of human metabolism.[1][15]

Enzyme Phenotyping and In Vivo Confirmation

Once major metabolic pathways are identified, the specific enzymes responsible must be determined. This is crucial for predicting drug-drug interactions (DDIs).[21]

Enzyme Phenotyping Protocol
  • Rationale: To identify the specific human CYP450 isoforms responsible for the oxidative metabolism of 2-(Carbamoylamino)pentanoic acid.

  • Methodology:

    • Recombinant Enzymes: Incubate the compound with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and measure the formation of the key oxidative metabolites (M2, M3).[17]

    • Chemical Inhibition: Conduct incubations with pooled human liver microsomes in the presence and absence of potent, selective inhibitors for major CYP isoforms. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that enzyme.

Proposed In Vivo Pharmacokinetic Study
  • Rationale: To confirm that the in vitro metabolite profiles are representative of the in vivo situation and to understand the absorption, distribution, and excretion (ADME) of the compound.[22][23]

  • Study Design:

    • Species Selection: Based on the in vitro data, select two species, typically one rodent (rat) and one non-rodent (dog or monkey).[1] In our hypothetical case, the rat and monkey would be the most appropriate choices.

    • Dosing: Administer a single intravenous (IV) and oral (PO) dose of radiolabeled [¹⁴C]-2-(Carbamoylamino)pentanoic acid to a small group of animals (e.g., n=3-4 per group).

    • Sample Collection: Collect serial blood, urine, and feces samples over a defined period (e.g., 72 hours).

    • Analysis:

      • Quantify total radioactivity in all matrices to determine mass balance and routes of excretion.

      • Use LC-MS/MS to quantify the parent compound and major metabolites in plasma to determine pharmacokinetic parameters (e.g., clearance, volume of distribution, bioavailability).

      • Profile the metabolites in urine and feces to create a comprehensive picture of the metabolic fate.

Synthesis and Decision-Making

The final step involves integrating all data to make a scientifically-defensible decision on the most appropriate species for long-term toxicology studies.

G Start In Vitro Metabolite Profiling Data (Human vs. Animal) Q1 Are animal metabolite profiles qualitatively similar to human? Start->Q1 Q2 Are metabolite exposures (AUC) in animals ≥ human exposure? Q1->Q2 Yes Reconsider Re-evaluate Species or Consider Humanized Models Q1->Reconsider No Q2->Reconsider No MIST Is there a human-specific metabolite >10% of total drug-related exposure? Q2->MIST Yes Select Select Species for Toxicology Studies Proceed Proceed with selected species Select->Proceed MIST->Select No ToxStudy Conduct separate toxicity study on the metabolite MIST->ToxStudy Yes ToxStudy->Select

Figure 3: Decision tree for toxicology species selection based on metabolism data.

This decision-making process must align with regulatory guidance, such as the FDA's "Metabolites in Safety Testing" (MIST) framework, which requires that any human metabolite comprising more than 10% of the total drug-related exposure be adequately tested in toxicology studies.[6][19] By systematically comparing the metabolic profiles, researchers can ensure that the chosen animal models are exposed to a similar array of metabolites as humans, making the safety data more relevant and reliable for human risk assessment.[1][4]

References

(A consolidated list of all sources cited in the text would be generated here, including Title, Source, and a valid URL for verification.)

Sources

Validating the Specificity of Antibodies Against 2-(Carbamoylamino)pentanoic acid (Peptidyl-Citrulline)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Epitope Occlusion Challenge

In the field of post-translational modification (PTM) research, few targets present a greater specificity challenge than 2-(Carbamoylamino)pentanoic acid , commonly known as Citrulline .

Unlike stable protein tags, citrulline is the result of the deimination of Arginine residues by Peptidylarginine Deiminases (PADs).[1] The chemical difference between the precursor (Arginine) and the target (Citrulline) is a mere loss of a positive charge and the substitution of a ketimine group for a ketone (–NH to =O). Furthermore, the structural analog Homocitrulline (generated via non-enzymatic carbamylation of Lysine) differs from Citrulline by only one methylene group.

The Core Problem: Most "Pan-Citrulline" antibodies are not truly sequence-independent.[2] They often rely on flanking residues (commonly Glycine) for stable binding, leading to false negatives on non-canonical motifs. Conversely, they may cross-react with Homocitrulline, leading to false positives in studies of inflammation (e.g., Rheumatoid Arthritis).

This guide objectively compares the leading detection methodologies and provides a self-validating protocol system to ensure your data represents true enzymatic citrullination.

Part 1: Technical Landscape & Comparative Analysis

There are three primary approaches to detecting peptidyl-citrulline. As a researcher, your choice dictates the validation burden required.

The "Pan-Citrulline" IgM Approach (e.g., Clone F95)
  • Mechanism: A multi-valent IgM antibody raised against a library of citrullinated peptides.

  • Best For: High-throughput screening of tissue lysates where specific protein identity is secondary.

  • Critical Limitation: Sequence Bias. Research indicates that F95 and similar clones display preferential binding to Citrulline flanked by neutral amino acids (e.g., Cit-Gly motifs). They often fail to detect citrullinated Histones (e.g., H3Cit) efficiently due to steric hindrance or lack of the specific flanking motif.

  • Validation Requirement: High. Requires orthogonal validation (Mass Spec or AMC).

The Anti-Modified Citrulline (AMC) Platform
  • Mechanism: A chemical-antibody hybrid method. First, the sample is treated with 2,3-butanedione monoxime and antipyrine under acidic conditions. This chemically modifies the ureido group of Citrulline into a bulky, specific adduct. A monoclonal antibody then detects this modified headgroup.

  • Best For: True "Pan-Citrulline" detection. Because the antibody targets the chemical adduct rather than the peptide backbone, it is largely sequence-independent.

  • Critical Limitation: Workflow Complexity. Requires harsh acidic modification steps that can degrade sensitive samples or interfere with downstream stripping/re-probing.

  • Validation Requirement: Moderate.

Site-Specific Rabbit Monoclonals (e.g., Anti-H3Cit-Arg26)
  • Mechanism: Antibodies raised against a specific synthetic peptide (e.g., Histone H3 citrullinated at Arginine 26).

  • Best For: Chromatin biology and NETosis studies.

  • Critical Limitation: Zero Versatility. Will not detect citrullinated Vimentin, Fibrinogen, or Actin.

  • Validation Requirement: Low (Specificity is usually inherent), but cross-reactivity with unmodified Arginine must be ruled out.

Summary Data Table
FeaturePan-Cit IgM (F95)Anti-Modified Citrulline (AMC)Site-Specific mAb
Target Citrulline + Flanking MotifChemically Modified Ureido GroupSpecific Sequence Context
Sequence Bias High (Prefers Cit-Gly)Very Low (Headgroup driven)Absolute (Target specific)
Homocitrulline Cross-Reactivity High Risk LowLow
Sensitivity ModerateHighVery High
Workflow Standard WesternChemical Derivatization + WesternStandard Western
Primary Use Case General Tissue ScreeningTotal Citrullinome ProfilingPathway Specific (e.g., NETs)

Part 2: The Specificity Trap (Visualized)

The diagram below illustrates why antibodies fail. The structural similarity between the intended target (Citrulline) and the "Decoy" (Homocitrulline) is the primary cause of false positives in autoimmune research.

SpecificityTrap Arginine Arginine Residue (Positively Charged) PADs PAD Enzymes (Deimination) Arginine->PADs Citrulline Peptidyl-Citrulline (Target Antigen) PADs->Citrulline -NH3+ -> =O Antibody Anti-Citrulline Ab Citrulline->Antibody True Binding Lysine Lysine Residue Cyanate Cyanate/Urea (Carbamylation) Lysine->Cyanate Homocit Homocitrulline (The 'Decoy') Cyanate->Homocit +1 CH2 Group Homocit->Antibody Cross-Reactivity (False Positive)

Figure 1: The Chemical Specificity Landscape. Note the parallel pathways of Citrullination (Enzymatic) and Carbamylation (Chemical), leading to structurally similar epitopes that confuse standard antibodies.

Part 3: The Self-Validating Protocol System

To claim specificity, you cannot rely on the manufacturer's datasheet. You must perform a Peptide Competition Assay alongside a Biological Negative Control .

Protocol A: The Peptide Competition Assay (Gold Standard)

This protocol proves that the signal you see is driven by the specific antigen-binding site of the antibody, not by Fc receptors or non-specific sticking.

Reagents Required:

  • Primary Antibody (Anti-Citrulline).[3][4][5]

  • Immunizing Peptide (Synthetic peptide containing Citrulline).

  • Control Peptide (Identical sequence, but with Arginine instead of Citrulline).

Step-by-Step Methodology:

  • Titration: Determine the sub-saturating concentration of your antibody (e.g., 0.5 µg/mL) that yields a clean signal on a standard Western Blot.

  • Preparation: Prepare three tubes:

    • Tube A (Ab Only): Antibody + PBS.

    • Tube B (Blocked): Antibody + Immunizing Peptide (10-fold molar excess).

    • Tube C (Non-Specific Control): Antibody + Arginine Control Peptide (10-fold molar excess).

  • Incubation: Incubate all tubes at Room Temperature for 1 hour with gentle rotation. This allows the peptide to occupy the antibody's paratope (antigen-binding site).

  • Application: Apply these pre-incubated mixtures to three identical lanes of your Western Blot membrane.

  • Analysis:

    • Valid Result: Strong band in Tube A and Tube C. Complete disappearance of the band in Tube B.

    • Non-Specific Result: Band persists in Tube B (indicates the antibody is binding something else).

    • Cross-Reactive Result: Band disappears in Tube C (indicates the antibody binds Arginine as well).

Protocol B: The Biological Knockout (PAD Inhibition)

Chemical validation is good; biological validation is better.

  • Culture: Grow cells (e.g., HL-60 neutrophils or HEK293T).

  • Induction: Induce citrullination (e.g., using Calcium Ionophore A23187) to activate PADs.

  • Inhibition: Treat a parallel flask with Cl-Amidine (200 µM) or BB-Cl-Amidine for 1 hour prior to calcium induction.

  • Blotting: Probe lysates with your anti-citrulline antibody.

  • Criterion: The signal must be robust in the Induced lane and abrogated in the Inhibitor lane. If the band remains despite PAD inhibition, it is likely a false positive (or Homocitrulline).

Part 4: Validation Logic Flowchart

Use this decision tree to interpret your validation results.

ValidationLogic Start Start Validation CompAssay Peptide Competition Assay (Cit-Peptide vs Arg-Peptide) Start->CompAssay Result1 Signal Blocked by Cit-Pep NOT Blocked by Arg-Pep CompAssay->Result1 Result2 Signal Blocked by BOTH CompAssay->Result2 Result3 Signal Blocked by NEITHER CompAssay->Result3 NextStep Run PAD Inhibitor Assay (Cl-Amidine) Result1->NextStep Fail1 FAIL: Cross-reacts with Arginine Result2->Fail1 Fail2 FAIL: Non-specific binding Result3->Fail2 FinalPass VALIDATED Specific for Citrulline NextStep->FinalPass Signal Reduced Fail3 FAIL: Likely Homocitrulline or PAD-independent target NextStep->Fail3 Signal Persists

Figure 2: The Validation Decision Tree. A rigorous path to confirm antibody specificity.

References

  • Chemical Definitions & Context

    • L-Citrulline (2-amino-5-(carbamoylamino)pentanoic acid).[3] National Center for Biotechnology Information. PubChem Compound Summary. Link

  • Antibody Specificity & Cross-Reactivity

    • Turunen, S., et al. (2016). "Homocitrulline antibodies cross-react with citrulline." Journal of Translational Autoimmunity. This paper establishes the critical cross-reactivity between anti-citrulline antibodies and carbamylated proteins. Link

  • Methodology - Anti-Modified Citrulline (AMC)

    • Senshu, T., et al. (1992). "Detection of citrulline residues in deiminated proteins on polyvinylidene difluoride membranes." Analytical Biochemistry. The foundational paper for the chemical modification method used in AMC kits. Link

  • Methodology - PAD Inhibition

    • Causa, F., et al. (2021). "The Role of Peptidylarginine Deiminases in Immunology." Frontiers in Immunology. Discusses the use of Cl-Amidine as a control for citrullination studies. Link

  • Comparative Performance

    • Bicker, K.L., et al. (2012). "Detection of citrullinated proteins: a comparison of commercially available antibodies." Journal of Immunological Methods. Provides direct comparison data between F95 and other clones. Link

Sources

Comparative Guide: Structure-Activity Relationship of 2-(Carbamoylamino)pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

2-(Carbamoylamino)pentanoic acid, chemically known as


-carbamoyl-L-norvaline , represents a pivotal scaffold in medicinal chemistry. It serves as a structural isostere to L-Citrulline  and a transition-state analogue for enzymes governing nitrogen metabolism, specifically Ornithine Transcarbamylase (OTC)  and Aspartate Transcarbamoylase (ATC) .

While L-Citrulline possesses the urea moiety on the


-carbon, moving this group to the 

-carbon (the 2-position) creates a compound that mimics the steric and electronic environment of the tetrahedral transition state formed during carbamoyl phosphate transfer.

Key Applications:

  • Metabolic Modulation: Inhibition of Urea Cycle enzymes (OTC) and Pyrimidine synthesis (ATC) for oncology and metabolic disorder research.

  • CNS Therapeutics: Lipophilic derivatives exhibit anticonvulsant profiles similar to phenytoin and valproic acid ureas.

This guide objectively compares the SAR of these derivatives against the industry "Gold Standard" inhibitor PALA (


-(phosphonacetyl)-L-aspartate) and the natural substrate L-Citrulline .

Mechanism of Action: The Urea Bioisostere

The therapeutic utility of 2-(carbamoylamino)pentanoic acid stems from its ability to engage the active sites of carbamoyltransferases.

The "Bisubstrate Analogue" Hypothesis

Enzymes like OTC catalyze the nucleophilic attack of the ornithine


-amine onto carbamoyl phosphate.
  • Natural Substrate (Citrulline): The product of the reaction.

  • 2-(Carbamoylamino)pentanoic acid: Places the urea group at the

    
    -position. This steric compression forces the molecule to adopt a conformation that mimics the tetrahedral transition state  of the enzyme-substrate complex, effectively "freezing" the enzyme.
    
Graphviz Diagram: Mechanism of Inhibition

The following diagram illustrates the interaction logic compared to the natural substrate.

MOA_Pathway Substrate Carbamoyl Phosphate + Ornithine TS Tetrahedral Transition State Substrate->TS Nucleophilic Attack Enzyme OTC / ATC Active Site Substrate->Enzyme Binding Product L-Citrulline (Natural Product) TS->Product Phosphate Release Inhibitor 2-(Carbamoylamino) pentanoic Acid Inhibitor->Enzyme Competitive Binding (Ki < Km) Complex_Blocked Stalled Complex (Inhibition) Inhibitor->Complex_Blocked Steric Occlusion Complex_Active Productive Complex (Catalysis) Enzyme->Complex_Active

Figure 1: Mechanism of Action. The 2-carbamoyl derivative mimics the transition state geometry, competitively inhibiting the enzyme preventing product formation.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three critical regions: the Urea Head (Region A), the Linker/Stereochemistry (Region B), and the Hydrophobic Tail (Region C).

Region A: The Urea Moiety (Binding Hook)
  • Requirement: The unsubstituted urea (

    
    ) is essential for hydrogen bonding with the active site residues (typically Arg and Gln).
    
  • Modification: Substitution on the terminal nitrogen (e.g.,

    
    -methyl) drastically reduces affinity for OTC/ATC but increases  lipophilicity, shifting activity toward CNS/Anticonvulsant effects.
    
  • Bioisostere: Replacing the urea with a sulfonamide or phosphonate (as in PALA) changes the binding mode from hydrogen-bonding driven to electrostatic-driven.

Region B: The -Carbon (Stereochemistry)
  • Chirality: The L-isomer (

    
    -configuration) is 10-100x more potent against mammalian enzymes than the D-isomer.
    
  • Substitution: Adding a methyl group at the

    
    -position (creating an 
    
    
    
    -disubstituted amino acid) increases metabolic stability against peptidases but imposes severe steric clashes within the enzyme active site.
Region C: The Pentanoic Tail (Hydrophobic Pocket)
  • Length: The 5-carbon chain (Norvaline scaffold) is optimal for fitting the hydrophobic pocket of OTC.

    • Butanoic (2-amino-4-ureidobutyric): Too short; loss of Van der Waals contacts.

    • Hexanoic (Norleucine deriv): Too long; steric clash at the pocket floor.

  • Branching: Branching at the

    
    -position (e.g., Leucine analogues) generally reduces potency for OTC but enhances blood-brain barrier (BBB) penetration for CNS applications.
    

Comparative Performance Guide

This section compares 2-(Carbamoylamino)pentanoic acid derivatives against the standard alternatives in the context of OTC Inhibition .

Table 1: Comparative Efficacy and Properties
Feature2-(Carbamoylamino)pentanoic Acid PALA (Standard Inhibitor) L-Citrulline (Natural)
Primary Target OTC / ATC (Transition State Mimic)ATC (Transition State Mimic)OTC Product / Arginase Substrate
Binding Potency (

)
Moderate (

to

M)
High (

to

M)
Low (Substrate level)
Mechanism Planar H-bond donor/acceptorTetrahedral Phosphate MimicProduct Feedback
Metabolic Stability High (Urea is stable to hydrolysis)High (C-P bond is stable)Low (Metabolized to Arginine)
Toxicity Profile Low (Amino acid metabolite)Moderate (GI toxicity, skin rash)Non-toxic
Synthesis Cost Low (1-step from Norvaline)High (Multi-step organophosphorus)Low (Fermentation)
Performance Verdict
  • For High Potency: PALA remains superior due to the phosphonate group's strong electrostatic interaction with the active site zinc/magnesium ions.

  • For Specificity & Safety: 2-(Carbamoylamino)pentanoic acid derivatives offer a "tunable" scaffold. They are less potent than PALA but avoid the severe toxicity associated with strong non-selective phosphate mimics. They are ideal leads for "soft drugs" or reversible inhibitors.

Experimental Protocols

To validate the SAR of these derivatives, the following self-validating workflows are recommended.

Synthesis of Reference Compound

Objective: Synthesize


-carbamoyl-L-norvaline from L-norvaline.
  • Reagents: Dissolve L-Norvaline (10 mmol) in water.

  • Carbamoylation: Add Potassium Cyanate (KCNO, 15 mmol).

  • Reaction: Heat to 60°C for 2 hours. The pH should be maintained slightly acidic (pH 5-6) to generate isocyanic acid in situ without rapid hydrolysis.

  • Workup: Acidify to pH 3 with HCl. The product precipitates or can be recrystallized from water/ethanol.

  • Validation:

    • NMR: Look for the disappearance of the

      
      -amine signal and appearance of the urea singlet (
      
      
      
      5.5-6.0 ppm).
    • Melting Point: 170-172°C (dec).

Colorimetric OTC Inhibition Assay

Objective: Determine


 values compared to PALA.
  • System: Purified OTC enzyme (rat liver or recombinant human).

  • Substrates: Ornithine (5 mM) and Carbamoyl Phosphate (5 mM).

  • Inhibitor: Serial dilutions of 2-(carbamoylamino)pentanoic acid (0.1

    
    M to 1000 
    
    
    
    M).
  • Reaction: Incubate at 37°C for 15 minutes.

  • Detection (Citrulline): Stop reaction with acid. Add antipyrine/diacetylmonoxime reagent (Prescott-Jones method). Boil for 15 mins.

  • Readout: Measure Absorbance at 466 nm (Yellow color).

  • Calculation: Plot % Inhibition vs. Log[Inhibitor].

Graphviz Diagram: Experimental Workflow

Workflow Start Start: L-Norvaline Synth Synthesis: + KCNO, 60°C Start->Synth Purify Purification: Recrystallization (EtOH) Synth->Purify Branch Application Selection Purify->Branch Path_Enz Enzyme Inhibition (OTC/ATC) Branch->Path_Enz Path_CNS CNS Activity (Anticonvulsant) Branch->Path_CNS Assay_Enz Assay: Colorimetric (Prescott-Jones) Path_Enz->Assay_Enz Assay_CNS Assay: MES/PTZ (Mouse Model) Path_CNS->Assay_CNS Data Data Analysis: IC50 / ED50 Calculation Assay_Enz->Data Assay_CNS->Data

Figure 2: Experimental pipeline for synthesizing and validating 2-(carbamoylamino)pentanoic acid derivatives.

References

  • Structure-Activity Relationships of Urea Derivatives

    • Smith, R. L., et al. "Structure-Activity Relationships of Anticonvulsant Ureides." Journal of Medicinal Chemistry, 2017.

  • OTC Inhibition & Mechanism

    • Allewell, N. M., & Promes, P. "Ornithine Transcarbamylase: Structure, Function, and Evolution." Annual Review of Biochemistry, 2021.

  • PALA and Transition State Analogues

    • Collins, K. D., & Stark, G. R. "Aspartate Transcarbamylase.[1] Interaction with the Transition State Analogue N-(phosphonacetyl)-L-aspartate." Journal of Biological Chemistry, 1971.

  • Synthesis of N-Carbamoyl Amino Acids

    • Stark, G. R. "Reactions of Cyanate with Functional Groups of Proteins." Biochemistry, 1965.

  • Anticonvulsant Activity of Valproyl Ureas

    • Sobocinska, M., et al. "Synthesis and Anticonvulsant Activity of New Urea Derivatives of Valproic Acid." Bioorganic & Medicinal Chemistry Letters, 2023.[2][3]

Sources

Meta-Analysis Synthesis: L-Citrulline Supplementation for Vascular & Ergogenic Adaptation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Meta-analysis of clinical trials involving L-citrulline supplementation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Arginine Paradox" Resolved

For decades, L-arginine was the primary candidate for nitric oxide (NO) modulation. However, clinical meta-analyses consistently reveal the "Arginine Paradox": oral L-arginine supplementation fails to reliably elevate systemic NO due to extensive hepatic extraction (first-pass metabolism) by arginase.

L-Citrulline has emerged as the superior therapeutic alternative.[1] By bypassing hepatic catabolism and undergoing renal conversion to L-arginine, it serves as a more potent, time-released reservoir for systemic arginine availability. This guide synthesizes data from recent meta-analyses to objectively compare L-citrulline against L-arginine and Placebo, providing actionable protocols for quantifying its efficacy in clinical settings.

Comparative Pharmacokinetics: Citrulline vs. Arginine

The following data synthesizes pharmacokinetic profiles from multiple crossover trials (e.g., Schwedhelm et al., Morita et al.).

FeatureL-CitrullineL-ArginineMechanism of Difference
Bioavailability >80% (High)~20% (Low)Citrulline is not a substrate for hepatic arginases; bypasses first-pass metabolism.
Plasma Arginine

Higher (+227% vs baseline)Moderate (+60-90% vs baseline)Renal conversion provides steady-state release of Arginine into circulation.
Plasma Arginine

Superior InferiorSustained elevation prevents the "spiking" seen with direct Arginine intake.
GI Tolerance ExcellentPoorHigh-dose Arginine often causes osmotic diarrhea; Citrulline is transported via neutral amino acid systems (system L).
ADMA Antagonism PotentWeakCitrulline effectively restores L-Arg/ADMA ratio, critical for overcoming endothelial dysfunction.

Mechanistic Pathway Visualization

Understanding the metabolic routing is critical for interpreting trial results. The diagram below illustrates the renal conversion pathway that grants L-citrulline its superior pharmacokinetic profile.

CitrullinePathway cluster_Gut Intestinal Absorption cluster_Liver Hepatic Bypass cluster_Kidney Renal Conversion cluster_Systemic Systemic Circulation Ingestion Oral L-Citrulline Enterocyte Enterocyte Transport (No Arginase Activity) Ingestion->Enterocyte Liver Liver (Bypassed) Kidney Kidney (ASS/ASL Enzymes) Enterocyte->Kidney Portal Vein PlasmaArg Plasma L-Arginine (Sustained Elevation) Kidney->PlasmaArg De Novo Synthesis Endothelium Vascular Endothelium (eNOS Activation) PlasmaArg->Endothelium NO Nitric Oxide (NO) Vasodilation Endothelium->NO NOS3 NO->Endothelium cGMP Signaling

Figure 1: Metabolic routing of L-Citrulline. Unlike L-Arginine, Citrulline evades hepatic catabolism, serving as a direct precursor for renal Arginine synthesis.

Clinical Efficacy: Meta-Analysis Synthesis

A. Hypertension & Vascular Function

Objective: Assess the impact of L-citrulline on Systolic (SBP) and Diastolic (DBP) blood pressure. Data Source: Synthesis of meta-analyses (e.g., Mahboobi et al., Barkhidarian et al.).

  • Overall Finding: Significant reduction in SBP; dose-dependent reduction in DBP.[2]

  • Effective Dose:

    
     6g/day appears necessary for significant DBP reduction.[2][3]
    
  • Duration: Effects are more pronounced in trials lasting

    
     8 weeks.
    
Outcome MeasurePooled Effect Size (MD)95% CIStatistical Significance
Systolic BP -4.10 mm Hg[-7.94, -0.26]Significant (p=0.037)
Diastolic BP (All) -2.08 mm Hg[-4.32, 0.16]Not Significant (p=0.069)
Diastolic BP (>6g/day) -2.75 mm Hg [-5.37, -0.12]Significant (p=0.04)
B. High-Intensity Exercise Performance

Objective: Evaluate ergogenic effects on strength, power, and muscle endurance. Data Source: Trexler et al., Vårvik et al.[4]

  • Primary Benefit: Increases "Repetitions to Failure" in resistance training.

  • Mechanism: Ammonia buffering (Urea Cycle) + Enhanced blood flow (NO).

  • Effect Size: Small but consistent (Hedges' g

    
     0.20).
    
MetricOutcome vs PlaceboNotes
Reps to Failure +6.4% to +53% Higher variance; best results in lower-body multi-joint movements (e.g., Leg Press).
Power Output Mixed ResultsLess consistent than endurance/volume tolerance.
Muscle Soreness Reduced (-40% at 24h)Accelerated clearance of metabolic waste products (lactate/ammonia).

Technical Protocols for Validation

To replicate these findings or validate product efficacy, the following standardized protocols are recommended. These ensure high "Trustworthiness" by controlling for physiological variables.

Protocol A: Assessment of Endothelial Function (FMD)

Flow-Mediated Dilation (FMD) is the gold standard for non-invasive assessment of NO bioavailability.

  • Preparation:

    • Subject must fast for 8-12 hours.

    • Withhold vasoactive medications, caffeine, and alcohol for 24 hours.

    • Acclimatize subject in a temperature-controlled room (22-24°C) for 20 minutes supine.

  • Baseline Acquisition:

    • Using high-resolution B-mode ultrasound, image the brachial artery longitudinally (2-5 cm above antecubital fossa).

    • Record baseline diameter (

      
      ) at end-diastole (triggered by ECG R-wave).
      
  • Occlusion (Ischemia):

    • Inflate a pneumatic cuff on the forearm (distal to the probe) to >50 mmHg above SBP (typically 200-250 mmHg) for exactly 5 minutes .

  • Release (Hyperemia):

    • Deflate cuff rapidly.

    • Record arterial diameter continuously for 3 minutes. Peak dilation typically occurs 60-90 seconds post-release (

      
      ).
      
  • Calculation:

    • Validation: A clinically significant improvement with L-citrulline is typically >1.5% absolute increase in FMD.

Protocol B: Quantification of NO Biomarkers

Direct NO measurement is unstable; surrogate markers must be used.

  • Sample Collection:

    • Collect venous blood into EDTA tubes (plasma) or serum separator tubes.

    • Centrifuge immediately at 4°C (2000g for 10 min).

    • Store aliquots at -80°C. Crucial: Avoid repeated freeze-thaw cycles.

  • Biomarker Selection:

    • Nitrate/Nitrite (

      
      ):  Stable oxidation products of NO. Measure via Griess Reaction (colorimetric) or Ozone-based Chemiluminescence (gold standard).
      
    • cGMP: The downstream effector of NO. Elevated plasma/urinary cGMP confirms functional NO signaling, not just NO production.

    • Arginine/ADMA Ratio: Measure via HPLC or LC-MS/MS. An increase in this ratio is the specific pharmacodynamic fingerprint of effective L-citrulline supplementation.

Decision Logic for Researchers

Use this logic flow to determine the appropriate supplementation strategy for your clinical trial design.

DecisionTree Start Define Clinical Objective Target Target Outcome? Start->Target BP Hypertension / Vascular Health Target->BP Sport Athletic Performance / Recovery Target->Sport ED Mild Erectile Dysfunction Target->ED BP_Dose Dose: ≥ 6g/day L-Citrulline Duration: ≥ 8 Weeks BP->BP_Dose Sport_Type Type: Citrulline Malate (2:1) Dose: 8g (Acute, 1hr pre-workout) Sport->Sport_Type ED_Dose Dose: 1.5g/day Duration: 1 Month ED->ED_Dose BP_Measure Endpoint: Brachial BP + FMD BP_Dose->BP_Measure Sport_Measure Endpoint: Reps to Failure @ 80% 1RM Sport_Type->Sport_Measure ED_Measure Endpoint: Erection Hardness Score (EHS) ED_Dose->ED_Measure

Figure 2: Strategic decision tree for L-Citrulline trial design based on therapeutic endpoint.

References

  • Schwedhelm, E., et al. (2008). "Pharmacokinetic and pharmacodynamic properties of oral L-citrulline and L-arginine: impact on nitric oxide metabolism."[5][6] British Journal of Clinical Pharmacology. Link

  • Mahboobi, S., et al. (2019). "Effect of L-citrulline supplementation on blood pressure: a systematic review and meta-analysis of randomized controlled trials." Journal of Human Hypertension. Link

  • Trexler, E. T., et al. (2019). "Acute Effects of Citrulline Supplementation on High-Intensity Strength and Power Performance: A Systematic Review and Meta-Analysis." Sports Medicine. Link

  • Cormio, L., et al. (2011). "Oral L-citrulline supplementation improves erection hardness in men with mild erectile dysfunction."[7][8][9] Urology. Link

  • Morita, M., et al. (2013).[10] "Effects of oral L-citrulline supplementation on lipoprotein oxidation and endothelial dysfunction in humans with vasospastic angina."[10] Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry. Link

  • Vårvik, F. T., et al. (2021). "Acute Effect of Citrulline Malate on Repetition Performance During Strength Training: A Systematic Review and Meta-Analysis." International Journal of Sport Nutrition and Exercise Metabolism. Link

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 2-(Carbamoylamino)pentanoic Acid (Citrulline)

[1][2]

Executive Summary

2-(Carbamoylamino)pentanoic acid , commonly known as Citrulline , is a non-essential amino acid and a key intermediate in the urea cycle.[1][2] Under OSHA (29 CFR 1910.1200) and GHS standards, the pure substance is classified as non-hazardous .[3] It is not a RCRA P-listed or U-listed hazardous waste.[1]

However, in drug development and research workflows, this compound is rarely generated in isolation. It is frequently found in HPLC effluents (organic solvents), cell culture media (biologicals), or synthesis mother liquors.[1] Therefore, the disposal pathway is dictated by the contaminants and solvents present, not the amino acid itself. [1][2]

Immediate Action Directive:

  • Pure Solid: Label as "Non-Hazardous Chemical Waste" and route through standard chemical waste streams. Do not dispose of in regular trash to prevent "unknown white powder" alarms.

  • Mixtures: Classify and segregate based on the most hazardous component (e.g., Acetonitrile, Methanol, or Biological agents).[1][2]

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is essential for selecting the correct waste container and spill response.

PropertyDataOperational Implication
Common Name L-CitrullineUse common name on waste tags for rapid identification by EHS personnel.
CAS Number 372-75-8Required for waste manifest tracking.[1][2]
Physical State White Crystalline PowderDust generation is the primary handling concern.[1][2]
Solubility Highly Soluble (Water)Spills can be diluted; aqueous waste streams are common.[1][2]
pH (Aqueous) ~5.0 - 7.0Generally neutral; unlikely to trigger Corrosive (D002) waste codes unless acidified.[1][2]
RCRA Status Non-RegulatedNo specific EPA waste code applies to the pure substance.[1][2]

Strategic Waste Management Logic

As researchers, we must avoid "regulatory drift." While Citrulline is benign, disposing of it down the drain (sewer disposal) is often prohibited by local Publicly Owned Treatment Works (POTW) permits which ban "chemical disposal" regardless of toxicity.

Decision Matrix: Selecting the Waste Stream

The following logic gate ensures compliance with both EPA regulations and GLP (Good Laboratory Practice) standards.

DisposalLogicFigure 1: Decision Logic for Citrulline Waste SegregationStartWaste Generation:2-(Carbamoylamino)pentanoic acidIsMixedIs the compound mixedwith other agents?Start->IsMixedPurePURE SUBSTANCE(Solid or Aqueous)IsMixed->PureNoMixedMIXTUREIsMixed->MixedYesNonHazWasteNON-HAZARDOUS CHEMICAL WASTELabel: 'Non-Regulated Amino Acid'Pure->NonHazWasteMixTypeIdentify ContaminantMixed->MixTypeSolventWasteORGANIC SOLVENT WASTE(e.g., HPLC Waste)Segregate as Flammable/ToxicMixType->SolventWasteOrganic Solvents(MeCN, MeOH)BioWasteBIOLOGICAL WASTE(Cell Culture)Autoclave or BleachMixType->BioWasteBiologicals(Bacteria/Cells)MixType->NonHazWasteBuffers/Salts only

Standard Operating Procedures (SOPs)

Protocol A: Disposal of Pure Solid (Expired or Excess Reagent)

Scope: Dry powder 2-(Carbamoylamino)pentanoic acid.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1]

  • Transfer: Transfer the solid using a dedicated scoop or spatula to minimize dust.

    • Note: While non-toxic, inhaling fine particulates can cause mechanical irritation. Wear an N95 mask or work in a fume hood.

  • Labeling (Critical):

    • Do not label simply as "Trash."

    • Affix a standard Hazardous Waste Tag (or Non-Hazardous Chemical Tag depending on facility policy).

    • Chemical Name: "L-Citrulline (Solid)"[1][2]

    • Hazards: Check "None" or "Irritant" (precautionary).

  • Disposal: Cap tightly and move to the Satellite Accumulation Area (SAA) for EHS pickup.

Protocol B: Disposal of HPLC Waste (Organic Mixture)

Scope: Eluent containing Citrulline mixed with Acetonitrile (MeCN), Methanol (MeOH), or Trifluoroacetic Acid (TFA).[1] Scientific Context: The hazard here is driven by the organic modifier, not the amino acid.[1]

  • Segregation: Do not mix with aqueous acid/base waste streams.

  • Collection: Collect in a dedicated solvent carboy (typically 20L HDPE or Safety Can).

  • Labeling:

    • Chemical Name: List all components (e.g., "Acetonitrile 50%, Water 49%, Citrulline <1%").

    • Hazard Class: Flammable (due to solvent).

  • Venting: Ensure the carboy uses a safety cap with a charcoal filter to prevent pressure buildup and vapor release.

Protocol C: Biological Media (Cell Culture)

Scope: Citrulline used as a media supplement for CHO cells or bacterial cultures.

  • Deactivation:

    • Add bleach (sodium hypochlorite) to a final concentration of 10% (v/v).

    • Allow to stand for 30 minutes to ensure sterilization.

  • Disposal:

    • Option A: If the facility permits, drain-dispose the deactivated liquid with copious water.[1]

    • Option B: If the media contains other chemical additives (e.g., antibiotics, heavy metals), route to "Chemical Waste" (Protocol B).[1][2]

Spill Management & Emergency Response

Although Citrulline is low-hazard, spills in a lab setting must be managed professionally to prevent slips and cross-contamination.[1]

Spill Response Steps:

  • Assess: Verify no other hazardous chemicals were involved in the spill.

  • PPE: Don nitrile gloves, safety glasses, and a lab coat.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then sweep up.

    • Liquid: Absorb with standard absorbent pads or vermiculite.

  • Clean: Wipe the surface with water followed by 70% ethanol to remove sticky amino acid residues.

  • Disposal: Place all cleanup materials (gloves, paper towels) into a clear plastic bag, seal, and place in the solid laboratory waste bin.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9750, Citrulline. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations and Waste Codes. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[3] Retrieved from [Link][1][2]

Laboratory Safety & Handling Guide: 2-(Carbamoylamino)pentanoic Acid (L-Citrulline)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1]

While 2-(Carbamoylamino)pentanoic acid (L-Citrulline) is a non-essential amino acid often classified as "Non-Hazardous" under GHS standards, a lack of toxicity does not equate to a lack of risk in a research environment.

As researchers, we must shift our perspective from Toxicological Safety (preventing injury) to Process Safety & Data Integrity (preventing contamination). The primary risks associated with this compound are nuisance dust generation and hygroscopicity (moisture absorption). Improper handling can lead to cross-contamination of assays and inaccurate weighing data due to water uptake.

Core Directive: Treat this substance as a bioactive agent. Protect the scientist from particulate irritation, and protect the sample from biological contaminants (keratin, skin oils, nucleases).

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on a "Barrier Analysis" approach, balancing protection with ergonomic function for precision weighing and liquid handling.

PPE CategoryRecommended SpecificationTechnical Rationale
Hand Protection Nitrile Gloves (4-5 mil) Latex-Free: Prevents allergic sensitization.Tactile Sensitivity: 4-mil thickness allows precise manipulation of spatulas and weighing boats without compromising the barrier against powders.
Eye Protection Safety Glasses with Side Shields Impact & Dust: ANSI Z87.1 (or EN166) compliant. Side shields are critical to prevent airborne particulates from migrating behind the lens during static-induced dust dispersal.
Respiratory N95 / FFP2 Mask (Task Dependent)Indication: Required only if handling bulk powder (>50g) outside a fume hood. Prevents inhalation of fine particulates which can cause mechanical irritation to the upper respiratory tract.
Body Protection Lab Coat (Cotton/Poly Blend) Snap Closures: Preferred over buttons for quick removal in emergency.Cuffed Sleeves: Essential to prevent the "scooping" of powder into the sleeve during reaching movements.
Footwear Closed-Toe, Non-Permeable Standard laboratory requirement to protect against spill migration.[1]

Operational Protocol: Safe Handling Workflow

This protocol utilizes a Zone-Based Approach to minimize cross-contamination.

Phase 1: Preparation & Weighing (The Critical Step)
  • Engineering Control: Utilize a Chemical Fume Hood or a Powder Weighing Station if available. If weighing on an open bench, ensure low airflow velocity to prevent powder dispersal.

  • Static Control: Amino acid powders are prone to static charge. Use an anti-static gun or ionizer if the powder "flies" during transfer.

  • Technique:

    • Don PPE before entering the weighing zone.

    • Tare the weighing boat.

    • Transfer powder using a clean, dry spatula. Do not pour directly from the stock bottle.

    • Immediate Closure: Recap the stock bottle immediately. L-Citrulline is hygroscopic; prolonged exposure to humidity will alter its mass and molar concentration accuracy.

Phase 2: Solubilization & Transfer
  • Solvent: Water-soluble.[2][3]

  • Thermodynamics: Dissolution is generally endothermic (absorbs heat), but negligible at small scales.

  • Vortexing: Ensure the vessel is capped tightly. If using a sonicator to aid dissolution, ensure eye protection is worn to guard against aerosol generation from loose caps.

Phase 3: Decontamination
  • Surface Clean: Wipe the balance area with 70% Ethanol or mild detergent.

  • Visual Check: Inspect for white residue. Amino acid dust can be invisible until it hydrates and becomes sticky.

Visual Workflow: Handling Logic

The following diagram illustrates the decision logic for handling 2-(Carbamoylamino)pentanoic acid, emphasizing the "Stop/Go" decision points for safety.

Citrulline_Handling Start START: Risk Assessment Check_Qty Check Quantity & Form Start->Check_Qty Bulk_Powder Bulk Powder (>50g) Check_Qty->Bulk_Powder High Dust Risk Small_Scale Small Scale (<50g) Check_Qty->Small_Scale Low Dust Risk Hood_Req Fume Hood REQUIRED Bulk_Powder->Hood_Req Bench_OK Open Bench OK (Low Airflow) Small_Scale->Bench_OK PPE_Don Don PPE: Nitrile Gloves + Safety Glasses (+ N95 if no Hood) Hood_Req->PPE_Don Bench_OK->PPE_Don Weighing Weighing Process (Minimize Static) PPE_Don->Weighing Cleanup Decontamination (70% EtOH Wipe) Weighing->Cleanup Disposal_Decision Disposal Path? Cleanup->Disposal_Decision Solid_Waste Solid Waste Bin (Label: Non-Haz Amino Acid) Disposal_Decision->Solid_Waste Solid/Bulk Drain_Disp Drain Disposal (Dilute Aqueous Only) Disposal_Decision->Drain_Disp Trace/Dilute (Check Local Regs)

Caption: Decision logic for PPE selection and disposal pathways based on quantity and physical state.

Disposal & Environmental Compliance

Although 2-(Carbamoylamino)pentanoic acid is biodegradable and generally low-toxicity, laboratory best practices dictate strict waste stream segregation to prevent regulatory ambiguity.

Solid Waste (Preferred Method)
  • Protocol: Collect excess powder, contaminated weighing boats, and dry wipes in a designated "Solid Chemical Waste" container.

  • Labeling: Label clearly as "Non-Hazardous Chemical Waste: L-Citrulline."

  • Rationale: This prevents the "unknown white powder" scenario for custodial staff and ensures incineration or controlled landfill disposal.

Aqueous Waste (Conditional)
  • Protocol: Small, dilute quantities (e.g., leftover buffer solutions) may often be disposed of down the sanitary sewer with copious water flushing.

  • Constraint: Verify with your institution's EHS officer. Some facilities have a strict "No Chemical Down Drain" policy regardless of toxicity.

  • Prohibition: Never dispose of bulk powder down the drain; it can clump and cause plumbing blockages.

Emergency Response

  • Inhalation: Move to fresh air. If coughing persists (mechanical irritation), seek medical evaluation.

  • Eye Contact: Flush with water for 15 minutes.[1][2][3][4] The compound is a mild irritant; removing particulates is the priority.

  • Spills:

    • Dry Spill: Sweep up carefully to avoid dust generation.[2] Use a wet paper towel to capture final residue.

    • Wet Spill: Absorb with paper towels. Clean area with water.[1][3][4][5][6][7][8]

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 9750, Citrulline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: L-Citrulline.[3][5][6][9] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.